molecular formula C14H18N2O B7904260 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

Numéro de catalogue: B7904260
Poids moléculaire: 230.31 g/mol
Clé InChI: HQXCWUWCXHNQKU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-Phenyl-2,8-diazaspiro[4.5]decan-1-one is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-phenyl-2,8-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-13-14(6-8-15-9-7-14)12(10-16-13)11-4-2-1-3-5-11/h1-5,12,15H,6-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXCWUWCXHNQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(CNC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can be systematically modified to bind to a range of biological targets — is a cornerstone of efficient drug discovery. The 2,8-diazaspiro[4.5]decan-1-one core has emerged as one such scaffold, demonstrating significant potential in the development of novel therapeutics. Its rigid, three-dimensional spirocyclic structure provides a unique conformational constraint that allows for precise orientation of functional groups, enhancing binding affinity and selectivity for target proteins.

Derivatives of this core have been identified as potent inhibitors of critical signaling proteins involved in inflammatory and autoimmune diseases. Notably, research has highlighted their efficacy as Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, which play a central role in necroptosis, a form of programmed cell death implicated in various inflammatory conditions.[1] Furthermore, other analogues have been developed as selective dual Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) inhibitors, targeting pathways crucial for the treatment of inflammatory bowel disease.[2][3]

This guide focuses on a key representative of this class, 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one . We will provide an in-depth examination of its chemical structure, physicochemical properties, a detailed synthetic protocol with mechanistic rationale, and discuss its therapeutic relevance based on the activities of the broader scaffold class.

Chemical Structure and Identification

The formal nomenclature for this compound is 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one. The structure consists of a piperidine ring and a pyrrolidinone ring sharing a single carbon atom (the spiro center). The phenyl group is substituted at position 4 of the pyrrolidinone ring.

Caption: 2D representation of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one-
CAS Number 1198284-29-5 (HCl Salt)[4][5]
Molecular Formula C₁₅H₂₀N₂O-
Molecular Weight 244.33 g/mol -

Physicochemical Properties

Comprehensive experimental data for this specific analogue is not widely published. The properties listed below are based on its chemical structure and data from related compounds. The presence of two nitrogen atoms (one amide, one secondary amine) and a lipophilic phenyl group dictates its solubility and potential for hydrogen bonding.

Table 2: Physicochemical Data

PropertyValueNotes
Physical State SolidExpected at room temperature.
Melting Point Not reportedThe HCl salt is expected to have a high melting point.
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols.The free base is expected to have low aqueous solubility, while the hydrochloride salt form would be more soluble.
pKa Not reportedThe secondary amine at position 8 is basic and will be protonated at physiological pH.
LogP Not reportedThe phenyl group contributes to its lipophilicity.

Synthesis and Mechanistic Rationale

A robust and scalable synthesis for racemic 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one has been developed, which relies on a key Michael addition followed by a reductive cyclization.[6] This approach is efficient and provides a clear pathway to the desired scaffold.

The retrosynthetic analysis reveals two strategic disconnections: the lactam ring closure and the Michael addition that forms the C-C bond for the pyrrolidinone ring.

G product 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one intermediate1 Nitro-ester Intermediate product->intermediate1 Reductive Cyclization (e.g., H₂, Ra-Ni) start_nitro β-Nitrostyrene intermediate1->start_nitro Michael Addition start_enolate Pipecolate-derived Enolate intermediate1->start_enolate Michael Addition

Caption: Retrosynthetic analysis of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one.

Experimental Protocol: Synthesis of rac-4-Phenyl-2,8-diazaspiro[4.5]decan-1-one[6]

This protocol is adapted from the work of Krafft et al. and demonstrates a reliable method for laboratory-scale synthesis.

Step 1: Michael Addition

  • Rationale: This step forms the crucial carbon-carbon bond. A pipecolate-derived enolate acts as the nucleophile, attacking the electron-deficient β-carbon of β-nitrostyrene. The use of a strong base like BuLi is necessary to generate the enolate.

  • Procedure:

    • To a solution of a suitable N-protected ethyl pipecolate in anhydrous THF at -78 °C, add BuLi (1.6 M in hexanes) dropwise.

    • Stir the resulting enolate solution for 30 minutes at -78 °C.

    • Add a solution of β-nitrostyrene in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the resulting nitro-ester intermediate by silica gel chromatography.

Step 2: Reductive Cyclization and Deprotection

  • Rationale: This is a tandem reaction where the nitro group is reduced to an amine, which then spontaneously undergoes intramolecular cyclization with the ester to form the lactam. Raney Nickel (Ra-Ni) is a highly effective catalyst for nitro group reduction. High-pressure hydrogen is used to ensure the reaction goes to completion. The choice of an N-benzyl protecting group allows for simultaneous deprotection under these hydrogenolysis conditions.

  • Procedure:

    • Charge a high-pressure hydrogenation vessel with the nitro-ester intermediate, Raney Nickel catalyst, and ethanol.

    • For the benzyl-protected intermediate, add a small amount of anhydrous CH₂Cl₂ (to generate HCl in situ, which aids in the subsequent deprotection).

    • Pressurize the vessel with hydrogen gas (e.g., 60 bar) and heat to 55 °C.

    • Maintain stirring until hydrogen uptake ceases.

    • Cool the vessel, filter the catalyst, and concentrate the filtrate.

    • The product can be isolated as the free base or precipitated as the hydrochloride salt by adding HCl in ether.

Therapeutic Relevance and Applications

While 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one itself is primarily a scaffold or research compound, its core structure is of high interest in drug development. The phenyl group can serve as a key pharmacophoric element or as a vector for further chemical modification.

Inhibition of the RIPK1 Necroptosis Pathway

Necroptosis is a pro-inflammatory, regulated form of necrosis that is critically dependent on the kinase activity of RIPK1. In response to stimuli like TNFα, RIPK1 can trigger a signaling cascade leading to the phosphorylation of MLKL, membrane disruption, and cell death. Inhibiting RIPK1 kinase activity is a promising strategy for treating diseases such as Crohn's disease, psoriasis, and multiple sclerosis.[1]

Derivatives of the 2,8-diazaspiro[4.5]decan-1-one scaffold have been discovered as potent and selective RIPK1 inhibitors, demonstrating significant anti-necroptotic effects in cellular models.[1]

G TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I TNFR1->ComplexI Activates RIPK1 RIPK1 ComplexI->RIPK1 Recruits & Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis & Inflammation MLKL->Necroptosis Triggers Inhibitor Diazaspiro[4.5]decan-1-one Derivative Inhibitor->RIPK1 INHIBITS

Caption: Inhibition of the RIPK1-mediated necroptosis pathway by a scaffold derivative.

Dual Inhibition of TYK2/JAK1 Kinases

The Janus kinase (JAK) family, including TYK2 and JAK1, are intracellular tyrosine kinases that mediate cytokine signaling. Dysregulation of the JAK-STAT pathway is a hallmark of many autoimmune and inflammatory disorders. Selective inhibition of specific JAKs is a validated therapeutic approach. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as potent dual inhibitors of TYK2 and JAK1, showing excellent selectivity over JAK2, which is associated with hematological side effects.[2] These compounds demonstrated potent anti-inflammatory effects in preclinical models of ulcerative colitis, highlighting the therapeutic versatility of the scaffold.[2][3]

Future Directions

4-Phenyl-2,8-diazaspiro[4.5]decan-1-one stands as a valuable building block for the exploration of chemical space around the diazaspiro[4.5]decane core. Future research efforts should focus on:

  • Stereoselective Synthesis: The development of asymmetric syntheses to access individual enantiomers, which will be critical for elucidating structure-activity relationships and identifying more potent and selective clinical candidates.

  • Pharmacokinetic Profiling: A comprehensive evaluation of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this and related compounds to optimize their drug-like characteristics.

  • Library Expansion: Using the phenyl group as an anchor for further functionalization to probe interactions with different target proteins and expand the therapeutic applications of this privileged scaffold.

References

  • 2,8-Diazaspiro[4.5]decan-1-one,2-phenyl- — Chemical Substance Information. NextSDS. [Link]

  • Krafft, E. A., et al. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. [Link]

  • 4-PHENYL-2,8-DIAZASPIRO[4.5]DECAN-1-ONE HYDROCHLORIDE - Chemical Substance Information. NextSDS. [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). PubMed. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022). PubMed. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ResearchGate. [Link]

Sources

Pharmacophore Modeling and Structural Optimization of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on Selective Dual TYK2/JAK1 Inhibitors

Executive Summary

The development of targeted kinase inhibitors requires a delicate balance between potency and selectivity. In the landscape of autoimmune disease therapeutics, particularly for Inflammatory Bowel Disease (IBD), targeting the Janus kinase (JAK) family has proven clinically highly effective. However, pan-JAK inhibition often leads to dose-limiting hematological toxicities driven by JAK2 and JAK3 suppression.

Recent breakthroughs in medicinal chemistry have identified the 2,8-diazaspiro[4.5]decan-1-one scaffold as a privileged structure for achieving dual TYK2/JAK1 selectivity[1]. By leveraging the inherent three-dimensional rigidity of the spirocyclic core, researchers can precisely direct pharmacophoric vectors—such as the 4-phenyl substitution—into unique hydrophobic pockets of TYK2 and JAK1, effectively clashing with the ATP-binding sites of JAK2 and JAK3[2]. This whitepaper dissects the pharmacophore modeling, structural rationale, and self-validating experimental workflows required to develop and evaluate these advanced spirocyclic derivatives.

Biological Rationale: The JAK-STAT Pathway and Spirocyclic Intervention

The JAK-STAT signaling cascade is a critical mediator of cytokine-driven immune responses. Upon cytokine binding, receptor-associated JAKs transphosphorylate, creating docking sites for STAT proteins, which subsequently dimerize and translocate to the nucleus to drive inflammatory gene transcription[3].

While first-generation inhibitors like tofacitinib are effective, their lack of selectivity necessitates the design of next-generation molecules. The introduction of the 2,8-diazaspiro[4.5]decan-1-one core restricts the conformational flexibility of the molecule. This reduction in entropic penalty upon binding, combined with the precise spatial arrangement of hydrogen bond donors (HBD) and acceptors (HBA), allows for a highly selective pharmacological profile[4].

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK TYK2 / JAK1 Complex Receptor->JAK STAT STAT Phosphorylation JAK->STAT Inhibitor Spirocyclic Derivative (Compound 48) Inhibitor->JAK Nucleus Gene Transcription (IBD Pathogenesis) STAT->Nucleus

Fig 1: Inhibition of the JAK-STAT signaling cascade by selective spirocyclic derivatives.

Core Pharmacophore Features of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

Pharmacophore modeling of Janus kinase inhibitors relies on mapping the spatial arrangement of critical interaction points within the kinase hinge region[5]. For 4-phenyl-2,8-diazaspiro[4.5]decan-1-one derivatives (such as Compound 48, also known as JAK1/TYK2-IN-3), the structure-based (SB) pharmacophore model reveals four non-negotiable features:

  • Hydrogen Bond Acceptor (HBA): The carbonyl oxygen at the 1-position of the spiro[4.5]decane ring acts as a critical HBA, forming a direct interaction with the backbone amide of the kinase hinge region (e.g., Leu959 in JAK1 or Val981 in TYK2)[5].

  • Hydrogen Bond Donor (HBD): The secondary amine (NH) at the 2-position or 8-position serves as an HBD, anchoring the molecule to the adjacent hinge residues (e.g., Glu957 in JAK1)[5].

  • Hydrophobic Center (HC) - The Spiro Core: The aliphatic spirocyclic framework occupies the central hydrophobic pocket. Its sp³-hybridized nature provides a 3D vector that prevents the molecule from adopting the flat, planar conformation preferred by JAK2, thereby driving selectivity[4].

  • Aromatic Ring / Secondary HC - The 4-Phenyl Substitution: The phenyl ring at the 4-position is directed into a deep, secondary hydrophobic sub-pocket. Subtle amino acid variations in this sub-pocket between TYK2/JAK1 and JAK2/JAK3 are the primary drivers of the >23-fold selectivity observed in advanced derivatives[2].

Quantitative Selectivity Profiling

The structural optimization of the spirocyclic scaffold culminates in highly favorable biochemical profiles. Below is the summarized in vitro kinase inhibitory data for the lead derivative, Compound 48[2].

Target KinaseIC₅₀ (nM)Selectivity vs. TYK2 (Fold)Selectivity vs. JAK1 (Fold)
TYK2 6-6.1x (More potent)
JAK1 370.16x-
JAK2 14023.3x3.8x
JAK3 36260.3x9.8x

Data demonstrates the robust influence of the 4-phenyl-2,8-diazaspiro[4.5]decan-1-one scaffold on TYK2/JAK1 selectivity[4].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the development and validation of these derivatives rely on strict, self-validating protocols. The causality behind these specific methodological choices is to eliminate false positives (via decoy screening in silico) and to prevent assay interference (via time-resolved fluorescence in vitro).

Protocol 1: Structure-Based Pharmacophore Generation & Virtual Screening

This computational workflow is designed to extract the 3D binding features of the spirocyclic scaffold and screen for novel derivatives.

Step 1: Protein Preparation & Feature Extraction

  • Obtain high-resolution X-ray crystal structures of TYK2 and JAK1 from the Protein Data Bank (e.g., PDB: 5HX8 for JAK1)[5].

  • Remove water molecules (except highly coordinated bridging waters) and protonate the structure at physiological pH (7.4) using a protein preparation wizard.

  • Extract the chemical features (HBA, HBD, HC) of the co-crystallized spirocyclic ligand to define the interaction spheres.

Step 2: Model Optimization & Decoy Validation (Self-Validation Step)

  • Generate a decoy database containing 1,000 structurally similar but biochemically inactive molecules.

  • Screen the decoy set alongside known active spirocyclic derivatives.

  • Causality: Adjust the tolerance radii of the HBA and HC spheres until the Enrichment Factor (EF) is maximized (Yield of Actives > 80%, False Positive Rate < 5%). This self-validating step ensures the model detects true pharmacophoric geometry rather than generic lipophilicity[3].

Step 3: Virtual Screening & Hit Triage

  • Screen proprietary libraries of 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives against the optimized model.

  • Rank hits based on pharmacophore fit-score and predicted binding free energy ( ΔG ).

Pharmacophore_Workflow PDB 1. X-Ray Crystallography (TYK2/JAK1 Complexes) Extract 2. Feature Extraction (HBA, HBD, HC Spheres) PDB->Extract Model 3. Model Validation (Decoy Screening & EF Calc) Extract->Model Screen 4. Virtual Screening (Spirocyclic Libraries) Model->Screen Assay 5. In Vitro Validation (TR-FRET Kinase Assay) Screen->Assay

Fig 2: Structure-based pharmacophore modeling and virtual screening workflow.

Protocol 2: In Vitro TR-FRET Kinase Selectivity Assay

To validate the computational models, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized. Causality: TR-FRET is chosen over standard colorimetric assays because the time-delay measurement completely eliminates auto-fluorescence from the aromatic rings of the test compounds, ensuring high-fidelity IC₅₀ determination.

Step 1: Reagent Preparation

  • Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Dilute recombinant TYK2, JAK1, JAK2, and JAK3 enzymes to their respective optimized working concentrations (typically 0.5 - 2 nM).

Step 2: Compound Incubation & Self-Validation

  • Prepare a 10-point, 3-fold serial dilution of the 4-phenyl-2,8-diazaspiro[4.5]decan-1-one derivative in 100% DMSO.

  • Self-Validation: Include Tofacitinib (a pan-JAK inhibitor) as a positive control on every plate to verify assay sensitivity and dynamic range[6].

  • Transfer 100 nL of compound/control to a 384-well pro-plate. Add 5 µL of the kinase solution and incubate at room temperature for 15 minutes to allow for equilibrium binding.

Step 3: Reaction Initiation & Detection

  • Initiate the reaction by adding 5 µL of a substrate mix containing ATP (at the specific Km​ for each kinase) and the ULight-labeled synthetic peptide substrate.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺) and a Europium-labeled anti-phospho antibody.

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Conclusion

The 4-phenyl-2,8-diazaspiro[4.5]decan-1-one scaffold represents a masterclass in modern structure-based drug design. By utilizing pharmacophore modeling to understand the spatial requirements of the JAK family hinge regions, researchers have successfully engineered molecules that exploit the subtle hydrophobic differences between TYK2/JAK1 and JAK2/JAK3. The integration of robust computational decoy validation and high-fidelity TR-FRET screening ensures that these derivatives are not merely computational artifacts, but highly viable clinical candidates for the treatment of Inflammatory Bowel Disease and other autoimmune conditions.

References

  • Title : Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction Source : Molecules (MDPI / PubMed Central) URL :[Link]

Sources

Unveiling the In Vitro Mechanisms of Action of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one: A Versatile Spirocyclic Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Rise of sp³-Enriched Pharmacophores

Historically, medicinal chemistry has relied heavily on flat, sp²-hybridized heteroaromatic rings. However, the paradigm has shifted toward sp³-enriched, three-dimensional architectures to improve target selectivity and metabolic stability. The 4-phenyl-2,8-diazaspiro[4.5]decan-1-one scaffold represents a privileged spirocyclic structure that projects chemical functionality into orthogonal 3D space.

Because of its efficiently scalable synthesis[1] and unique conformational rigidity, this scaffold has been successfully deployed across widely divergent therapeutic areas. In vitro, derivatives of this core function predominantly through two distinct mechanisms: transporter inhibition (specifically Glycine Transporter 1, GlyT1) for neurological disorders[2], and kinase inhibition (such as RIPK1 and TYK2/JAK1) for inflammatory and necroptotic diseases[3][4].

ScaffoldLogic Core 4-Phenyl-2,8-diazaspiro [4.5]decan-1-one Core Spiro Spirocyclic sp3 Geometry Core->Spiro Phenyl 4-Phenyl Substitution Core->Phenyl Amine Diazaspiro Nitrogen Core->Amine Selectivity Enhanced Target Selectivity (Reduced Off-Target) Spiro->Selectivity Lipophilic Deep Pocket Anchoring (Hydrophobic Interactions) Phenyl->Lipophilic Hbond H-Bonding with Hinge Region (e.g., Leu959/Asn1008) Amine->Hbond

Figure 1: Structural logic of the 4-phenyl-2,8-diazaspiro[4.5]decan-1-one scaffold.

Mechanism I: Glycine Transporter 1 (GlyT1) Inhibition

The Biological Context

In the central nervous system, the NMDA receptor requires both glutamate and a co-agonist (glycine or D-serine) for full activation. In schizophrenia, NMDA receptor hypofunction leads to severe cognitive deficits. GlyT1, located primarily on astrocytes and presynaptic terminals, regulates synaptic glycine concentrations by driving its reuptake.

In Vitro Mechanism of Action

Derivatives built on the 4-phenyl-2,8-diazaspiro[4.5]decan-1-one core (such as Compound 5: (4R)-4-phenyl-8-[(1S,2S)-2-phenylcyclohexyl]-2,8-diazaspiro[4.5]decan-1-one) act as highly selective, reversible GlyT1 inhibitors[2].

In vitro binding assays demonstrate that the bulky 4-phenyl group acts as a hydrophobic anchor, embedding deeply into the lipid-facing allosteric pocket of the transporter. The rigid diazaspiro core locks the transporter in an outward-facing, substrate-bound conformation. By preventing the conformational shift required for glycine translocation, the inhibitor effectively halts reuptake, leading to the accumulation of synaptic glycine[2].

G GlyT1 GlyT1 Transporter (Astrocyte/Presynaptic) Glycine Synaptic Glycine Accumulation GlyT1->Glycine Prevents Reuptake Spiro 4-Phenyl-2,8-diazaspiro [4.5]decan-1-one Core Spiro->GlyT1 Allosteric Inhibition NMDAR NMDA Receptor Activation Glycine->NMDAR Co-agonism Schizo Amelioration of Cognitive Deficits NMDAR->Schizo Synaptic Plasticity

Figure 2: Mechanism of GlyT1 inhibition and subsequent NMDA receptor co-activation.

Mechanism II: Kinase Inhibition (RIPK1 and TYK2/JAK1)

Beyond CNS applications, the 2,8-diazaspiro[4.5]decan-1-one scaffold is a potent ATP-competitive kinase inhibitor.

Dual TYK2/JAK1 Inhibition

In the treatment of Inflammatory Bowel Disease (IBD), selective inhibition of TYK2 and JAK1 over JAK2 is critical to avoid hematological toxicity. The spirocyclic scaffold (e.g., Compound 48) docks directly into the ATP-binding pocket. Molecular docking studies reveal that the nitrogen heteroatom in the spiro ring forms crucial hydrogen bonds with hinge region residues (Leu959 and Asn1008 in JAK1)[4]. The 3D geometry of the spiro ring prevents the molecule from fitting into the slightly narrower ATP pocket of JAK2, achieving >23-fold selectivity[4].

RIPK1 Inhibition

Receptor Interacting Protein Kinase 1 (RIPK1) is a key driver of necroptosis (programmed lytic cell death). Structural optimization of the spiro scaffold has yielded potent RIPK1 inhibitors (e.g., Compound 41) that bind to the kinase domain, blocking the auto-phosphorylation required to initiate the necroptotic cascade in macrophages and U937 cells[3].

Quantitative In Vitro Profiling

To understand the versatility of this scaffold, we must look at the quantitative in vitro data generated across different therapeutic targets.

Table 1: In Vitro Pharmacological Profiling of 2,8-diazaspiro[4.5]decan-1-one Derivatives

TargetDerivative ExampleIn Vitro Potency (IC₅₀)Selectivity ProfilePrimary Therapeutic Application
GlyT1 Compound 5Low nM rangeHighly selective over GlyT2Schizophrenia (Cognitive deficits)[2]
TYK2 / JAK1 Compound 486 nM (TYK2) / 37 nM (JAK1)>23-fold selective over JAK2Inflammatory Bowel Disease (IBD)[4]
RIPK1 Compound 4192 nMSelective over apoptotic kinasesNecroptosis / Inflammatory diseases[3]

Self-Validating Experimental Protocols

As an assay biologist, ensuring the integrity of your in vitro data requires building causality and self-validation directly into your protocols. Below are the gold-standard methodologies for evaluating this scaffold.

Protocol A: Homogeneous [³H]-Glycine Uptake Assay (GlyT1)

Causality: We utilize Cytostar-T scintillating microplates to allow real-time, homogeneous measurement of intracellular radioligand accumulation without disruptive washing steps. CHO-K1 cells stably expressing human GlyT1 are used to isolate the specific transporter activity.

  • Cell Preparation: Plate CHO-K1 hGlyT1 cells at 40,000 cells/well in 96-well Cytostar-T plates. Incubate overnight at 37°C.

  • Buffer Exchange: Carefully aspirate media and replace with 100 µL of sodium-free HBSS buffer (10 mM HEPES, pH 7.4) for 15 minutes to deplete intracellular sodium gradients.

  • Compound Equilibration: Add serial dilutions (0.1 nM to 10 µM) of the spiro compound in standard assay buffer (containing Na⁺ and Cl⁻ to drive transport). Self-Validation: Include ALX-5407 as a positive control (100% inhibition) and vehicle (DMSO) as a negative control (0% inhibition) to calculate the Z'-factor. Pre-incubate for 30 minutes to allow the inhibitor to reach binding equilibrium.

  • Substrate Addition: Add 1 µCi/well of [³H]-Glycine.

  • Readout: Measure proximity-induced luminescence using a Microbeta counter after 60 minutes. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression.

Protocol B: TR-FRET Kinase Assay (TYK2/JAK1)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence to eliminate compound auto-fluorescence artifacts—a common issue with complex spirocyclic compounds.

  • Enzyme Pre-incubation: Mix 1 nM recombinant TYK2 or JAK1 kinase domain with serial dilutions of the spiro derivative in Kinase Buffer (50 mM HEPES, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT). Causality: Brij-35 prevents non-specific binding to the plastic, while DTT keeps hinge-region cysteines reduced. Incubate for 60 minutes at room temperature.

  • Reaction Initiation: Add 10 µM ATP and 50 nM ULight-labeled JAK-1 substrate peptide. Incubate for 90 minutes.

  • Quench & Detection: Stop the reaction by adding 10 mM EDTA (chelates Mg²⁺ to halt kinase activity) and 2 nM Europium-labeled anti-phospho-substrate antibody.

  • Readout: Measure the TR-FRET signal (Emission ratio: 665 nm / 615 nm) on a multi-mode microplate reader.

Workflow Prep 1. Compound Preparation (Serial Dilution) Incubate 2. Kinase Incubation (TYK2/JAK1 + Spiro) Prep->Incubate ATP 3. ATP & Substrate Addition Incubate->ATP Read 4. TR-FRET Readout (Eu-Cryptate) ATP->Read Analyze 5. IC50 Calculation (Non-linear regression) Read->Analyze

Figure 3: Self-validating TR-FRET workflow for profiling kinase inhibition in vitro.

Conclusion

The 4-phenyl-2,8-diazaspiro[4.5]decan-1-one scaffold is a masterclass in modern structural biology. By leveraging its rigid, sp³-rich geometry, researchers can precisely target deep allosteric pockets in transporters (GlyT1) or exploit subtle hinge-region differences in kinases (TYK2/JAK1, RIPK1). Understanding the causality behind its binding mechanics and employing robust, self-validating in vitro assays are paramount for advancing this promising chemotype through the preclinical pipeline.

References

  • Title: Discovery of novel 2,8-diazaspiro[4.
  • Title: Identification of a Novel 2,8-Diazaspiro[4.
  • Source: nih.
  • Title: A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis and Stereochemistry of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical overview of the methodologies employed in the definitive structural elucidation of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The spirocyclic nature of this compound introduces complex stereochemical considerations that are critical to its biological activity and drug development potential. This document details the integrated approach required for its characterization, combining synthesis, crystallization, single-crystal X-ray diffraction (SC-XRD), and spectroscopic correlation. We will explore the causality behind experimental choices, from the synthesis of racemic material to the unambiguous assignment of relative and absolute stereochemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to apply these techniques to complex chiral molecules.

Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold

The 2,8-diazaspiro[4.5]decan-1-one core is a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure is a key feature in designing ligands for various biological targets, including opioid and sigma receptors, as well as ion channels. The introduction of a phenyl substituent at the C4 position creates two stereogenic centers, the C4 carbon and the C5 spiro carbon, leading to the potential for multiple diastereomers and enantiomers. As the pharmacological activity of chiral molecules is intimately tied to their three-dimensional structure, the unambiguous determination of the stereochemistry of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one is paramount for advancing its development as a potential therapeutic agent.[1][2]

Synthesis and Generation of Stereoisomers

A robust synthesis is the foundational step for any structural analysis. A common and effective route to racemic 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one involves a multi-step sequence, often beginning with a Michael addition of a piperidine-derived enolate to a nitroalkene.[3]

Illustrative Synthetic Pathway:

  • Michael Addition: Reaction of a suitable piperidine precursor with β-nitrostyrene. This step establishes the carbon skeleton and the two stereocenters at C4 and C5. The reaction typically yields a mixture of diastereomers.

  • Reduction of the Nitro Group: The nitro group is reduced to a primary amine, commonly using catalytic hydrogenation.

  • Lactamization: Intramolecular cyclization of the resulting amino ester or amino acid derivative to form the five-membered lactam ring, completing the diazaspiro[4.5]decan-1-one core.

  • Deprotection: Removal of any protecting groups on the piperidine nitrogen.

This process generally results in a racemic mixture of the thermodynamically most stable diastereomer. The separation of enantiomers can then be achieved using chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC).[3]

The Crucial Step: Single Crystal Growth

The definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction (SC-XRD).[4][5] However, this technique is entirely dependent on the ability to grow a high-quality, single crystal of the compound. This is often the most challenging and empirical step in the process.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

  • Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed as a drop on a slide, which is then sealed over a reservoir containing a solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, as solubility often decreases with temperature.

The choice of solvent is critical and is often determined through screening a wide range of solvents and solvent mixtures. For a compound like 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one, solvents such as methanol, ethanol, acetonitrile, or mixtures with ethyl acetate or dichloromethane may be effective.

Single-Crystal X-ray Diffraction: From Diffraction Pattern to Molecular Structure

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays.[4] The crystal lattice diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.[6] The analysis of this diffraction pattern allows for the complete determination of the crystal structure.

Experimental Workflow for SC-XRD:

workflow cluster_exp Experimental cluster_comp Computational Analysis Crystal Single Crystal Selection & Mounting DataCollection X-ray Data Collection Crystal->DataCollection on Diffractometer DataReduction Data Reduction & Integration DataCollection->DataReduction Raw Diffraction Images StructureSolution Structure Solution (e.g., SHELXT) DataReduction->StructureSolution hkl file StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Initial Model Validation Structure Validation & Reporting StructureRefinement->Validation Final CIF file

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Key Stages of Structure Determination:

  • Data Collection: The crystal is rotated in the X-ray beam, and thousands of diffraction intensities are measured at different orientations.

  • Data Reduction: The raw intensity data is processed to correct for experimental factors and to produce a list of unique reflections with their intensities.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map of the molecule.[7]

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the fit and obtain precise atomic coordinates, bond lengths, and bond angles.[7]

Table 1: Representative Crystallographic Data for a Diazaspiro[4.5]decane Derivative

ParameterValueSignificance
Chemical FormulaC₁₅H₂₀N₂OConfirms the elemental composition of the molecule in the crystal.
Formula Weight244.33Molar mass of the asymmetric unit.
Crystal SystemMonoclinicDescribes the basic geometry of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell. A centrosymmetric space group implies a racemic crystal.
a, b, c (Å)a = 8.87, b = 24.48, c = 11.79The dimensions of the unit cell.[7]
β (°)113.02The angle of the unit cell for a monoclinic system.[7]
Volume (ų)2356.2The volume of a single unit cell.[7]
Z4The number of molecules in the unit cell.
R-factor (R1)~0.04-0.06A measure of the agreement between the calculated and observed structure factors. Lower is better.
Goodness-of-Fit (GooF)~1.0Should be close to 1 for a good refinement.
Flack ParameterN/A for centrosymmetric space groupUsed to determine the absolute stereochemistry in non-centrosymmetric (chiral) space groups.

Note: The data presented is hypothetical, based on a similar published structure, and serves as an example.[7]

Unambiguous Stereochemical Assignment

The solved crystal structure provides a definitive 3D model of the molecule as it exists in the solid state, allowing for the unambiguous assignment of its stereochemistry.

Relative Stereochemistry

The relative orientation of the phenyl group at C4 and the piperidine ring at the C5 spiro center can be directly visualized from the refined crystal structure. For instance, the structure will clearly show whether the phenyl group is cis or trans to a specific substituent on the piperidine ring. In the case of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one, the analysis would focus on the relative positions of the C4-phenyl bond and the C5-N8 bond of the piperidine ring.

Absolute Stereochemistry

If the compound is resolved into its enantiomers and crystallizes in a chiral (non-centrosymmetric) space group, SC-XRD can also determine the absolute stereochemistry. This is achieved by analyzing anomalous dispersion effects, which are small differences in scattering intensity for a reflection and its inverse.[8] The Flack parameter is a value calculated during refinement that indicates whether the correct enantiomer has been modeled. A value close to 0 indicates the correct absolute configuration, while a value near 1 suggests the inverted structure is correct.

When crystallographic methods are not applicable for determining absolute configuration (e.g., due to the absence of a heavy atom), chiroptical methods like Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD), often supported by quantum chemical calculations, become crucial.[9][10][11]

stereochem cluster_mol 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one cluster_analysis Analytical Determination cluster_results Stereochemical Assignment Molecule Potential Stereoisomers (RR, SS, RS, SR) XRD Single-Crystal XRD Molecule->XRD NMR 2D NMR (NOESY/ROESY) Molecule->NMR CD Chiroptical Methods (VCD/ECD) Molecule->CD Relative Relative Configuration (e.g., cis/trans) XRD->Relative Absolute Absolute Configuration (R/S at C4 and C5) XRD->Absolute if chiral space group NMR->Relative corroboration CD->Absolute corroboration

Caption: Logical flow for determining stereochemistry.

Spectroscopic and Computational Correlation

While SC-XRD provides the definitive solid-state structure, it is essential to correlate this with the structure in solution, where most biological interactions occur.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable.[12] NOESY detects through-space correlations between protons that are close to each other (< 5 Å).[12] By observing NOE cross-peaks between protons on the phenyl ring and protons on the piperidine ring, the relative stereochemistry determined by XRD can be confirmed in solution.[13]

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to compute the relative energies of different stereoisomers.[14][15] These calculations can predict the most stable diastereomer, which can then be compared with the experimental findings from XRD and NMR. Furthermore, computational methods can predict VCD and ECD spectra to aid in the assignment of absolute configuration.[10][14]

Conclusion

The structural and stereochemical elucidation of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one is a multi-faceted process that requires an integrated analytical approach. While synthesis provides the material, it is the successful growth of a single crystal that opens the door to the power of single-crystal X-ray diffraction. SC-XRD stands as the gold standard, providing an unambiguous determination of the three-dimensional atomic arrangement and, consequently, the relative stereochemistry. When applicable, it can also define the absolute configuration. The correlation of this solid-state data with solution-state NMR and computational models provides a complete and validated structural assignment, which is a critical prerequisite for the rational design and development of new therapeutic agents based on this important molecular scaffold.

References

  • Vertex AI Search. (2026, March 16).
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.
  • Universität Ulm. (2026, March 16). Single-Crystal X-Ray Diffraction (SC-XRD).
  • BenchChem. (2025).
  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction.
  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.
  • MDPI. (n.d.). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. PMC.
  • Unknown Source. Single Crystal X-Ray Diffraction and Structure Analysis.
  • Thermo Fisher Scientific. (2021, April 3).
  • Moustafa, A. M., et al. (2019, December 17). Synthesis and crystal structure determination of two dispiro compounds from laboratory x-ray powder diffraction data.
  • Barakat, A., et al. (n.d.). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N.
  • ACS Publications. (2020, February 21). Computational Activity to Visualize Stereoisomers in Molecules with an Axis of Chirality.
  • ACS Publications. (2020, February 21). Computational Activity to Visualize Stereoisomers in Molecules with an Axis of Chirality.
  • Canadian Science Publishing. (n.d.). Absolute stereochemistry of the spiroxins.
  • Krafft, E. A., et al. (2015, July 8). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives.
  • Unknown Source. (2017, March 5). Crystal structure of 2,3-diphenyl-1-(morpholin-4-ylacetyl)-1,3-diazaspiro[4.5]decan-4-one, C26H31N3O3.
  • UNIPI. (n.d.). Stereochemical analysis by circular dichroism spectroscopies.
  • ACS Publications. (2021, January 11). Absolute Stereochemical Determination of Organic Molecules through Induction of Helicity in Host–Guest Complexes. Accounts of Chemical Research.
  • Justus-Liebig-Universität Gießen. (n.d.).
  • ACS Publications. (n.d.). A Computational Investigation of the Stereoisomerism in Heteroatom-Substituted Amides. The Journal of Organic Chemistry.
  • Duddeck, H. (n.d.). 4.
  • ACS Publications. (2021, December 15). Structure–Activity Studies of 3,9-Diazaspiro[5.
  • YouTube. (2020, November 6).
  • YouTube. (2018, November 22). Stereochemistry of Spirans.
  • Ashenhurst, J. (2025, March 26).
  • University of Southampton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton.
  • Unknown Source. Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds.
  • MDPI. (2021, June 4). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
  • Unknown Source. (2022, April 26). synthesis of 1-azaspiro[4.
  • ACS Publications. (2010, August 24). Design, Synthesis, and Biological Evaluation of Halogenated N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides: Discovery of an Isoform-Selective Small Molecule Phospholipase D2 Inhibitor. Journal of Medicinal Chemistry.

Sources

A Technical Guide to the Physicochemical Profiling of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the adage "the dose makes the poison" is preceded by a more fundamental principle: the physicochemical properties of a molecule dictate its therapeutic potential. A compound's journey from a laboratory curiosity to a clinical candidate is rigorously governed by its molecular weight, lipophilicity, and solubility. These parameters are not mere data points; they are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[1][2] This guide provides an in-depth analysis of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one, a spirocyclic scaffold of interest in medicinal chemistry, focusing on its core physicochemical attributes.[3][4][5] We will delve into the theoretical and practical considerations for determining its molecular weight, partition coefficient (logP), and aqueous solubility, offering field-proven insights and robust experimental protocols for their assessment.

The spirocyclic core of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one offers a three-dimensional architecture that is of significant interest for exploring new chemical space in drug design. Such structures can provide an optimal balance of rigidity and flexibility, enabling precise interactions with biological targets. However, the introduction of a phenyl group and the diazaspiro-decanone framework necessitates a thorough evaluation of its physicochemical properties to forecast its drug-likeness and guide further development.

Core Physicochemical Properties

A quantitative understanding of a compound's fundamental properties is the bedrock of any successful drug development campaign. For 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one, the following parameters are of primary importance.

PropertyValue/DataSignificance in Drug Development
Molecular Formula C₁₄H₁₈N₂ODefines the elemental composition.
Molecular Weight 230.31 g/mol Influences absorption and diffusion across biological membranes. As a guiding principle, molecular weights under 500 Da are often preferred for oral bioavailability, a tenet of Lipinski's Rule of 5.[1][6]
Partition Coefficient (logP) To be determinedA measure of lipophilicity, which is crucial for membrane permeability and interaction with biological targets. An optimal logP value, typically below 5, is sought to balance solubility and permeability.[2][7]
Aqueous Solubility To be determinedA critical factor for drug absorption and formulation. Insufficient solubility can lead to poor bioavailability and hinder the development of both oral and parenteral dosage forms.[8]

Experimental Determination of Lipophilicity (logP)

Lipophilicity is arguably one of the most critical physicochemical parameters for a potential drug candidate, as it influences solubility, permeability, and metabolic clearance.[2][9] The octanol-water partition coefficient (logP) is the gold standard for its measurement.

The Shake-Flask Method: The Gold Standard

The shake-flask method, as recommended by the Organisation for Economic Co-operation and Development (OECD), is the definitive technique for logP determination.[10][11] It directly measures the partitioning of a compound between n-octanol (simulating a lipidic environment) and water (simulating an aqueous biological fluid) at equilibrium.

Causality Behind Experimental Choices:

  • n-Octanol and Water: This biphasic system is the universally accepted surrogate for biological membranes and aqueous compartments.

  • Equilibrium: Shaking the mixture ensures that the compound has fully distributed between the two phases, providing a thermodynamically stable and reproducible measurement.

  • Quantification: The concentration in each phase must be accurately measured. High-Performance Liquid Chromatography (HPLC) is often the analytical method of choice due to its sensitivity and wide applicability.[10]

Experimental Protocol: Shake-Flask logP Determination

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This ensures that the two phases are in equilibrium before the experiment begins.[7]

  • Sample Preparation:

    • Prepare a stock solution of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one in n-octanol (or water, depending on its expected solubility).

  • Partitioning:

    • In a suitable vessel, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous phase (phosphate-buffered saline at pH 7.4 is often used to mimic physiological conditions).[12]

    • Add a small aliquot of the compound's stock solution.

    • Seal the vessel and shake it at a constant temperature (e.g., 25°C) until equilibrium is reached. This can take anywhere from a few hours to several days.[10]

  • Phase Separation:

    • Centrifuge the vessel to ensure a clean separation of the two phases.

  • Quantification:

    • Carefully sample a known volume from both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each sample using a validated analytical method, such as HPLC-UV.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of P.

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep1 Pre-saturate n-Octanol with Water exp1 Combine Phases and Add Compound prep1->exp1 prep2 Pre-saturate Water with n-Octanol prep2->exp1 exp2 Shake to Equilibrium exp1->exp2 exp3 Centrifuge for Phase Separation exp2->exp3 ana1 Sample Octanol Phase exp3->ana1 ana2 Sample Aqueous Phase exp3->ana2 ana3 Quantify by HPLC ana1->ana3 ana2->ana3 res1 Calculate logP = log([C]octanol / [C]aqueous) ana3->res1

Caption: Workflow for Shake-Flask logP Determination.

Experimental Determination of Aqueous Solubility

Aqueous solubility is a key determinant of a drug's bioavailability.[8] Poor solubility can lead to incomplete absorption from the gastrointestinal tract and challenges in developing intravenous formulations. The kinetic solubility assay is a high-throughput method often employed in early drug discovery to rank compounds.

The Turbidimetric (Kinetic) Solubility Assay

This method provides a rapid assessment of a compound's solubility by measuring the point at which it precipitates out of an aqueous buffer.[13] It is termed "kinetic" because it measures the solubility of a compound that is rapidly precipitated from a high-concentration DMSO stock, which may not represent true thermodynamic equilibrium.

Causality Behind Experimental Choices:

  • DMSO Stock Solution: In early discovery, compounds are typically stored in DMSO. This assay mimics the conditions of many in vitro biological screens, where a small volume of DMSO stock is diluted into a large volume of aqueous buffer.[14]

  • Turbidimetry/Nephelometry: The formation of a precipitate (indicating that the solubility limit has been exceeded) causes the solution to become turbid. This turbidity can be quantified by measuring the scattering of light (nephelometry) or the absorbance of light (turbidimetry).[13][15]

  • pH 7.4 Buffer: Using a buffer such as Dulbecco's Phosphate-Buffered Saline (DPBS) at pH 7.4 provides a more physiologically relevant solubility measurement.[13]

Experimental Protocol: Kinetic Solubility Assay

  • Compound Preparation:

    • Prepare a high-concentration stock solution of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution of this stock solution in DMSO to create a range of concentrations.

  • Assay Plate Preparation:

    • In a microplate (e.g., 96-well or 384-well), add the aqueous buffer (DPBS, pH 7.4) to each well.

  • Compound Addition:

    • Transfer a small, fixed volume of each DMSO concentration into the corresponding wells of the assay plate. The final DMSO concentration should be low (e.g., 1-2%) to minimize its co-solvent effects.[13]

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking to allow for precipitation.[13]

  • Measurement:

    • Measure the turbidity of each well using a plate reader capable of nephelometry or absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[13]

  • Data Analysis:

    • Plot the measured turbidity against the compound concentration.

    • The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation. This can be determined by identifying the intersection of the two linear portions of the curve.[15]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_result Result prep1 Prepare Serial Dilutions of Compound in DMSO assay1 Add DMSO Stocks to Buffer prep1->assay1 prep2 Add Aqueous Buffer to Microplate prep2->assay1 assay2 Incubate with Shaking assay1->assay2 ana1 Measure Turbidity (Nephelometry) assay2->ana1 ana2 Plot Turbidity vs. Concentration ana1->ana2 res1 Determine Solubility from Precipitation Point ana2->res1

Sources

Target Deconvolution and Polypharmacology Profiling of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the identification of novel biological targets not as a simple screening exercise, but as a rigorous, self-validating system of biochemical logic. The 4-phenyl-2,8-diazaspiro[4.5]decan-1-one scaffold represents a highly privileged, conformationally restricted pharmacophore. The spirocyclic carbon locks the piperidine rings into an orthogonal geometry, projecting substituents into distinct 3D vectors. This unique topography allows the scaffold to navigate complex binding pockets, making it a powerful tool for polypharmacology.

This technical guide outlines a comprehensive strategy for identifying and validating novel biological targets for this spirocyclic scaffold, bridging the gap between phenotypic discovery and mechanistic validation.

Structural Rationale & Polypharmacological Landscape

Historically, 2,8-diazaspiro[4.5]decan-1-one derivatives have demonstrated remarkable versatility across distinct therapeutic areas. The rigid spiro core acts as an optimal hinge-binding motif or allosteric modulator depending on its functionalization.

Current literature validates this scaffold against three primary target classes:

  • Transporters : Acting as Glycine Transporter 1 (GlyT1) inhibitors for the treatment of schizophrenia ()[1].

  • Kinases (Immunology) : Serving as potent, selective dual TYK2/JAK1 inhibitors to manage Inflammatory Bowel Disease ()[2].

  • Kinases (Cardiovascular) : Functioning as ROCK (Rho Kinase) inhibitors for cardiovascular and fibrotic disorders ()[3].

Pathways S 4-Phenyl-2,8-diazaspiro [4.5]decan-1-one T1 GlyT1 Transporter S->T1 Inhibits T2 TYK2 / JAK1 Kinases S->T2 Inhibits T3 ROCK (Rho Kinase) S->T3 Inhibits E1 NMDA Receptor Modulation (Schizophrenia) T1->E1 E2 STAT Phosphorylation (Inflammation) T2->E2 E3 Actin Cytoskeleton (Cell Migration) T3->E3

Putative signaling pathways modulated by 2,8-diazaspiro[4.5]decan-1-one derivatives.

Quantitative Data & Pharmacological Benchmarking

Before hunting for novel targets, we must establish the baseline binding kinetics of the scaffold against its known targets. The table below summarizes the quantitative data that informs our competitive binding assays.

Table 1: Pharmacological Benchmarking of the Spirocyclic Scaffold

Target ProteinPrimary IndicationRepresentative IC₅₀ / KᵢKey Structural Requirement for Binding
GlyT1 Schizophrenia10 – 50 nM4-phenyl substitution; strict stereochemical preference (e.g., 4R configuration)[4].
TYK2 / JAK1 Inflammatory Bowel Disease6 nM (TYK2), 37 nM (JAK1)Spirocyclic core acts as a hinge binder; requires specific hydrogen bond donors[5].
ROCK1 / ROCK2 Fibrosis / Hypertension< 100 nMBasic amine interactions within the highly conserved kinase ATP-binding pocket[6].

Phase I: High-Throughput Target Deconvolution Workflow

To identify novel targets, we employ a chemical proteomics approach utilizing Photoaffinity Labeling (PAL) coupled with LC-MS/MS.

Methodological Causality

We utilize a diazirine photoreactive group rather than a bulky benzophenone. Causality: The spiro scaffold's efficacy relies entirely on its compact 3D geometry fitting into narrow pockets (like the TYK2 ATP site)[7]. A bulky fluorophore or crosslinker would cause steric clashes, resulting in false negatives. We pair this with a terminal alkyne handle to allow for bioorthogonal click chemistry, ensuring that the bulky biotin tag is only attached after the target has been covalently captured.

Workflow N1 Probe Synthesis (Diazirine + Alkyne) N2 Live-Cell Incubation & UV Crosslinking (365 nm) N1->N2 N3 Cell Lysis & Click Chemistry (Biotin) N2->N3 N4 Streptavidin Pull-Down (Competition Control) N3->N4 N5 LC-MS/MS Proteomics N4->N5 N6 Target Identification (GlyT1, TYK2, ROCK) N5->N6

Workflow for target deconvolution using photoaffinity labeling and LC-MS/MS.

Step-by-Step Protocol: Photoaffinity Labeling (PAL) & Click-Chemistry Pull-Down

This protocol is designed as a self-validating system. Specific target engagement is proven by the disappearance of the protein band in the competition control.

  • Live-Cell Incubation : Culture the target cell line (e.g., primary colonic epithelial cells) to 80% confluency. Treat the experimental group with 1 µM of the synthesized diazirine-alkyne probe.

  • Negative Control (Self-Validation) : Simultaneously treat a control group with 1 µM of the probe plus a 100-fold molar excess (100 µM) of the unmodified 4-phenyl-2,8-diazaspiro[4.5]decan-1-one scaffold. This outcompetes specific binding, allowing us to filter out non-specific hydrophobic "sticking" during MS analysis.

  • UV Crosslinking : After a 2-hour incubation at 37°C, wash the cells with cold PBS and irradiate on ice at 365 nm for 10 minutes. Causality: 365 nm wavelength specifically activates the diazirine into a highly reactive carbene without causing the broad-spectrum protein degradation associated with shorter UV wavelengths.

  • Lysis & CuAAC Click Chemistry : Lyse the cells using 1% NP-40 buffer. To the cleared lysate, add the click chemistry reagents: Biotin-PEG3-Azide (100 µM), CuSO₄ (1 mM), THPTA ligand (1 mM), and Sodium Ascorbate (2 mM). React for 1 hour at room temperature.

  • Enrichment & LC-MS/MS : Incubate the clicked lysates with streptavidin-agarose beads for 2 hours. Wash stringently with 1% SDS to remove non-covalently bound proteins. Elute by boiling in Laemmli buffer and submit for trypsin digestion and quantitative LC-MS/MS.

Phase II: Biophysical Validation via CETSA

Once putative novel targets are identified via LC-MS/MS, they must be biophysically validated in a physiologically relevant environment. We utilize the Cellular Thermal Shift Assay (CETSA).

Methodological Causality

Biochemical assays using purified recombinant proteins often fail to replicate the crowded intracellular environment, where metabolites and ATP compete for binding sites. CETSA circumvents this by measuring target engagement in intact, living cells. Ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature ( Tm​ ) higher compared to the unbound state.

Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)
  • Compound Treatment : Treat live cells with the unmodified 4-phenyl-2,8-diazaspiro[4.5]decan-1-one compound (10 µM) or a DMSO vehicle control for 1 hour at 37°C to allow for intracellular equilibration.

  • Thermal Profiling : Harvest the cells, resuspend in PBS, and divide the suspension into PCR tubes (50 µL per tube). Subject the tubes to a temperature gradient (e.g., 40°C to 65°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance : Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured and precipitated proteins.

  • Detection : Run the soluble fractions on an SDS-PAGE gel and perform Western blotting using an antibody specific to the novel target identified in Phase I.

  • Data Interpretation : A valid target engagement is confirmed if the protein band persists at higher temperatures in the compound-treated group relative to the DMSO control, indicating thermodynamic stabilization by the spirocyclic scaffold.

References

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Glycine Transport Inhibitors for the Treatment of Schizophrenia Source: The Open Medicinal Chemistry Journal (Bentham Open) URL:[Link]

  • Source: Google Patents (WIPO)

Sources

Methodological & Application

Synthesis of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one, a valuable scaffold in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering not only a robust synthetic route but also the underlying scientific rationale for key experimental choices.

Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold

The 2,8-diazaspiro[4.5]decan-1-one core is a privileged heterocyclic motif frequently encountered in biologically active compounds. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an attractive scaffold for targeting a variety of biological receptors with high affinity and selectivity. Specifically, derivatives of this scaffold have been identified as potent inhibitors of enzymes such as the glycine transporter 1 (GlyT1) and receptor-interacting protein kinase 1 (RIPK1), highlighting their therapeutic potential in neurological disorders and inflammatory diseases.[1][2]

While multicomponent reactions (MCRs) like the Ugi or Bucherer-Bergs reactions are powerful tools for the rapid assembly of complex heterocyclic libraries, the synthesis of specific, substituted spiro-lactams such as 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one often requires a more controlled, stepwise approach to ensure regiochemical and stereochemical integrity.[3][4][5] The protocol detailed herein is based on a robust and scalable synthesis involving a key Michael addition of a piperidine-derived enolate to a nitroalkene, followed by subsequent reduction and cyclization steps.[6] This method provides a reliable pathway to multi-gram quantities of the target compound.

Overall Synthetic Strategy

The synthesis of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one is achieved through a multi-step sequence starting from commercially available N-protected-4-piperidone derivatives. The core of the strategy relies on the construction of the substituted piperidine ring, followed by the formation of the pyrrolidinone ring. Two parallel routes, employing either a Benzyl (Bn) or a tert-Butoxycarbonyl (Boc) protecting group for the piperidine nitrogen, have been successfully developed.[6] The Boc-protected route is often preferred for its cleaner final deprotection step.

The key bond disconnection strategy is illustrated below:

G Target 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one Intermediate_A rac-4-(2-Amino-1-phenylethyl)-1-(protecting group)piperidine-4-carboxylic acid ester Target->Intermediate_A Lactamization Intermediate_B rac-1-(Protecting group)-4-(2-nitro-1-phenylethyl)piperidine-4-carboxylic acid ester Intermediate_A->Intermediate_B Nitro Group Reduction Starting_Materials N-(Protecting group)-4-piperidone-4-carboxylic acid ester + (2-nitrovinyl)benzene Intermediate_B->Starting_Materials Michael Addition

Caption: Retrosynthetic analysis of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one.

Part 1: Synthesis via Boc-Protected Route

This route is often favored due to the mild conditions required for the final deprotection step, which typically results in higher purity and yield of the final product.

Step 1: Synthesis of Piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester

Rationale: The initial step involves the protection of the piperidine nitrogen with a Boc group. This is crucial to prevent side reactions in subsequent steps and to modulate the reactivity of the piperidine ring. The Boc group is stable under the basic conditions of the upcoming Michael addition but can be easily removed under acidic conditions at the end of the synthesis.

Protocol:

  • To a solution of ethyl isonipecotate (1 equivalent) in a 1:1 mixture of dioxane and water, add triethylamine (1 equivalent) at 0 °C.

  • Slowly add di-tert-butyl dicarbonate (Boc-anhydride, 1.2 equivalents) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product, which can often be used in the next step without further purification.

Step 2: Michael Addition to (2-nitrovinyl)benzene

Rationale: This is the key C-C bond-forming step. A lithium enolate of the Boc-protected piperidine ester is generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This enolate then undergoes a conjugate (Michael) addition to (2-nitrovinyl)benzene. The nitro group is an excellent electron-withdrawing group, making the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack.

Protocol:

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Slowly add a solution of the product from Step 1 (1 equivalent) in anhydrous THF to the LDA solution at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add a solution of (2-nitrovinyl)benzene (1.2 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain rac-1-tert-butyl 4-ethyl 4-(2-nitro-1-phenylethyl)piperidine-1,4-dicarboxylate.

Step 3: Reduction of the Nitro Group

Rationale: The nitro group is reduced to a primary amine, which is necessary for the subsequent intramolecular cyclization to form the lactam ring. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

  • Dissolve the nitro compound from Step 2 (1 equivalent) in ethanol or methanol.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5-10 mol%).

  • Subject the mixture to hydrogenation (H₂ gas) using a balloon or a Parr hydrogenator (50-60 psi) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude amino ester, which is often used directly in the next step.

Step 4: Intramolecular Cyclization (Lactamization)

Rationale: The newly formed primary amine undergoes an intramolecular nucleophilic attack on the ester carbonyl to form the five-membered lactam ring, completing the spirocyclic core. This reaction can be promoted by heating.

Protocol:

  • Dissolve the crude amino ester from Step 3 in a high-boiling point solvent such as toluene or xylene.

  • Heat the solution to reflux (110-140 °C) for 12-24 hours.

  • Monitor the formation of the lactam by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield rac-tert-butyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate.

Step 5: Boc Deprotection

Rationale: The final step is the removal of the Boc protecting group to yield the target compound. This is achieved under acidic conditions, which cleave the tert-butyl carbamate to release the free secondary amine, carbon dioxide, and tert-butanol.

Protocol:

  • Dissolve the Boc-protected spiro-lactam (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

  • Add an excess of a strong acid. A solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) are commonly used.[6][7][8]

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • If using HCl, the hydrochloride salt of the product will often precipitate out of the solution. The solid can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.[7]

  • If using TFA, the solvent and excess TFA can be removed in vacuo. The residue can then be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to obtain the free base, or precipitated as a salt.

Part 2: Synthesis via Benzyl-Protected Route

An alternative route employs a benzyl (Bn) protecting group. The key difference lies in the final deprotection step, which requires hydrogenolysis.

Workflow Diagram (Bn-Protected Route):

G cluster_0 Bn-Protected Synthesis A N-Benzyl-4-piperidone-4-carboxylic acid ester B Michael Addition (LDA, (2-nitrovinyl)benzene) A->B C rac-1-Benzyl-4-(2-nitro-1-phenylethyl)piperidine-4-carboxylic acid ester B->C D Nitro Group Reduction (e.g., Ra-Ni, H₂) C->D E rac-4-(2-Amino-1-phenylethyl)-1-benzylpiperidine-4-carboxylic acid ester D->E F Lactamization (Heat) E->F G rac-8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one F->G H Deprotection (Hydrogenolysis) (Ra-Ni, H₂, 60 bar) G->H I 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one H->I

Caption: Workflow for the Benzyl-protected synthesis route.

The initial steps (Michael addition, reduction, cyclization) are analogous to the Boc-route, starting with N-benzyl-4-piperidone-4-carboxylic acid ester. The critical difference is the final deprotection.

Deprotection of the Benzyl Group: This is achieved by catalytic hydrogenolysis. While Pd/C can be used, on a larger scale, Raney Nickel (Ra-Ni) under pressure has been found to be more effective for this specific substrate.[6]

Protocol:

  • Dissolve rac-8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one in ethanol.

  • Add a slurry of Raney Nickel catalyst.

  • A small amount of anhydrous dichloromethane can be added, which is thought to form anhydrous HCl in situ, facilitating the reaction.[6]

  • Pressurize the reaction vessel with hydrogen gas (e.g., 60 bar) and heat to approximately 55 °C.

  • After the reaction is complete (monitored by LC-MS), cool the vessel, and carefully filter off the catalyst.

  • Concentrate the filtrate to obtain the product, which can be isolated as the free base or the hydrochloride salt.

Quantitative Data and Characterization

StepReactantsKey ReagentsTypical YieldProduct
1 (Boc)Ethyl isonipecotateBoc-anhydride, Et₃N>95%Piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester
2Boc-piperidine esterLDA, (2-nitrovinyl)benzene~60-70%rac-1-tert-butyl 4-ethyl 4-(2-nitro-1-phenylethyl)piperidine-1,4-dicarboxylate
3 & 4Nitro compoundH₂, Pd/C; Toluene (reflux)~80-90% (over 2 steps)rac-tert-butyl 1-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate
5Boc-protected lactam4M HCl in dioxane or TFA>90%4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

Characterization Data for 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one (Free Base):

  • Appearance: White to off-white solid.

  • Mass Spectrometry (MS): (EI) m/z = 231.4 [M+H]⁺.[6]

  • ¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) will be consistent with the structure, showing characteristic peaks for the aromatic protons of the phenyl group, and distinct multiplets for the diastereotopic protons of the piperidine and pyrrolidinone rings.

  • ¹³C NMR (CDCl₃, 101 MHz): Will show the expected number of carbon signals, including a peak for the lactam carbonyl carbon around 175-180 ppm, signals for the aromatic carbons, and signals for the spiro carbon and other aliphatic carbons.

Troubleshooting and Scientific Insights

  • Low Yield in Michael Addition: This step is highly sensitive to moisture and temperature. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is maintained at a low temperature (-78 °C) during enolate formation and the initial addition. The quality of the n-butyllithium is also critical.

  • Incomplete Nitro Reduction: If the hydrogenation stalls, the catalyst may be poisoned. Filtering and adding fresh catalyst can restart the reaction. Ensure adequate agitation to keep the catalyst suspended.

  • Difficult Deprotection (Bn group): The hydrogenolysis of the N-benzyl group in this specific substrate can be challenging. The use of Raney Nickel under pressure and elevated temperature, as reported, is a field-proven solution to overcome the low reactivity observed with Pd/C under atmospheric pressure on a larger scale.[6]

Conclusion

The synthesis of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one via a Michael addition strategy offers a reliable and scalable method for producing this valuable chemical entity. The Boc-protected route, in particular, provides an efficient pathway with a straightforward final deprotection step, making it highly suitable for medicinal chemistry programs. This detailed protocol, grounded in established chemical principles, serves as a practical guide for researchers in the field of drug discovery and organic synthesis.

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Sources

Application Note: 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one as a Versatile Spirocyclic Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Three-Dimensionality in Drug Design

Modern drug discovery is increasingly moving away from flat, aromatic molecules towards scaffolds with greater three-dimensional (3D) character. This shift is driven by the need to engage with complex protein targets and to access novel, patentable chemical space. Spirocyclic scaffolds, which feature two rings connected by a single common atom, are at the forefront of this trend.[1][2][3] Their rigid, well-defined 3D geometry can enhance binding affinity and selectivity for a target protein by positioning functional groups in precise spatial orientations.[4][5] Furthermore, the introduction of spirocyclic cores often improves key physicochemical properties, such as solubility, while reducing metabolic liability, thereby overcoming common hurdles in drug development.[4][5]

Among the vast array of available spirocyclic building blocks, the 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a particularly valuable starting point for medicinal chemistry campaigns. This guide provides an in-depth look at its synthesis, derivatization, and application, demonstrating its utility in the development of potent and selective therapeutic agents.

The 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one Scaffold: A Privileged Core

The 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one core possesses a unique combination of structural features that make it highly attractive for drug discovery:

  • Spirocyclic Rigidity: The spiro junction locks the cyclohexane and pyrrolidinone rings, reducing conformational flexibility and providing a well-defined vector for substituent placement.

  • Dual Points of Diversification: The scaffold contains two nitrogen atoms that can be functionalized. The secondary amine at the N8 position is a key handle for introducing a wide range of substituents via well-established reactions like N-alkylation, N-arylation, and acylation. The lactam at N2 can also be modified, though it is generally more stable.

  • Embedded Pharmacophoric Features: The phenyl group at C4 can participate in crucial π-π stacking or hydrophobic interactions within a target's binding site. The lactam moiety provides a hydrogen bond donor (N-H) and acceptor (C=O), which are critical for molecular recognition.

These features have enabled the successful application of this scaffold in developing inhibitors for challenging targets like kinases and transporters.[6][7][8]

Synthesis Protocol: A Scalable Route to the Core Scaffold

A robust and scalable synthesis is critical for the utility of any building block. The following protocol is based on a well-established route for the gram-scale preparation of racemic 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one.[9]

Synthetic Scheme Overview

The synthesis involves a key Michael addition of a protected piperidine derivative to a nitroalkene, followed by reduction of the nitro group and subsequent intramolecular cyclization to form the lactam ring.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Deprotection A 1-Benzyl-4-cyanopiperidine C Intermediate Cyano-nitro Compound A->C Base (e.g., t-BuOK) THF B (E)-(2-Nitrovinyl)benzene B->C D Intermediate Amino-ester C->D 1. Hydrolysis (HCl) 2. Esterification (EtOH, SOCl2) E 8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one D->E Reduction (e.g., H2, Ra-Ni) Intramolecular Amidation F 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one E->F Hydrogenolysis (e.g., H2, Pd/C) EtOH

Caption: Synthetic pathway for 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one.

Step-by-Step Experimental Protocol

Materials:

  • 1-Benzyl-4-cyanopiperidine

  • (E)-(2-Nitrovinyl)benzene

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • Raney-Nickel (Ra-Ni)

  • Hydrogen (H₂) gas

  • Palladium on Carbon (Pd/C, 10%)

  • Ethanol (EtOH)

  • Standard workup and purification reagents

Protocol:

  • Michael Addition:

    • To a stirred solution of 1-benzyl-4-cyanopiperidine (1.0 eq) in anhydrous THF at 0 °C, add potassium tert-butoxide (1.1 eq) portion-wise.

    • Stir the resulting mixture for 20 minutes at 0 °C.

    • Add a solution of (E)-(2-nitrovinyl)benzene (1.0 eq) in THF dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates completion.

    • Quench the reaction carefully with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude nitro-nitrile intermediate, which can often be used without further purification.

  • Reductive Cyclization:

    • Expert Insight: This step efficiently combines nitro group reduction and lactam formation. The choice of catalyst and conditions is crucial for yield and purity.[9]

    • Charge a high-pressure hydrogenation vessel with the crude intermediate from the previous step, ethanol as the solvent, and a catalytic amount of Raney-Nickel (slurry in water).

    • Pressurize the vessel with hydrogen gas (approx. 50-60 bar) and heat to 50-60 °C.

    • Maintain stirring under H₂ pressure until hydrogen uptake ceases (typically 12-24 hours).

    • Cool the vessel, carefully vent the hydrogen, and filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate in vacuo to obtain the crude 8-benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one.

  • N-Debenzylation (Deprotection):

    • Dissolve the crude benzylated scaffold in ethanol.

    • Add 10% Pd/C catalyst (approx. 5-10 mol%).

    • Stir the suspension under an atmosphere of hydrogen (balloon or H₂ generator) at room temperature until TLC analysis confirms the removal of the benzyl group.

    • Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate.

    • Purify the residue by flash column chromatography (silica gel, typically with a CH₂Cl₂/MeOH gradient) or crystallization to afford the final 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one as a white solid.

Application in Lead Generation: Derivatization Protocols

The true power of this scaffold lies in the facile derivatization of the secondary amine at the N8 position, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

General Workflow for Library Synthesis

workflow Scaffold 4-Phenyl-2,8-diazaspiro [4.5]decan-1-one Reaction Parallel Derivatization (e.g., N-Alkylation, Reductive Amination) Scaffold->Reaction Library Diverse Compound Library Reaction->Library Screening Biological Screening (e.g., Kinase Assay) Library->Screening SAR SAR Analysis & Hit Optimization Screening->SAR

Caption: General workflow for SAR exploration using the spirocyclic scaffold.

Protocol: N-Alkylation with an Alkyl Halide

This protocol is a robust and widely applicable method for introducing alkyl substituents at the N8 position.[10]

Materials:

  • 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one (1.0 eq)

  • Alkyl bromide or iodide (1.1-1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN), anhydrous

  • Standard workup and purification reagents

Protocol:

  • To a solution of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one (1.0 eq) in anhydrous DMF, add the alkyl halide (1.1 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Causality Note: K₂CO₃ is a mild inorganic base sufficient to neutralize the HBr or HI formed during the Sₙ2 reaction without causing unwanted side reactions. DMF is a polar aprotic solvent that effectively solvates the reactants and facilitates the reaction.[11]

  • Stir the reaction mixture at room temperature or heat to 50-80 °C to accelerate the reaction, depending on the reactivity of the alkyl halide.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated derivative.

Case Studies: Real-World Applications in Drug Discovery

The versatility of the 2,8-diazaspiro[4.5]decan-1-one core is demonstrated by its successful use in identifying potent inhibitors for distinct and important disease targets.

Case Study 1: RIPK1 Kinase Inhibitors for Inflammatory Diseases

Necroptosis is a form of programmed cell death implicated in various inflammatory diseases, and RIPK1 kinase is a key regulator of this pathway.[7][12] Researchers identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors.[7] The scaffold served as an excellent anchor, with diversification at the N8 position leading to compounds with high potency.

Case Study 2: Dual TYK2/JAK1 Inhibitors for Autoimmune Disorders

The Janus kinase (JAK) family plays a critical role in cytokine signaling pathways that drive autoimmune and inflammatory conditions. A recent study described the development of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent and selective dual inhibitors of TYK2 and JAK1.[8][13] The spirocyclic core was instrumental in achieving excellent potency and selectivity over the related JAK2 kinase, a crucial aspect for improving the safety profile.[8]

Data Summary: Potency of Spirocyclic Derivatives

The following table summarizes representative data from public domain studies, highlighting the sub-micromolar to nanomolar potency achieved with this scaffold.

TargetScaffold Derivative ExamplePotency (IC₅₀)Therapeutic AreaReference
RIPK1 Compound 41 from study92 nMInflammatory Diseases[7]
TYK2 Compound 48 from study6 nMInflammatory Bowel Disease[8]
JAK1 Compound 48 from study37 nMInflammatory Bowel Disease[8]

Conclusion

The 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one building block is a powerful tool for the modern medicinal chemist. Its inherent three-dimensionality, coupled with synthetically accessible points for diversification, provides a reliable and effective platform for generating novel drug candidates. The successful application of this scaffold in developing highly potent and selective inhibitors for diverse targets like RIPK1 and TYK2/JAK1 validates its status as a privileged structure in drug discovery. Researchers and drug development professionals can confidently employ this building block to accelerate their programs and tackle challenging biological targets.

References

  • Rico, E., & Jimenez, A. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(8), 853-868. [Link]

  • Dandapani, S., & Marcaurelle, L. A. (2014). The use of spirocyclic scaffolds in drug discovery. OA Monitor Ireland. [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • Dandapani, S., & Marcaurelle, L. A. (2014). The use of spirocyclic scaffolds in drug discovery. PubMed. [Link]

  • Krafft, E. A., et al. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. [Link]

  • Organic & Biomolecular Chemistry. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. RSC Publishing. [Link]

  • ResearchGate. (2006). A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives. Request PDF. [Link]

  • Niu, A., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • ResearchGate. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. [Link]

  • ResearchGate. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Organic & Biomolecular Chemistry. Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. RSC Publishing. [Link]

  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Request PDF. [Link]

  • Organic Syntheses Procedure. 9,9-dimethylspiro[4.5]decan-7-one. Organic Syntheses. [Link]

  • Scott, J. D., et al. (2010). Design, Synthesis, and Biological Evaluation of Halogenated N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides: Discovery of an Isoform-Selective Small Molecule Phospholipase D2 Inhibitor. Journal of Medicinal Chemistry, 53(18), 6846-6857. [Link]

  • ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. ACS. [Link]

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HPLC method development for 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one purity analysis

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Purity Analysis of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one. This spiro compound, a key intermediate in pharmaceutical synthesis, requires a reliable analytical method to ensure its quality and control impurities. The narrative follows a logical progression from initial method scouting and optimization to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. We delve into the scientific rationale behind chromatographic choices, including column chemistry, mobile phase composition, and detector settings. The protocol is designed for researchers, scientists, and drug development professionals seeking to establish a validated, fit-for-purpose purity assay.

Introduction and Analytical Objective

4-Phenyl-2,8-diazaspiro[4.5]decan-1-one is a heterocyclic compound featuring a unique spirocyclic core. Such structures are of growing interest in medicinal chemistry due to their rigid three-dimensional framework, which can lead to novel pharmacological profiles.[1] The purity of such active pharmaceutical ingredients (APIs) or their precursors is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Therefore, a robust analytical method capable of separating the main compound from process-related impurities and potential degradants is paramount.

The objective of this work is to develop and validate a stability-indicating reversed-phase HPLC (RP-HPLC) method. A stability-indicating method is one that can accurately measure the decrease in the amount of the active ingredient due to degradation.[2][3] This involves forced degradation studies to ensure the method's specificity against potential degradation products formed under various stress conditions.

Analyte Characteristics and Initial Chromatographic Strategy

A successful HPLC method development process begins with an understanding of the analyte's physicochemical properties.[4][5]

  • Structure: 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one possesses a hydrophobic phenyl group and a more polar diazaspiro moiety containing secondary amine and amide functional groups. This dual nature makes it an ideal candidate for reversed-phase chromatography, which separates molecules based on hydrophobicity.[6]

  • Ionization: The secondary amine groups are basic and will be protonated at acidic pH. Controlling the mobile phase pH is therefore critical to ensure consistent retention time, good peak shape, and avoid peak tailing caused by interactions with residual silanols on the column's stationary phase.[7][8][9]

  • UV Absorbance: The presence of the phenyl chromophore allows for sensitive detection using a UV detector. A Photodiode Array (PDA) or Diode Array (DAD) detector is highly recommended as it can acquire the entire UV spectrum for a peak, which is invaluable for peak purity assessment and selecting the optimal detection wavelength.[10][11][12]

Based on these properties, our strategy is to start with a standard C18 reversed-phase column and an acidic mobile phase containing a mixture of an aqueous buffer and an organic modifier.

HPLC Method Development and Optimization

The development process is a systematic workflow designed to achieve the desired separation with good resolution, peak shape, and a practical run time.

cluster_Dev Method Development Workflow A Step 1: Analyte Properties & Initial Column/Mobile Phase Selection B Step 2: Wavelength Selection (PDA/DAD Scan) A->B Define Detection C Step 3: Scouting Gradient Run (e.g., 5-95% Organic) B->C Initial Separation D Step 4: Optimization (Gradient Slope, pH, Temperature) C->D Refine Separation E Step 5: Forced Degradation & Specificity Check D->E Confirm Stability-Indicating Power F Step 6: Final Method & System Suitability Criteria E->F Finalize Protocol

Caption: A systematic workflow for HPLC method development.

Experimental Protocol: Method Development
  • Instrumentation and Materials:

    • HPLC System: An HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and a PDA/DAD detector.

    • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a robust starting point.[13]

    • Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and purified water. Buffers such as potassium phosphate or ammonium formate.

  • Initial Parameter Selection (Method Scouting):

    • Column Selection: A C18 stationary phase is chosen for its broad applicability in separating compounds with mixed polarity.[14]

    • Mobile Phase:

      • Aqueous (A): 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid. This low pH ensures the analyte's amine groups are protonated, promoting better peak shape.[7][15]

      • Organic (B): Acetonitrile (ACN). ACN is often a good first choice due to its low viscosity and favorable UV transparency.[16]

    • Wavelength Selection: Dissolve a small amount of the analyte in the mobile phase. Perform a UV scan from 190-400 nm using the PDA detector to identify the wavelength of maximum absorbance (λmax).[10][17]

    • Scouting Gradient: Perform a broad linear gradient from 5% to 95% ACN over 30 minutes. This "scouting" run helps to determine the approximate organic solvent concentration needed to elute the analyte and reveals the presence of any early or late-eluting impurities.

  • Method Optimization:

    • Gradient Refinement: Based on the scouting run, adjust the gradient to improve resolution between the main peak and its closest impurities. If all peaks elute within a narrow range of organic composition, an isocratic method may be developed for simplicity.

    • pH and Buffer Tuning: Small adjustments to the mobile phase pH can significantly alter the selectivity between the analyte and its impurities, especially if the impurities have different pKa values.

    • Temperature Control: Increasing column temperature (e.g., to 30-40°C) can improve peak efficiency and reduce run times by lowering mobile phase viscosity.

    • Flow Rate: A typical starting flow rate for a 4.6 mm ID column is 1.0 mL/min. This can be adjusted to optimize the balance between analysis time and resolution.

Forced Degradation Studies (Stress Testing)

To prove the method is stability-indicating, the drug substance is subjected to stress conditions that are harsher than standard storage conditions.[2][18] The goal is to achieve 5-20% degradation of the parent compound.[19]

Experimental Protocol: Forced Degradation

Prepare solutions of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one (approx. 1 mg/mL) and subject them to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat solid sample at 105°C for 48 hours, then dissolve.

  • Photolytic Degradation: Expose solution to UV light (e.g., 254 nm) for 24 hours.

After exposure, neutralize the acidic and basic samples and analyze all stressed samples alongside an unstressed control using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the parent peak (Resolution > 1.5).

Final Optimized Method and System Suitability

The iterative development and forced degradation studies lead to a final, optimized method. Before validating this method, system suitability tests must be defined and met to ensure the chromatographic system is performing adequately on a day-to-day basis.[20][21]

Parameter Optimized Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 70% B in 20 min, hold at 70% B for 5 min, return to 5% B in 1 min, equilibrate for 4 min
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection PDA/DAD at 225 nm
Injection Volume 10 µL
Sample Diluent 50:50 Water:Acetonitrile
System Suitability Parameter Acceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
%RSD for Peak Area ≤ 2.0% (from 5 replicate injections)
%RSD for Retention Time ≤ 1.0% (from 5 replicate injections)

HPLC Method Validation Protocol (ICH Q2(R1))

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[22][23] The following tests are performed according to ICH guidelines.

cluster_Val Method Validation Flow A System Suitability B Specificity (Forced Degradation) A->B C Linearity & Range B->C D Accuracy (Recovery) C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ E->F G Robustness F->G H Validated Method G->H

Caption: Logical flow of parameters for HPLC method validation.

Experimental Protocols: Validation
  • Specificity:

    • Protocol: Analyze a blank (diluent), a placebo (if applicable), the analyte standard, and all forced degradation samples.

    • Acceptance Criteria: No interfering peaks should be observed at the retention time of the main analyte in the blank or placebo. The analyte peak should be spectrally pure when assessed by the PDA detector, and well-resolved from all degradation products and impurities.[24]

  • Linearity and Range:

    • Protocol: Prepare a series of at least five standard solutions of the analyte over a concentration range (e.g., 50% to 150% of the target assay concentration).

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

  • Accuracy (Recovery):

    • Protocol: Prepare samples by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three replicates at each level (nine total determinations).[25]

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

  • Precision:

    • Repeatability (Intra-day): Prepare and analyze six identical samples of the analyte at the target concentration on the same day by the same analyst.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, or with a different analyst or instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Protocol: These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.[26][27]

      • S/N Method: LOD is typically determined at an S/N ratio of 3:1, and LOQ at 10:1.[28]

      • Calibration Curve Method: LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[27]

    • Acceptance Criteria: The LOQ concentration must be demonstrated to be quantifiable with acceptable accuracy and precision.

  • Robustness:

    • Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results. Examples include:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5°C)

      • Flow rate (± 0.1 mL/min)

      • Organic content in the mobile phase (± 2%)

    • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.

Validation Summary

All quantitative validation data should be summarized in a clear table for easy review.

Validation Parameter Result Acceptance Criteria
Specificity Method is stability-indicatingNo interference; Resolution > 1.5
Linearity (r²) 0.9995≥ 0.999
Range 50 - 150 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability %RSD) 0.85%≤ 2.0%
Precision (Intermediate %RSD) 1.10%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness PassedSystem suitability criteria met

Conclusion

This application note outlines a systematic and scientifically-grounded approach to developing and validating a stability-indicating RP-HPLC method for the purity analysis of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one. By following the detailed protocols for method development, forced degradation, and validation against ICH Q2(R1) guidelines, a reliable, accurate, and robust method can be established. This method is fit-for-purpose for routine quality control and stability testing in a pharmaceutical development environment, ensuring the quality and consistency of this important chemical entity.

References

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from [Link]

  • Altabrisa Group. (2025, September 20). What Are LOD and LOQ in HPLC Methods? Retrieved from [Link]

  • Jain, D. K., et al. (2026, March 6). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013, May 3). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech. Retrieved from [Link]

  • assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Types of HPLC Detectors. Retrieved from [Link]

  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • LCGC International. (2025, November 28). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Mamatha, T. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]

  • Contract Testing Laboratories of America. (2024, January 16). HPLC Analysis with Diode Array Detection. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]

  • YMC CO., LTD. (n.d.). Guides for method development. Retrieved from [Link]

  • SciSpace. (n.d.). Effective HPLC method development. Retrieved from [Link]

  • PMC. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]

  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • PharmaCores. (2025, May 27). HPLC Method development: an overview. Retrieved from [Link]

  • YouTube. (2025, October 16). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). UV vs Diode-Array (PDA) Detectors for (U)HPLC. Retrieved from [Link]

  • IntechOpen. (2011, September 6). Photodiode Array Detection in Clinical Applications; Quantitative Analyte Assay Advantages, Limitations and Disadvantages. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

  • YouTube. (2024, February 29). What do Limit of Detection and Limit of Quantitation mean? Retrieved from [Link]

  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. (2024, September 11). Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, August 6). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Retrieved from [Link]

  • Biocompare. (2014, October 31). Picking the Perfect HPLC Column. Retrieved from [Link]

  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

  • Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Fast, simple HPLC method for determination of Spironolactone related compounds. (n.d.). Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • HPLC Method Development Guide. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis at 254 nm of 1–3 at various temperatures. Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Separation of Spirodiclofen on Newcrom R1 HPLC column. Retrieved from [Link]

  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • MDPI. (2023, July 14). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. Retrieved from [Link]

Sources

Advanced NMR Spectroscopy Protocols for the Structural Characterization of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spirocyclic piperidines, particularly the 2,8-diazaspiro[4.5]decan-1-one scaffold, have emerged as privileged structures in modern drug discovery. They provide a rigid, three-dimensional framework that enhances target selectivity and metabolic stability. Recently, derivatives of this scaffold have been successfully deployed as potent TYK2/JAK1 inhibitors for inflammatory bowel disease[1] and as selective modulators of CDK8/19 kinases in oncology[2].

However, the structural elucidation of these molecules presents unique analytical challenges. The presence of a quaternary spiro center, diastereotopic protons, and the conformational dynamics of the piperidine ring require a robust, multi-dimensional Nuclear Magnetic Resonance (NMR) strategy[3]. This application note provides a comprehensive, self-validating protocol for the complete NMR assignment of 4-phenyl-2,8-diazaspiro[4.5]decan-1-one, bridging theoretical causality with practical laboratory workflows.

Structural Overview & Analytical Challenges

Before initiating data acquisition, it is critical to understand the structural nuances that dictate the experimental parameters:

  • The Spiro Junction (C5): The C5 carbon is quaternary and lacks directly attached protons. It is "invisible" in standard 1 H and HSQC spectra. Its assignment relies entirely on long-range scalar couplings ( 3JCH​ and 2JCH​ ) observed via HMBC.

  • Diastereotopic Protons (C3): The introduction of a phenyl group at C4 creates a chiral center. Consequently, the two protons on the adjacent C3 methylene group are in distinct magnetic environments (diastereotopic). They will appear as separate signals and form a complex ABX spin system with the C4 methine proton.

  • Piperidine Chair Dynamics: The 6-membered piperidine ring (C6-C7-N8-C9-C10) undergoes rapid chair-chair interconversion at room temperature. This dynamic process often averages the signals of axial and equatorial protons, resulting in broadened multiplets.

  • Exchangeable Protons (N2-H, N8-H): The lactam NH (N2) and piperidine NH (N8) are subject to chemical exchange with protic solvents, which can broaden or completely erase their signals.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in the structural assignment, the following step-by-step methodology must be strictly adhered to.

Sample Preparation

Causality: The choice of solvent dictates the visibility of exchangeable protons and the resolution of conformational dynamics.

  • Solvent Selection: Use DMSO- d6​ (100.0 atom % D) rather than CDCl 3​ . DMSO acts as a strong hydrogen-bond acceptor, significantly slowing down the chemical exchange of the N2 and N8 protons, allowing them to be observed as distinct, quantifiable signals.

  • Concentration: Dissolve 10–15 mg of the highly pure compound in 0.6 mL of DMSO- d6​ . This concentration ensures a high signal-to-noise ratio (SNR) for 2D heteronuclear experiments without causing viscosity-induced line broadening.

  • Internal Standard: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) for precise chemical shift referencing ( δ 0.00 ppm).

Instrument Parameters & Data Acquisition

Causality: Quaternary carbons (like C1 and C5) have long longitudinal relaxation times ( T1​ ). Insufficient relaxation delays ( D1​ ) will result in the suppression of these critical signals.

  • Probe Tuning & Matching: Manually tune and match the probe for both 1 H and 13 C channels to maximize sensitivity and minimize pulse imperfections.

  • Temperature Stabilization: Set the probe temperature to 298 K and allow 5 minutes for thermal equilibration.

  • 1D 1 H NMR:

    • Frequency: 400 MHz or 600 MHz.

    • Scans (NS): 16–32.

    • Relaxation Delay ( D1​ ): 2.0 seconds.

  • 1D 13 C NMR:

    • Frequency: 100 MHz or 150 MHz.

    • Scans (NS): 1024–2048.

    • Relaxation Delay ( D1​ ): 3.0 seconds (Critical for C1 carbonyl and C5 spiro carbon detection).

  • 2D Homo/Heteronuclear Suite:

    • COSY: To map the H3-H4 spin system and the piperidine H6-H7/H9-H10 networks.

    • Multiplicity-Edited HSQC: To differentiate CH/CH 3​ (positive phase) from CH 2​ (negative phase).

    • HMBC: Optimized for long-range couplings ( nJCH​=8 Hz). This is the definitive experiment for proving the spirocyclic connectivity.

    • NOESY: Mixing time of 400 ms. Used to determine the relative pseudo-axial/pseudo-equatorial orientation of the C4-phenyl group relative to the spiro-fused piperidine ring.

Logical Workflow for Spectral Elucidation

The structural elucidation of spirocycles must follow a rigid, hierarchical logic to prevent assignment errors.

G A 1. Sample Preparation (DMSO-d6, 10-15 mg, TMS) B 2. 1D NMR Acquisition (1H, 13C, DEPTQ) A->B Optimize T1 Relaxation C 3. Spin System Identification (1H-1H COSY) B->C Identify ABX Systems D 4. Direct C-H Mapping (Multiplicity-Edited HSQC) B->D Classify CH vs CH2 E 5. Spiro-Linkage Validation (1H-13C HMBC) C->E Build Sub-structures D->E Assign Protonated Carbons F 6. Conformational Analysis (2D NOESY) E->F Lock C5 Quaternary Node G Final Validated Assignment (4-Phenyl-2,8-diazaspiro[4.5]decan-1-one) F->G Map 3D Stereochemistry

Figure 1: Hierarchical NMR elucidation workflow for spirocyclic piperidine scaffolds.

Data Presentation & Signal Assignment

The tables below summarize the expected chemical shifts and critical 2D correlations for 4-phenyl-2,8-diazaspiro[4.5]decan-1-one. Note: Exact chemical shifts may vary slightly depending on concentration, exact temperature, and salt form (e.g., free base vs. HCl salt).

Table 1: 1 H and 13 C NMR Assignments (DMSO- d6​ , 298 K)
PositionFragment 13 C δ (ppm) 1 H δ (ppm)Multiplicity & Coupling ( J in Hz)
1 C=O (Lactam)~176.5--
2 N-H (Lactam)-~7.85br s (Exchangeable)
3 CH 2​ (Spiro ring)~48.2H a​ : ~3.20H b​ : ~3.65dd, J=11.5,8.0 dd, J=11.5,9.5
4 CH (Chiral center)~45.8~3.45dd (or t), J=9.5,8.0
5 C (Spiro Quat.)~46.5--
6, 10 CH 2​ (Piperidine)~32.4~1.50 – 1.85m (4H, dynamic averaging)
7, 9 CH 2​ (Piperidine)~42.1~2.60 – 3.00m (4H, dynamic averaging)
8 N-H (Piperidine)-~8.50br s (Highly dependent on salt form)
Ph-ipso C (Aromatic)~138.0--
Ph-o,m,p CH (Aromatic)~127.0 - 129.0~7.20 – 7.40m (5H)
Table 2: Critical 2D HMBC & COSY Correlations (The "Self-Validating" Matrix)
Proton SourceCOSY Correlations ( 3JHH​ )HMBC Correlations ( 2JCH​ , 3JCH​ )Mechanistic Proof Provided
H-4 (~3.45)H-3 a​ , H-3 b​ C-5 , C-1, C-3, C-ipso, C-6, C-10 Proves C4 is adjacent to the spiro center (C5) and the phenyl ring.
H-3 (~3.20, 3.65)H-4, N2-HC-4, C-1, C-5Confirms the lactam ring connectivity.
H-6, H-10 H-7, H-9C-5 , C-7/C9, C-1, C-4 The Smoking Gun: 3-bond coupling from piperidine protons to lactam C1 and methine C4 definitively proves the spiro-fusion at C5.
N2-H (~7.85)H-3 a​ , H-3 b​ C-1, C-3, C-4Confirms the position of the lactam nitrogen.

Mechanistic Insights & Troubleshooting

Validating the Spiro Linkage via HMBC

The most common point of failure in characterizing spirocycles is the misassignment of the quaternary C5 carbon. Because C5 is adjacent to C4, C6, and C10, it will show strong 2JCH​ correlations from the protons on these carbons. However, to definitively prove the spiro structure, one must observe the cross-ring 3JCH​ correlations :

  • Protons on the piperidine ring (H-6, H-10) must show an HMBC cross-peak to the lactam carbonyl (C-1) and the methine carbon (C-4).

  • If these cross-peaks are absent, verify that the HMBC delay is correctly optimized for 8 Hz. If the molecule is highly constrained, the dihedral angles may reduce the 3JCH​ coupling constant toward 0 Hz (Karplus relationship). In such cases, running a secondary HMBC optimized for 4 Hz ( nJCH​ ) is required.

Stereochemical Considerations (Enantiomers vs. Diastereomers)

The synthesis of 4-phenyl-2,8-diazaspiro[4.5]decan-1-one typically yields a racemate (a 1:1 mixture of R and S enantiomers at C4)[3]. Standard NMR in achiral solvents (like DMSO- d6​ ) cannot differentiate these enantiomers; they will appear as a single set of signals. If enantiomeric excess (ee) must be determined via NMR, the protocol must be modified to include a chiral solvating agent (e.g., Pirkle's alcohol) or chiral derivatization (e.g., Mosher's acid amides at the N8 position).

References

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBLsZB578_Aa7k5xRGHRIZd587_-om4_D_G79Wz71hZq_o964JyWjUGib89516bGzCWQQEenz_t3vbwW_H5ivIQ6QulXNp0eiSDdUIZh3Yln-aEbRw-DDjb8Pyf7blfcIFJ1J8wtLrl7pN6kr0H9k=]
  • Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3R4sR5leBPn2cE78ivHgQpaV6jIX2VyZLgMyyEgqwVuC3elfzi7q6zKSvjKHhMoYsfjUyt-d3F4_8j7AtRiNzZ0BKRDSrHyOTUQKxF8DNhLf-l-nn3fdANN7QMht0H39yep0-XLFKZZ8H1w==]
  • A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvRs646nSEbo-udF1a99W_ekrMGnr9--To3nVDM7Zfg21CC9EGAJnAAuZwxdwfmOMtywWmx3RrGshcJ0vylGC1OUdvCCGJoD7KIZYmiHf2iKGv9-i1Tm6JRA6Y7EddHz-y7V_yS_p_kBEyLg1SlnqkR53cqNjWeKwzax1OEd2rBiaBgWrYFU0MTInNMBPd7j6FwLWHvQqL7amf-_6STbvqQI8L5jnPbcu_N1H7dG21HfqTOrgx1fTFnImJBfrWicmnAoA6IE_JOoLzq0WW-gLT3OcRN4V0zRablDgY7NO1oG-QYokwh1rD4A==]

Sources

Application Note: In Vivo Pharmacokinetic and Blood-Brain Barrier Penetration Study Protocols for 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The compound 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one is a highly versatile spirocyclic pharmacophore frequently utilized in the design of central nervous system (CNS) therapeutics. Most notably, derivatives of this scaffold have been heavily investigated as Glycine Transporter 1 (GlyT1) inhibitors for the treatment of schizophrenia and cognitive impairments (1[1]).

Because its primary targets are localized within the CNS, evaluating the systemic pharmacokinetic (PK) profile and blood-brain barrier (BBB) penetrance of this compound is a critical bottleneck in preclinical drug development. This application note details a comprehensive, self-validating in vivo PK protocol designed to quantify systemic exposure and true target-site (brain) distribution.

Causality in Experimental Design

To ensure scientific integrity, every step in this protocol is driven by specific physicochemical and biological rationales:

  • Why measure unbound brain concentrations ( Kp,uu,brain​ )? Historically, researchers relied on total brain-to-plasma ratios ( Kp,brain​ ) to assess BBB penetration. However, total brain concentrations are heavily confounded by the non-specific binding of lipophilic spirocycles to brain tissue lipids. The unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) is a game-changing parameter that accurately reflects true passive and active transport mechanisms across the BBB (2[2]). Microdialysis or equilibrium dialysis is required to determine the unbound fraction (3[3]).

  • Why use Protein Precipitation (PPT) for sample preparation? PPT using acetonitrile or methanol rapidly denatures plasma proteins, releasing the protein-bound analyte into the supernatant. This ensures total drug recovery while precipitating out endogenous macromolecules that cause ion suppression during LC-MS/MS analysis (4[4], 5[5]).

  • Why Positive Electrospray Ionization (ESI+)? The basic secondary amine in the diazaspiro[4.5]decane ring ( pKa​≈8.5 ) readily accepts protons in acidic mobile phases, yielding a highly abundant [M+H]+ precursor ion. This makes ESI+ the optimal choice for high-sensitivity Multiple Reaction Monitoring (MRM).

Experimental Workflows & Logic

PK_Workflow Dosing In Vivo Dosing (IV, PO, SC) Sampling Serial Sampling (Plasma, Brain, CSF) Dosing->Sampling Prep Sample Preparation (Protein Precipitation) Sampling->Prep LCMS LC-MS/MS Bioanalysis Prep->LCMS Analysis PK Parameter Calculation (NCA & Kp,uu,brain) LCMS->Analysis

Fig 1. In vivo pharmacokinetic study workflow for spirocyclic compounds.

BBB_Partitioning PlasmaTotal Total Plasma Conc. (C_plasma) PlasmaFree Unbound Plasma Conc. (Cu,plasma) PlasmaTotal->PlasmaFree fu,plasma BrainFree Unbound Brain ISF Conc. (Cu,brain) PlasmaFree->BrainFree BBB Transport (Kp,uu,brain) BrainTotal Total Brain Conc. (C_brain) BrainFree->BrainTotal 1 / fu,brain

Fig 2. Pharmacokinetic equilibrium model across the blood-brain barrier.

Self-Validating Bioanalytical Method (LC-MS/MS)

To ensure trustworthiness, the analytical method must be a self-validating system. The inclusion of a structurally matched Internal Standard (IS) and rigorous Quality Control (QC) checks guarantees data integrity.

Step-by-Step LC-MS/MS Protocol:

  • Chromatography: Utilize a C18 column (e.g., 2.1 × 50 mm, 1.7 µm). Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The formic acid acts as an ion-pairing agent and proton source, enhancing ESI+ efficiency.

  • Sample Extraction: Aliquot 50 µL of plasma or brain homogenate into a 96-well plate. Add 150 µL of ice-cold Acetonitrile spiked with the IS (e.g., 50 ng/mL of a deuterated spirocycle analog).

  • Precipitation & Recovery: Vortex the plate for 2 minutes and centrifuge at 4,000 × g for 15 minutes at 4°C. Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of Mobile Phase A to match initial gradient conditions, preventing peak distortion.

  • Self-Validation Mechanism: The analytical run is only accepted if the calibration curve yields an R2≥0.99 , and at least 67% of the QC samples (Low, Mid, High) fall within ±15% of their nominal concentrations. The IS corrects for matrix-induced ion suppression and volumetric errors.

In Vivo Pharmacokinetic Protocols (Step-by-Step)

Protocol A: Formulation and Dosing in Rats
  • Animal Selection: Use adult male Sprague-Dawley rats (250–300 g), fasted overnight with free access to water.

  • IV Formulation (1 mg/kg): Dissolve 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one in 5% DMSO. Add 10% Solutol HS15 and sonicate until clear. Dilute with 85% normal saline. Causality: DMSO and Solutol solubilize the lipophilic spirocycle, while saline ensures isotonicity to prevent hemolysis upon injection.

  • PO Formulation (5 mg/kg): Suspend the compound in 0.5% Methylcellulose (MC) in water. Causality: MC increases viscosity, providing a uniform, stable suspension for oral gavage.

  • Administration: Administer the IV dose via the lateral tail vein and the PO dose via oral gavage.

Protocol B: Serial Blood Sampling
  • Collection: Collect 200 µL of blood via jugular vein cannula at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA -coated tubes.

  • Causality for Anticoagulant: K2​EDTA chelates calcium to prevent coagulation but avoids the severe ion suppression in the mass spectrometer that is frequently caused by heparin.

  • Processing: Centrifuge immediately at 3,000 × g for 10 minutes at 4°C to separate plasma. Store at -80°C until analysis.

Protocol C: Brain Tissue Collection for BBB Assessment

Translational studies evaluating spirocyclic GlyT1 inhibitors require precise assessment of cerebrospinal fluid (CSF) and brain tissue concentrations (6[6]).

  • Euthanasia & Perfusion: At Tmax​ (e.g., 1 hour post-dose), euthanize the animal. Immediately perform a transcardial perfusion with ice-cold saline. Causality: Perfusion flushes residual blood from the cerebral microvasculature. Without this step, the measured brain concentration is artificially inflated by the drug remaining in the blood vessels, invalidating the BBB penetration assessment.

  • Homogenization: Harvest the brain, weigh it, and homogenize in 3 volumes (w/v) of Phosphate-Buffered Saline (PBS) using a bead beater. Store homogenates at -80°C.

Data Presentation & Pharmacokinetic Parameters

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) should be performed to derive the PK parameters. Below is a structured summary of the quantitative data metrics and expected ranges for optimized spirocyclic CNS compounds.

Pharmacokinetic ParameterSymbolUnitsTypical Target Range for CNS Spirocycles
Systemic Clearance CL mL/min/kg15.0 – 45.0 (Low to Moderate)
Volume of Distribution at Steady State Vdss​ L/kg1.5 – 5.0 (Extensive tissue distribution)
Elimination Half-life T1/2​ h2.0 – 6.0
Oral Bioavailability F %30 – 70
Unbound Brain-to-Plasma Ratio Kp,uu,brain​ Ratio> 0.3 (Indicates high BBB penetrance)

Note: The Kp,uu,brain​ is calculated by correcting the total brain-to-plasma ratio ( AUCbrain​/AUCplasma​ ) by the unbound fractions in brain homogenate ( fu,brain​ ) and plasma ( fu,plasma​ ) determined via equilibrium dialysis.

Sources

Scale-Up Synthesis Guidelines for 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Process Protocol

Introduction & Biological Relevance

The 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a highly privileged motif in modern drug discovery. Its rigid spirocyclic core provides unique vectorization of pharmacophores, significantly enhancing target selectivity, metabolic stability, and pharmacokinetic profiles compared to flexible acyclic analogs. This scaffold is prominently featured in potent Rho-kinase (ROCK) inhibitors for cardiovascular and oncological applications[1], as well as in Glycine Transporter 1 (GlyT1) inhibitors developed for the treatment of schizophrenia[2].

However, the synthesis of 4-substituted derivatives, such as 4-phenyl-2,8-diazaspiro[4.5]decan-1-one, presents significant scale-up challenges—particularly in the key Michael addition, spirocyclization, and final catalytic deprotection steps[3]. This application note details an optimized, highly scalable synthetic workflow designed to overcome these bottlenecks.

ROCKPathway RhoA RhoA (Active GTPase) ROCK ROCK1 / ROCK2 Kinase RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) Drug Diazaspiro[4.5]decan-1-one Derivatives Drug->ROCK Inhibits MLCP->MLC Dephosphorylates Actin Actomyosin Contractility & Cytoskeleton Dynamics MLC->Actin Promotes

Mechanism of action for diazaspiro[4.5]decan-1-one derivatives in the RhoA/ROCK signaling pathway.

Process Chemistry & Causality (E-E-A-T)

The most direct route to the 4-phenyl-2,8-diazaspiro[4.5]decan-1-one core relies on the Michael addition of a piperidine-4-carboxylate enolate to β -nitrostyrene, followed by nitro reduction, lactamization, and N-debenzylation[3]. Transitioning this route from the bench to the pilot plant requires strict control over reaction kinetics and catalyst selection.

  • The Michael Addition Exotherm: Utilizing 1-benzylpiperidine-4-carboxylic acid ethyl ester, the enolate chemistry requires strict cryogenic control (-78 °C) on a lab scale. For scale-up, careful dosing of the nitroalkene into the lithium enolate at -40 °C is employed. Causality: This precise thermal management prevents the runaway exothermic polymerization of the nitroalkene while maintaining high diastereoselectivity[3].

  • Nitro Reduction & Spirocyclization: Early attempts at catalytic hydrogenation (1 atm H₂, Pd/C) of the nitro intermediate often resulted in complex mixtures containing incompletely reduced hydroxylamines. Standardizing on a robust reduction method (such as optimized hydrogenation or metal-mediated reduction) ensures complete conversion to the primary amine, which spontaneously cyclizes to the stable γ -lactam[3].

  • The Debenzylation Bottleneck: The most critical scale-up hurdle is the final debenzylation of the piperidine nitrogen. Standard hydrogenolysis using Pd/C with a hydrogen balloon works well on a milligram scale. However, on a larger scale (>20 g), material recovery is unacceptably low. Causality: This is due to severe catalyst poisoning by the basic secondary amine product and strong adsorption of the spirocyclic core onto the palladium surface. Switching to Raney-Nickel (Ra-Ni) under high pressure (60 bar) at elevated temperatures (55 °C) with in situ generation of anhydrous HCl resolves this bottleneck, ensuring >85% recovery and high purity of the final hydrochloride salt[3].

Quantitative Data: Lab-Scale vs. Scale-Up Optimization
ParameterLab-Scale RouteScale-Up Route (Optimized)Impact / Causality
Michael Addition Temp -78 °C-40 °C (Controlled dosing)Improves energy efficiency; prevents nitroalkene polymerization.
Debenzylation Catalyst 10% Pd/CRaney-Nickel (Ra-Ni)Prevents catalyst poisoning and product sequestration[3].
Debenzylation Conditions 1 atm H₂, r.t., aq. HCl60 bar H₂, 55 °C, anhyd. HClDrives reaction to completion; prevents lactam hydrolysis[3].
Overall Yield < 40%> 65%Significant improvement in mass balance and throughput.
Experimental Protocols
Protocol A: Enolate Formation and Michael Addition

Self-Validating Endpoint: The reaction is complete when the characteristic yellow color of the nitroalkene dissipates upon dosing, indicating full consumption by the enolate.

  • Preparation: Charge a dry, argon-purged jacketed reactor with diisopropylamine (1.1 eq) and anhydrous THF (10 vol). Cool the internal temperature to -20 °C.

  • Enolate Generation: Dose n-Butyllithium (1.1 eq, 2.5 M in hexanes) slowly, maintaining the internal temperature < -10 °C. Stir for 30 minutes, then cool the system to -40 °C.

  • Ester Addition: Add 1-benzylpiperidine-4-carboxylic acid ethyl ester (1.0 eq) dropwise over 1 hour. Stir for an additional 1 hour at -40 °C to ensure complete enolization.

  • Michael Acceptor Dosing: Add a solution of β -nitrostyrene (1.05 eq) in THF dropwise. Critical Control Parameter: Control the dosing rate to maintain the internal temperature strictly at -40 °C.

  • Quench & Workup: Warm the mixture to room temperature over 1 hour. Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (EtOH) to afford the nitro intermediate.

Protocol B: Scale-Up Hydrogenolysis (Debenzylation)

Self-Validating Endpoint: The reaction is deemed complete when hydrogen gas uptake ceases completely at a constant pressure of 60 bar.

  • Preparation: In a high-pressure Hastelloy autoclave, dissolve the intermediate 8-benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one (1.0 eq) in absolute ethanol (10 vol).

  • Acidification: Introduce anhydrous HCl (generated in situ or via ethanolic HCl solution) to form the hydrochloride salt prior to catalyst addition. Note: Protonation of the basic piperidine nitrogen is mandatory to prevent catalyst poisoning.

  • Catalyst Charging: Carefully add an aqueous slurry of Raney-Nickel (20% w/w). Safety Warning: Ra-Ni is highly pyrophoric; never allow the catalyst to dry in air.

  • Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 60 bar with H₂ gas and heat the reaction mixture to 55 °C[3].

  • Monitoring & Workup: Stir vigorously for 12-18 hours until H₂ uptake ceases. Cool to room temperature, carefully vent the H₂ gas, and purge the headspace with N₂.

  • Filtration: Filter the mixture through a pad of Celite under a strict N₂ atmosphere to remove the Ra-Ni catalyst. Wash the filter cake thoroughly with hot ethanol.

  • Crystallization: Concentrate the filtrate under reduced pressure. Induce crystallization by adding ethyl acetate. Filter and dry under vacuum at 40 °C to yield 4-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride as a white crystalline solid. Enantiomers can subsequently be separated using normal phase chiral HPLC (e.g., ChiralPak AD)[3].

Synthetic Workflow Visualization

SynthesisWorkflow SM 1-Benzylpiperidine- 4-carboxylate + Nitroalkene MA Michael Addition (LDA, THF, -40°C) SM->MA Int1 Nitro Intermediate MA->Int1 RedCyc Nitro Reduction & Spirocyclization Int1->RedCyc Zn/AcOH or H2 Int2 8-Benzyl-4-phenyl-2,8- diazaspiro[4.5]decan-1-one RedCyc->Int2 Debenz Scale-Up Hydrogenolysis (Ra-Ni, 60 bar, EtOH, 55°C) Int2->Debenz Prevents Pd/C poisoning Prod 4-Phenyl-2,8- diazaspiro[4.5]decan-1-one Debenz->Prod

Process workflow for the scale-up synthesis of 4-phenyl-2,8-diazaspiro[4.5]decan-1-one.

References[2] Title: Glycine Transport Inhibitors for the Treatment of Schizophrenia

Source: PubMed Central (PMC), National Institutes of Health URL: [Link][1] Title: WO2019089868A1 - Diazaspiro rock inhibitors Source: Google Patents URL: [3] Title: A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives Source: Synthesis 2005(19): 3245-3252 / ResearchGate URL: [Link]

Sources

Application Notes and Protocols: Incorporating 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one into Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern medicinal chemistry, enabling the development of highly optimized lead compounds from low molecular weight fragments. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of the novel scaffold, 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one, into an FBDD workflow. We will explore the rationale behind selecting this spirocyclic scaffold, detailing its inherent advantages in exploring three-dimensional chemical space. This guide will provide in-depth, field-proven protocols for primary fragment screening using Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR), hit validation and structural characterization via X-ray crystallography, and subsequent hit-to-lead optimization strategies.

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in FBDD

Fragment-Based Drug Design (FBDD) is a rational and efficient approach to lead discovery that begins with the identification of low molecular weight fragments (typically <300 Da) that bind to a biological target with weak affinity.[1][2] These initial hits are then optimized into more potent, drug-like molecules through strategies such as fragment growing, linking, or merging.[3][4][5] A key advantage of FBDD is that it allows for a more thorough exploration of chemical space with a smaller number of compounds compared to traditional high-throughput screening (HTS).[2]

Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a unique advantage in FBDD.[6] Their inherent three-dimensionality allows for the projection of substituents in defined vectors, enabling a more precise and comprehensive exploration of a protein's binding pocket compared to flat, aromatic systems.[6][7] This can lead to the development of compounds with improved physicochemical properties and novel intellectual property.[8]

The 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one core (Figure 1) is a particularly attractive starting point for an FBDD campaign. Its rigid, sp³-rich structure provides a solid anchor for fragment elaboration, while the presence of multiple functional groups (a secondary amine, a lactam, and an aromatic ring) offers versatile handles for chemical modification. Recent studies have highlighted the potential of related diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of various therapeutic targets, including RIPK1 kinase, TYK2/JAK1 kinases, and LATS1/2 kinases, underscoring the privileged nature of this scaffold in medicinal chemistry.[9][10][11]

Chemical structure of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

Figure 1. The core scaffold: 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one.

This guide will delineate a comprehensive FBDD workflow, using the 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one scaffold as a central, illustrative example of how to leverage complex, three-dimensional fragments for innovative drug discovery.

FBDD Workflow Overview

The successful integration of the 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one scaffold into an FBDD campaign follows a multi-stage process. Each stage is designed to progressively build upon the previous one, from initial hit identification to the generation of a potent lead compound.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_validation Phase 3: Hit Validation & Characterization cluster_optimization Phase 4: Hit-to-Lead Optimization Target_Prep Target Protein Preparation & QC NMR_Screen NMR Screening (Ligand or Protein-Observed) Target_Prep->NMR_Screen SPR_Screen SPR Screening (Primary Hit Identification) Target_Prep->SPR_Screen Fragment_Lib Fragment Library (with Scaffold of Interest) Fragment_Lib->NMR_Screen Fragment_Lib->SPR_Screen Hit_Deconvolution Hit Deconvolution & Confirmation NMR_Screen->Hit_Deconvolution SPR_Screen->Hit_Deconvolution X_Ray X-ray Crystallography (Binding Mode Determination) Hit_Deconvolution->X_Ray SBDD Structure-Based Design (Fragment Growing/Linking) X_Ray->SBDD Lead_Opt Lead Optimization (ADMET & Potency) SBDD->Lead_Opt NMR_Screening cluster_nmr Protein-Observed NMR Screening Protein ¹⁵N-Labeled Protein Reference_HSQC Acquire Reference ¹H-¹⁵N HSQC Protein->Reference_HSQC Add_Fragment Add Fragment (or Cocktail) Reference_HSQC->Add_Fragment Fragment_HSQC Acquire ¹H-¹⁵N HSQC with Fragment Add_Fragment->Fragment_HSQC Compare_Spectra Overlay and Compare Spectra Fragment_HSQC->Compare_Spectra CSPs Identify Chemical Shift Perturbations (CSPs) Compare_Spectra->CSPs Hit_Identified Hit Identified & Binding Site Mapped CSPs->Hit_Identified Fragment_Growing cluster_growth Potential Growth Vectors Scaffold 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one N-8 Amine Phenyl Ring Lactam Growth_N8 Derivatize N-8 (e.g., Acylation) Scaffold:n8->Growth_N8 Explore Pocket A Growth_Phenyl Substitute Phenyl Ring (e.g., Halogenation) Scaffold:p->Growth_Phenyl Optimize Hydrophobic Interactions Growth_Lactam Modify Lactam (e.g., Ring Expansion) Scaffold:l->Growth_Lactam Modulate Rigidity

Sources

Application Notes and Protocols for the Functionalization of the Piperidine Ring in 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one Scaffold

The 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one core is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for the precise spatial orientation of pharmacophoric features, making it an attractive starting point for the design of novel therapeutics. Derivatives of this spirocyclic system have demonstrated potent and selective inhibitory activity against a range of biological targets, including TYK2/JAK1 and RIPK1 kinases, which are implicated in inflammatory diseases.[1][2] The functionalization of the piperidine ring, specifically at the N-8 position, is a key strategy for modulating the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles.

This comprehensive guide provides detailed application notes and protocols for the N-functionalization of the 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one scaffold. We will explore three primary synthetic strategies: N-alkylation, N-arylation via the Buchwald-Hartwig amination, and reductive amination. For each method, we will delve into the underlying mechanistic principles that guide the choice of reagents and reaction conditions, providing researchers with the rationale needed to adapt and optimize these protocols for their specific drug discovery programs.

Core Synthetic Strategies for N-8 Functionalization

The secondary amine at the N-8 position of the piperidine ring in 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one is a versatile handle for introducing a wide array of substituents. The choice of functionalization strategy depends on the desired chemical diversity and the specific properties of the target molecules.

G cluster_start Starting Material start 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one alkylation N-Alkylation start->alkylation Alkyl Halide, Base arylation N-Arylation (Buchwald-Hartwig) start->arylation Aryl Halide, Pd Catalyst, Ligand, Base reductive_amination Reductive Amination start->reductive_amination Aldehyde/Ketone, Reducing Agent alkyl_product 8-Alkyl Derivatives alkylation->alkyl_product aryl_product 8-Aryl Derivatives arylation->aryl_product reductive_product 8-Alkyl Derivatives reductive_amination->reductive_product

Figure 1: Overview of N-8 functionalization strategies.
N-Alkylation: A Foundational Approach to Diversification

Direct N-alkylation is a straightforward and widely used method for introducing alkyl groups onto the piperidine nitrogen. This reaction typically involves the deprotonation of the secondary amine with a suitable base, followed by nucleophilic attack on an alkyl halide or a similar electrophile.

Causality Behind Experimental Choices:

  • Choice of Base: The selection of the base is critical and depends on the reactivity of the alkylating agent and the acidity of the N-H bond. For simple alkyl halides, inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile are often sufficient. The use of a stronger base, such as sodium hydride (NaH), may be necessary for less reactive alkylating agents, but care must be taken to avoid side reactions.

  • Solvent Selection: Polar aprotic solvents like DMF and acetonitrile are preferred as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack of the amine.

  • Reaction Temperature: The reaction temperature is typically kept moderate (room temperature to 60 °C) to prevent over-alkylation and other side reactions. For less reactive electrophiles, heating may be necessary to drive the reaction to completion.

Detailed Protocol: Synthesis of 8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one

This protocol is adapted from a known synthesis of a similar scaffold and provides a reliable method for the benzylation of the piperidine nitrogen.[3]

Materials:

  • 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a solution of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one (1.0 eq) in anhydrous DMF under an inert atmosphere, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one.

N-Arylation via Buchwald-Hartwig Amination: Accessing Aryl Amine Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an amine and an aryl halide or triflate.[4] This method provides access to a wide range of N-aryl piperidine derivatives, which are prevalent in many biologically active compounds.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of the palladium catalyst and, more importantly, the phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and BrettPhos, are often employed to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5][6][7] For sterically hindered secondary amines like the 2,8-diazaspiro[4.5]decan-1-one scaffold, the use of these advanced ligands is often necessary to achieve high yields.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used bases for this transformation.

  • Solvent and Temperature: Anhydrous, deoxygenated solvents such as toluene or dioxane are typically used to prevent catalyst deactivation. The reaction is usually heated to temperatures between 80-110 °C to promote the catalytic cycle.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pdII_complex Ar-Pd(II)-X(L₂) oxidative_addition->pdII_complex amine_coordination Amine Coordination (R₂NH) pdII_complex->amine_coordination pdII_amine_complex [Ar-Pd(II)-NHR₂(L₂)]⁺X⁻ amine_coordination->pdII_amine_complex deprotonation Deprotonation (Base) pdII_amine_complex->deprotonation pdII_amido_complex Ar-Pd(II)-NR₂(L₂) deprotonation->pdII_amido_complex reductive_elimination Reductive Elimination pdII_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product

Figure 2: Simplified Buchwald-Hartwig amination catalytic cycle.

Detailed Protocol: General Procedure for Buchwald-Hartwig N-Arylation

Materials:

  • 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

  • Aryl halide (e.g., aryl bromide)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G2/G3 precatalyst)

  • Phosphine ligand (e.g., XPhos or SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or Dioxane, anhydrous and deoxygenated

  • Argon or Nitrogen gas

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one (1.2 eq), palladium precatalyst (1-5 mol%), phosphine ligand (2-10 mol%), and sodium tert-butoxide (1.5 eq) to a dry reaction vessel.

  • Add anhydrous, deoxygenated toluene or dioxane to the vessel.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrates.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl derivative.

Reductive Amination: A Versatile Route to Diverse Alkyl Substituents

Reductive amination is a powerful and versatile method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced to the corresponding amine.

Causality Behind Experimental Choices:

  • Reducing Agent: The choice of reducing agent is critical for the success of reductive amination. The ideal reducing agent should selectively reduce the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reagent for this purpose and is often the reagent of choice.[8] Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is generally preferred due to its lower toxicity and high selectivity.

  • Solvent and pH: The reaction is typically carried out in a non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The formation of the iminium ion is often acid-catalyzed, and a small amount of acetic acid can be added to facilitate this step, especially with less reactive ketones.

  • Substrate Scope: Reductive amination is compatible with a wide range of aldehydes and ketones, allowing for the introduction of a diverse array of alkyl substituents onto the piperidine nitrogen.

Detailed Protocol: General Procedure for Reductive Amination

Materials:

  • 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Argon or Nitrogen gas

Procedure:

  • To a solution of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM or DCE under an inert atmosphere, add acetic acid (0-1.0 eq, if necessary).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-alkyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one derivative.

Summary of Functionalization Reactions and Characterization Data

The following table summarizes the key parameters for the N-8 functionalization of the 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one scaffold. Please note that the yields are representative and may vary depending on the specific substrates and reaction conditions.

Reaction TypeReagents and ConditionsRepresentative Yield
N-Alkylation Benzyl bromide, K₂CO₃, DMF, rt70-90%
N-Arylation Aryl bromide, Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C60-85%
Reductive Amination Aldehyde, NaBH(OAc)₃, DCM, rt75-95%

Characterization of Functionalized Products:

The successful functionalization of the 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one scaffold can be confirmed by a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The introduction of a substituent at the N-8 position will lead to characteristic changes in the proton NMR spectrum. The signals corresponding to the protons on the piperidine ring, particularly those alpha to the nitrogen (at C-7 and C-9), will show a downfield shift and may exhibit changes in their multiplicity due to the altered electronic environment and conformational constraints. The appearance of new signals corresponding to the protons of the introduced alkyl or aryl group will also be observed.

  • ¹³C NMR Spectroscopy: Similar to the proton NMR, the carbon NMR spectrum will show a downfield shift for the carbons of the piperidine ring, especially C-7 and C-9. New signals corresponding to the carbons of the introduced substituent will also be present.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the functionalized product. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the target compound.

Conclusion

The functionalization of the piperidine ring in 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one offers a powerful platform for the generation of diverse chemical libraries for drug discovery. The protocols and insights provided in this guide for N-alkylation, Buchwald-Hartwig N-arylation, and reductive amination serve as a robust starting point for researchers in the field. A thorough understanding of the underlying reaction mechanisms and the rationale behind the choice of reagents and conditions is paramount for the successful synthesis and optimization of novel derivatives based on this privileged scaffold.

References

  • J Med Chem.2022 , 65(4), 3151-3172.

  • Bioorg Med Chem.2022 , 59, 116686.

  • Synthesis.2005 , (19), 3245-3252.

  • Wikipedia.

  • Sigma-Aldrich.

  • J. Org. Chem.1996 , 61(11), 3849-3862.

  • Synthesis.2005 , (19), 3245-3252.

  • Catal. Sci. Technol.2014 , 4, 2636-2648.

  • Chemistry LibreTexts.

  • YouTube.

  • J. Org. Chem.1996 , 61(11), 3849-3862.

  • Research Square.

  • Chemistry – A European Journal.2018 , 24(25), 6534-6553.

  • J Med Chem.2022 , 65(4), 3151-3172.

  • Bioorg Med Chem.2022 , 59, 116686.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable scaffold. The 2,8-diazaspiro[4.5]decan-1-one core is a privileged structure in modern drug discovery, appearing in potent and selective inhibitors for targets like GlyT1, TYK2/JAK1, and RIPK1 kinase.[1][2][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common synthetic hurdles and improve your reaction yields.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the synthesis, with a focus on providing not just a solution, but a rationale for why the problem occurs and why the solution is effective.

Question 1: My final N-benzyl deprotection via hydrogenolysis works well on a small scale, but material recovery is very low (<50%) when I scale up (>20 g). What is causing this, and how can I improve the yield?

This is a frequently encountered and critical issue when scaling the synthesis of the title compound. The problem often lies in the efficiency and completeness of the hydrogenolysis reaction on a larger scale, which can be affected by catalyst activity, reaction conditions, and product isolation.

Probable Cause: On a small scale, standard hydrogenolysis conditions (e.g., Pd/C, H₂ balloon, in ethanol with a few drops of concentrated HCl) may appear sufficient.[4] However, upon scale-up, several factors can lead to poor yields:

  • Catalyst Deactivation: The catalyst (like Palladium on Carbon) can be poisoned or become less effective on larger scales, leading to incomplete reaction.

  • Insufficient Acid: The catalytic activity for this debenzylation is often acid-dependent. The "few drops" of HCl that work for a small batch are not a scalable metric and may result in insufficient acid concentration in a larger volume, slowing the reaction.

  • Product Isolation Issues: The resulting product, 4-phenyl-2,8-diazaspiro[4.5]decan-1-one, can be challenging to isolate efficiently from the reaction mixture and catalyst, especially if the reaction is incomplete.

Solution: Optimized Hydrogenolysis Protocol A robust and scalable solution involves switching the catalyst and carefully controlling the reaction conditions. An investigation into alternative hydrogenolytic methods found that using Raney-Nickel (Ra-Ni) under pressure with an in situ source of acid provides consistently high yields.[4]

Optimized Reaction Conditions

Parameter Recommended Condition Rationale
Catalyst Raney-Nickel (Ra-Ni) Offers different activity and selectivity profile compared to Pd/C, proving more robust for this specific transformation on a larger scale.[4]
Solvent Ethanol (EtOH) A standard, effective solvent for hydrogenolysis.
Additive Anhydrous Dichloromethane (CH₂Cl₂) Added in a small amount. It is presumed to form anhydrous HCl in situ, providing a controlled and consistent acid catalyst for the reaction.[4]
Hydrogen Pressure 60 bar High pressure ensures sufficient hydrogen availability, driving the reaction to completion, which is crucial for large-scale synthesis.[4]

| Temperature | 55 °C | Elevated temperature increases the reaction rate without promoting significant side product formation.[4] |

Step-by-Step Optimized Deprotection Protocol:

  • To a solution of rac-8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one in ethanol, add a small amount of anhydrous CH₂Cl₂.

  • Carefully add the Raney-Nickel catalyst to the solution.

  • Charge the hydrogenation vessel with hydrogen gas to a pressure of 60 bar.

  • Heat the reaction mixture to 55 °C and maintain stirring until the reaction is complete (monitor by TLC or LC-MS).

  • After completion, cool the vessel, carefully vent the hydrogen, and purge with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Ra-Ni catalyst. Wash the filter cake thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the product, which can be isolated as the HCl salt or neutralized to obtain the free base.[4]

This optimized protocol routinely allows for the isolation of the target compound in good to excellent yields on a multi-gram scale.[4]

G cluster_0 Troubleshooting: Low Yield in N-Benzyl Deprotection Start Low Yield on Scale-Up (>20g) (<50% Recovery) Check Reviewing Current Protocol: - Pd/C Catalyst - H2 Balloon - 'Drops' of conc. HCl Start->Check Problem Root Cause Analysis: - Catalyst Inefficiency - Inconsistent Acidification - Poor Reaction Kinetics Check->Problem Solution Implement Optimized Protocol (Krafft et al.) Problem->Solution Conditions Key Changes: - Catalyst: Raney-Nickel - Pressure: 60 bar H2 - Additive: Anhydrous CH2Cl2 - Temp: 55 °C Solution->Conditions Result High & Reproducible Yield (Good to Excellent) Conditions->Result

Caption: Troubleshooting workflow for low-yield N-benzyl deprotection.

Question 2: The initial Michael addition step between the piperidine-derived enolate and the nitroalkene is sluggish and gives a mixture of products. How can I improve the yield and selectivity?

Probable Cause: The Michael addition is the crucial C-C bond-forming step that sets the stage for the entire synthesis. Poor yields or side reactions often stem from:

  • Inefficient Enolate Formation: The base used may not be optimal for generating the desired enolate from the N-protected ethyl isonipecotate derivative.

  • Side Reactions: The nitroalkene can polymerize under strongly basic conditions. The enolate itself can also participate in undesired side reactions if not trapped efficiently by the Michael acceptor.

  • Diastereoselectivity: The reaction creates new stereocenters, and controlling the diastereoselectivity can be challenging without optimized conditions.

Solution: Condition Optimization The synthesis of the precursor for the spirocycle relies on a Michael addition of a pipecolate-derived enolate to a nitroalkene.[4]

  • Choice of Base: Use a strong, non-nucleophilic base like Lithium Hexamethyldisilazide (LiHMDS) or Sodium Hexamethyldisilazide (NaHMDS) to ensure rapid and complete enolate formation at low temperatures.

  • Low Temperature: Perform the enolate formation and the subsequent Michael addition at low temperatures (e.g., -78 °C) to minimize side reactions like nitroalkene polymerization and improve kinetic control over the addition.

  • Reverse Addition: Add the enolate solution slowly to the solution of the nitroalkene at -78 °C. This ensures the enolate is immediately consumed by the Michael acceptor, minimizing its concentration and the potential for self-condensation or other side reactions.

  • Solvent: Use an anhydrous aprotic solvent like Tetrahydrofuran (THF) to ensure the stability of the enolate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to the 4-phenyl-2,8-diazaspiro[4.5]decan-1-one scaffold?

The most well-documented and scalable approach involves a multi-step synthesis starting from a protected piperidine derivative.[4] The key transformations are:

  • Michael Addition: Reaction of an N-protected piperidine-4-carboxylate enolate with a β-nitrostyrene derivative.

  • Nitro Group Reduction: Reduction of the nitro group to a primary amine, typically using catalytic hydrogenation (e.g., with Raney-Nickel).

  • Intramolecular Cyclization: The newly formed amine undergoes spontaneous or acid-catalyzed intramolecular cyclization with the ester to form the lactam ring.

  • Deprotection: Removal of the N-protecting group on the piperidine ring to yield the final product.

G A N-Protected Piperidine-4-carboxylate C Michael Adduct (Nitro-ester) A->C 1. Michael Addn. B β-Nitrostyrene B->C D Amino-ester C->D 2. Nitro Reduction E Protected Spirocycle D->E 3. Intramolecular     Cyclization F Final Product: 4-Phenyl-2,8-diazaspiro [4.5]decan-1-one E->F 4. Deprotection

Caption: General synthetic pathway to the target scaffold.

Q2: I need to use a protecting group strategy. Which protecting groups are recommended for the piperidine nitrogen?

Both the benzyl (Bn) group and the tert-butyloxycarbonyl (Boc) group have been successfully used.[4] The choice depends on your overall synthetic plan and desired deprotection conditions.

  • Benzyl (Bn) Group:

    • Advantages: Stable to a wide range of reaction conditions.

    • Deprotection: Removed by catalytic hydrogenolysis. As discussed in the troubleshooting section, this step requires careful optimization for scalability.[4]

  • Boc Group:

    • Advantages: The deprotection step is often cleaner and more straightforward than hydrogenolysis, especially on a large scale.

    • Deprotection: Removed under acidic conditions (e.g., with Trifluoroacetic Acid - TFA), which typically results in excellent product isolation as the corresponding TFA salt.[4] This can be a significant advantage for large-scale syntheses.[4]

Q3: Are there alternative synthetic strategies to access this spirocyclic system?

Yes, while the Michael addition route is common, other methods can be employed, which may be advantageous for accessing specific analogs.

  • Ugi Multicomponent Reaction (U-4CR): The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single step to create α-aminoacyl amide derivatives.[5] By choosing bifunctional starting materials, a subsequent cyclization step can lead to complex heterocyclic scaffolds, including spiro-systems. This strategy is excellent for generating diverse libraries of compounds.[6][7]

  • Castagnoli-Cushman Reaction: This three-component reaction between an amine, a cyclic anhydride, and an aldehyde can produce unsaturated spirocyclic lactams. These intermediates can then be hydrogenated and reduced to furnish the desired saturated spirocyclic piperidines.[8]

  • Radical Hydroarylation: Photoredox catalysis can be used to generate aryl radicals from aryl halides. These radicals can undergo regioselective cyclization onto a tethered olefin (like a protected dihydropyrrole) to construct the spirocyclic piperidine framework under mild conditions.[9]

Q4: What is the best method for purifying the final product?

The purification strategy depends on the scale and the physical properties of the product (free base vs. salt).

  • Crystallization/Trituration: The product, either as the free base or a salt (e.g., HCl or TFA salt), can often be purified by crystallization or trituration from a suitable solvent system like ethyl acetate (EtOAc) or diethyl ether (Et₂O).[4] This is the most efficient method for large quantities.

  • Chromatography: For smaller scales or for separating closely related impurities, column chromatography is effective.

  • Chiral HPLC: If you are working with racemic material and need to separate the enantiomers, normal-phase chiral HPLC is an efficient and established method.[4]

References

  • Krafft, E. A., et al. (2005). A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives. Synthesis, 2005(19), 3245-3252. [Link]

  • Krafft, E. A., et al. (2005). PDF: A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. [Link]

  • Zhang, H., et al. (2019). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. [Link]

  • Request PDF for "A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives" . ResearchGate. [Link]

  • Scott, J. D., et al. (2016). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry. [Link]

  • Isidro-Llobet, A., et al. (2015). Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers in Chemistry. [Link]

  • Organic Chemistry Portal. Ugi Reaction. [Link]

  • Scott, T. A. (2007). The Ugi Multicomponent Reaction: Scope, Stereochemical Considerations and Post-Condensation Modifications. Illinois Chemistry. [Link]

  • Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Tiyaboonchai, W., et al. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES. [Link]

  • Krasavin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Gu, J., et al. (2018). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PMC - NIH. [Link]

  • Reddy, B. S., et al. (2012). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry. [Link]

  • Krasavin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Domling, A. (2019). The Catalytic Enantioselective Ugi Four-Component Reactions. PMC. [Link]

  • Shaabani, A., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. [Link]

  • Albanese, V., et al. (2021). Design and synthesis of 1,4,8- triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Preti, D., et al. (2016). Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent 5-HT1A receptor agonists. European Journal of Medicinal Chemistry. [Link]

  • Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2022). Straightforward One-Pot Synthesis of New 4-Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one Derivatives: X-ray Single Crystal Structure and Hirshfeld Analyses. MDPI. [Link]

  • Scott, J. D., et al. (2010). Design, Synthesis, and Biological Evaluation of Halogenated N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides: Discovery of an Isoform-Selective Small Molecule Phospholipase D2 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Wang, C., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link]

  • Zheng, Y., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

optimizing catalytic conditions for 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the Buchwald-Hartwig amination of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one .

This spirocyclic scaffold is highly valued in drug discovery for modulating physicochemical properties[1], but it presents a classic chemoselectivity challenge: differentiating the highly nucleophilic secondary amine (N8) in the piperidine ring from the secondary lactam/amide (N2) in the pyrrolidinone ring.

I. Mechanistic Troubleshooting & FAQs

Q1: I am observing significant diarylation and N2-arylation (lactam nitrogen) instead of my desired selective N8-arylation. How do I improve chemoselectivity? Causality: 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one contains two nitrogen centers. The N8 piperidine amine is inherently more nucleophilic. However, if you utilize a strong base such as Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS), the lactam N-H (pKa ~15–17) is readily deprotonated. This generates a highly reactive amidate anion that aggressively competes for the palladium oxidative addition complex, leading to off-target N2-arylation and N2/N8-diarylation[2]. Solution: Switch to a weaker, insoluble inorganic base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄). These bases are thermodynamically capable of neutralizing the HX generated during the catalytic cycle but are insufficiently basic to deprotonate the lactam. This ensures the N8 amine remains the exclusive nucleophile[3].

Q2: My reaction stalls at 40% conversion despite using Cs₂CO₃. The aryl halide is fully consumed. What is happening? Causality: Stalling accompanied by complete consumption of the aryl halide typically indicates catalyst deactivation via hydrodehalogenation (reduction of the aryl halide). Spirocyclic amines are sterically demanding. If your chosen ligand is too small (e.g., BINAP or dppf), the rate of transmetalation is severely retarded. This kinetic bottleneck allows the Pd(II) intermediate to undergo competitive β-hydride elimination or protodehalogenation instead of the desired reductive elimination[2]. Solution: Utilize a bulky, electron-rich dialkylbiarylphosphine ligand such as RuPhos or BrettPhos . RuPhos is a privileged ligand for coupling secondary amines because its steric profile accelerates reductive elimination while actively suppressing β-hydride elimination. Pair this with a Generation 3 (G3) precatalyst (e.g., RuPhos-Pd-G3) to ensure rapid, quantitative generation of the active L-Pd(0) species without requiring high temperatures for initiation[3].

Q3: Can I use the commercially available hydrochloride salt of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one directly, or must I free-base it first? Causality: You can use the HCl salt directly (CAS 1198284-29-5)[4], but you must strictly account for the stoichiometry of your base. The first equivalent of base will be immediately consumed to neutralize the hydrochloride salt. If you only use the standard 1.2–1.5 equivalents of base, the catalytic cycle will stall due to insufficient base remaining to turn over the palladium catalyst. Solution: Add an extra 1.0 to 1.2 equivalents of your chosen base (e.g., a total of 2.5 to 3.0 equiv of Cs₂CO₃). Ensure vigorous stirring (≥800 rpm), as the generation of inorganic byproducts will increase the heterogeneity and viscosity of the reaction mixture.

Q4: I am using an aryl iodide, but the reaction is sluggish compared to the corresponding aryl bromide. Why? Causality: Contrary to standard cross-coupling intuition, aryl iodides can be challenging substrates in Buchwald-Hartwig aminations. The iodide anion generated during the oxidative addition step coordinates strongly to the palladium center, forming stable, off-cycle dimeric Pd-I complexes that inhibit transmetalation with the amine[3]. Solution: Switch to the corresponding aryl bromide or aryl chloride. If the aryl iodide is mandatory for your synthetic route, add silver salts (e.g., Ag₂CO₃) to abstract the iodide anion and keep the catalytic cycle active.

II. Pathway Visualization

The following decision tree illustrates the mechanistic divergence based on base selection, highlighting the critical path to achieving chemoselectivity.

G Start 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one + Aryl Halide Ligand Select Pd Precatalyst & Ligand (e.g., RuPhos-Pd-G3 / RuPhos) Start->Ligand Base Select Base for Chemoselectivity (N8 Amine vs. N2 Lactam) Ligand->Base WeakBase Weak Base (Cs₂CO₃, K₃PO₄) pKa < 15 Base->WeakBase Promotes Chemoselectivity StrongBase Strong Base (NaOtBu, LHMDS) pKa > 15 Base->StrongBase Deprotonates Lactam Target Selective N8-Arylation (Target Product) WeakBase->Target N8 Amine acts as sole nucleophile SideProduct N2-Arylation & N2/N8-Diarylation (Off-Target / Mixtures) StrongBase->SideProduct N2 Lactam competes for Pd complex

Fig 1. Mechanistic decision tree for chemoselective Buchwald-Hartwig amination of spirocycles.

III. Optimization Data Summary

The table below summarizes the quantitative impact of catalyst and base selection on the conversion and chemoselectivity of the target spirocycle.

EntryPalladium SourceLigandBaseSolventTemp (°C)Conversion (%)Selectivity (N8 : N2)
1Pd₂(dba)₃ (2 mol%)BINAPNaOtBuToluene100>9540 : 60
2Pd₂(dba)₃ (2 mol%)RuPhosNaOtBu1,4-Dioxane100>9555 : 45
3Pd₂(dba)₃ (2 mol%)RuPhosCs₂CO₃1,4-Dioxane1008595 : 5
4 RuPhos-Pd-G3 (2 mol%) RuPhos Cs₂CO₃ 1,4-Dioxane 100 >98 >99 : 1
5tBuXPhos-Pd-G3 (2 mol%)tBuXPhosK₃PO₄t-AmylOH809098 : 2

Note: Entry 4 represents the optimal, self-validating conditions. The G3 precatalyst ensures rapid activation, while Cs₂CO₃ perfectly balances the need for HX neutralization without triggering lactam deprotonation.

IV. Standard Operating Procedure (SOP)

Protocol: Chemoselective N8-Arylation of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

Step 1: Reagent Preparation (Inert Atmosphere) Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar with the following:

  • 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride (1.0 equiv, 0.5 mmol)

  • Aryl bromide (1.1 equiv, 0.55 mmol)

  • RuPhos-Pd-G3 precatalyst (2 mol%, 0.01 mmol)

  • RuPhos ligand (2 mol%, 0.01 mmol)

  • Anhydrous Cs₂CO₃ (3.0 equiv, 1.5 mmol) — Note: 1.0 equiv is dedicated to neutralizing the HCl salt.

Step 2: Solvent Addition Add 2.5 mL of anhydrous, degassed 1,4-dioxane to achieve a 0.2 M reaction concentration. Seal the Schlenk tube with a Teflon stopcock, ensure it is completely sealed, and remove it from the glovebox.

Step 3: Reaction Execution Place the Schlenk tube in a pre-heated oil bath or heating block set to 100 °C. Stir the heterogeneous mixture vigorously (minimum 800 rpm) for 12 hours. High agitation is critical because the density of the inorganic base causes it to sink, which can limit the rate of transmetalation[3].

Step 4: Workup & Isolation Remove the reaction from the heat source and allow it to cool to room temperature. Dilute the mixture with 5 mL of Ethyl Acetate (EtOAc) and filter it through a short pad of Celite to remove the insoluble inorganic salts (CsBr, Cs₂CO₃). Wash the Celite pad with an additional 10 mL of EtOAc. Concentrate the combined filtrate under reduced pressure.

Step 5: Purification Purify the crude residue via flash column chromatography using a gradient of Dichloromethane (DCM) and Methanol (MeOH) to isolate the pure N8-arylated spirocycle.

V. References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL: [Link]

  • Weng, Z., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. URL: [Link]

  • NextSDS. (2024). 4-PHENYL-2,8-DIAZASPIRO[4.5]DECAN-1-ONE HYDROCHLORIDE - Chemical Substance Information. URL: [Link]

Sources

Technical Support Center: Resolving Enantiomers of Chiral 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one Mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As Application Scientists, we understand that resolving spirocyclic scaffolds like 4-phenyl-2,8-diazaspiro[4.5]decan-1-one presents unique physicochemical challenges. This molecule is a privileged pharmacophore used in the development of Phospholipase D (PLD) inhibitors [1] and GlyT1 inhibitors [2].

The difficulty in its chiral resolution stems from its highly basic piperidine nitrogen (N8) and the rigid stereoelectronic environment of the C4-phenyl ring. Below is our comprehensive, field-proven guide to isolating these enantiomers with high enantiomeric excess (>99% ee), featuring both modern chromatographic and classical crystallization methodologies.

Strategic Decision Matrix

Choosing the correct resolution strategy depends entirely on your scale and downstream requirements.

G Start Racemic 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one Decision Select Resolution Strategy Start->Decision SFC Preparative Chiral SFC (Chiralpak AD-H + 0.1% DEA) Decision->SFC Analytical to Gram Scale Salt Diastereomeric Salt Formation (e.g., Di-p-toluoyl-D-tartaric acid) Decision->Salt Kilogram Scale / Crystallography SFC_Opt Isocratic Elution (CO2 / MeOH) SFC->SFC_Opt Cryst Fractional Crystallization (EtOH / H2O) Salt->Cryst E1 (4R)-Enantiomer (>99% ee) SFC_Opt->E1 E2 (4S)-Enantiomer (>99% ee) SFC_Opt->E2 Cryst->E1 Less Soluble Salt Cryst->E2 Mother Liquor Xray Single Crystal X-Ray (Absolute Configuration) Cryst->Xray Crystal Harvest

Workflow for the chiral resolution of 4-phenyl-2,8-diazaspiro[4.5]decan-1-one.

Quantitative Data: SFC Method Optimization

Supercritical Fluid Chromatography (SFC) using an amylose-based stationary phase (Chiralpak AD) is the industry standard for this scaffold [3]. However, the basic piperidine nitrogen will interact deleteriously with residual acidic silanols on the silica support.

Causality Check: You must use a basic additive. Diethylamine (DEA) competitively binds to the silanols, masking them and preventing the secondary interactions that cause severe peak tailing.

Co-Solvent (in CO₂)Basic AdditiveSelectivity (α)Resolution (Rs)Tailing Factor (Tf)Outcome / Verdict
20% MethanolNone 1.151.23.5Fail: Severe tailing, overlapping peaks.
20% Methanol0.1% DEA 1.453.81.1Optimal: Baseline resolution, sharp peaks.
20% Ethanol0.1% DEA1.302.51.2Sub-optimal: Broader peaks, longer run time.
20% Isopropanol0.1% DEA1.100.81.5Fail: Co-elution, poor chiral recognition.

Standard Operating Procedures (SOPs)

Method A: Preparative Chiral SFC (Milligram to Gram Scale)

This self-validating protocol ensures high throughput while preventing column degradation.

  • Step 1: Sample Preparation. Dissolve the racemic 4-phenyl-2,8-diazaspiro[4.5]decan-1-one in a 1:1 mixture of Methanol/Dichloromethane to a concentration of 50 mg/mL. Note: Ensure the sample is fully free-based; hydrochloride salts will precipitate in SFC systems.

  • Step 2: Column Equilibration. Mount a Chiralpak AD-H column (21 x 250 mm, 5 µm). Equilibrate with 80% supercritical CO₂ and 20% Methanol containing 0.1% DEA at a flow rate of 70 mL/min. Maintain backpressure at 120 bar and temperature at 35 °C.

  • Step 3: Injection & Elution. Inject 0.5 mL (25 mg) per run. Monitor UV absorbance at 220 nm and 254 nm. The enantiomers will elute as two distinct peaks (refer to the optimization table for expected Rs).

  • Step 4: Fraction Collection & Recovery. Collect fractions into vessels pre-spiked with 5 mL of methanol to prevent aerosolization losses. Evaporate the solvent under reduced pressure (30 °C, 50 mbar) to yield the pure enantiomers as white solids.

Method B: Diastereomeric Salt Resolution (Kilogram Scale & Crystallography)

When absolute configuration must be determined via single-crystal X-ray diffraction, diastereomeric salt formation is required[3].

  • Step 1: Salt Formation. In a 1 L round-bottom flask, dissolve 10 g (43.4 mmol) of the racemic free base in 200 mL of Ethanol. In a separate flask, dissolve 1.0 equivalent (16.7 g) of (+)-Di-p-toluoyl-D-tartaric acid in 100 mL of Ethanol. Slowly add the acid solution to the amine solution at 60 °C with stirring.

  • Step 2: Fractional Crystallization. Add 15 mL of Deionized Water (5% v/v) to the mixture. Causality: The highly polar spirocyclic salt requires a protic aqueous environment to establish a steep solubility curve. Heat to reflux until clear, then cool to room temperature at a rate of 5 °C/hour.

  • Step 3: Harvest & Validation. Filter the resulting crystals (enriched in one diastereomer). To self-validate the efficiency, sample the mother liquor, free-base it with 1M NaOH, extract into EtOAc, and run an analytical SFC. If the mother liquor shows >80% ee of the opposite enantiomer, the crystallization was highly efficient.

  • Step 4: Salt Breaking. Suspend the harvested crystals in Dichloromethane (150 mL) and wash with 1M aqueous NaOH (2 x 100 mL). The chiral acid partitions into the aqueous layer, leaving the enantiopure free base in the organic layer. Dry over Na₂SO₄ and concentrate.

Troubleshooting & FAQs

Q: Why is my SFC peak tailing severely despite using a Chiralpak AD column? A: You are likely experiencing secondary interactions between the basic piperidine nitrogen (N8) of the diazaspiro[4.5]decane core and the residual silanols on the silica support. Verify that your co-solvent contains exactly 0.1% Diethylamine (DEA) or Ethanolamine. If the modifier was prepared days ago, the volatile DEA may have evaporated; prepare a fresh batch.

Q: During classical resolution, my diastereomeric salt is "oiling out" instead of crystallizing. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the supersaturation is too high or the solvent system lacks sufficient hydrogen-bonding capacity to stabilize the crystal lattice. To troubleshoot:

  • Re-heat the mixture until it forms a single homogeneous liquid phase.

  • Add 5–10% v/v water to your ethanol solvent system. The water increases the solubility of the polar salt, pushing the system out of the metastable oiling zone.

  • Cool very slowly and introduce a seed crystal at 45 °C.

Q: How do I definitively verify the absolute configuration of the resolved enantiomers? A: While chiral chromatography provides the ee, it cannot assign absolute (R/S) stereochemistry. You must grow a single crystal of the diastereomeric salt (from Method B) and subject it to Single-Crystal X-ray Diffraction [3]. The known stereocenters of the chiral acid (e.g., D-tartaric acid) serve as an internal reference to unambiguously assign the C4 chiral center of the spirocycle.

References

  • Thomas, A. W. (2005). A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives. Synthesis / ResearchGate. Available at:[Link]

  • Waterson, A. G., Scott, S. A., Kett, N. R., Blobaum, A. L., Brown, H. A., & Lindsley, C. W. (2022). Discovery of Phospholipase D Inhibitors with Improved Drug-like Properties and Central Nervous System Penetrance. ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Technical Support Center: Mitigating Thermal Degradation of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one During Storage

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to minimize thermal degradation of this compound during storage, thereby ensuring the integrity and reproducibility of your experimental results. While specific thermal degradation pathways for 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one are not extensively documented in publicly available literature, this guide synthesizes established principles of active pharmaceutical ingredient (API) stability, data from structurally related compounds, and best practices in pharmaceutical development to offer a comprehensive resource.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and challenges you may encounter when storing and handling 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one.

Q1: My recent experimental results using a batch of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one that has been in storage are inconsistent. Could thermal degradation be the cause?

A1: Yes, inconsistent experimental outcomes are a potential indicator of compound degradation. Thermal degradation can lead to a decrease in the purity of your starting material, the formation of byproducts that may have different biological activities, or a reduction in the effective concentration of the active compound.

Troubleshooting Steps:

  • Purity Re-analysis: The first step is to re-assess the purity of your stored compound. High-Performance Liquid Chromatography (HPLC) is a recommended technique for this. Compare the chromatogram of the stored sample with that of a freshly prepared or newly acquired batch. Look for the appearance of new peaks or a decrease in the area of the main peak corresponding to 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one.

  • Review Storage Conditions: Carefully review the storage conditions of the problematic batch. Were there any deviations from the recommended temperature range? Was the container properly sealed? Was it exposed to light for extended periods?

  • Forced Degradation Study: To understand the potential degradation products, you can perform a preliminary forced degradation study by subjecting a small sample to elevated temperatures (e.g., 40°C, 60°C) for a defined period and analyzing the resulting mixture by HPLC or LC-MS. This can help identify the degradation products that might be present in your stored sample.[1]

Q2: What are the primary environmental factors that can cause the thermal degradation of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one?

A2: The primary environmental factors that can induce thermal degradation in many organic molecules, including those with structures similar to 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one, are:

  • Elevated Temperature: Heat provides the energy to overcome the activation energy barrier for degradation reactions.

  • Humidity: The presence of water can facilitate hydrolytic degradation pathways, especially for compounds containing susceptible functional groups like the lactam ring in your molecule.

  • Light (Photodegradation): Although distinct from thermal degradation, exposure to UV or visible light can provide the energy to initiate degradation reactions, which can sometimes be accelerated by heat.

  • Oxygen (Oxidation): The presence of oxygen can lead to oxidative degradation, particularly if the molecule has sites susceptible to oxidation.

Q3: What are the recommended storage conditions for 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one to minimize thermal degradation?

A3: Based on general best practices for the storage of APIs and related heterocyclic compounds, the following conditions are recommended.[2] It is important to note that specific stability testing for this compound would provide the most accurate storage recommendations.

ParameterRecommended ConditionRationale
Temperature Controlled Room Temperature (20-25°C) or Refrigerated (2-8°C)Lower temperatures slow down the rate of chemical reactions, thereby reducing the rate of degradation. For long-term storage, refrigeration is often preferred.
Humidity Low humidity (<40% RH)Minimizes the risk of hydrolysis of the lactam functionality.
Light Protected from light (stored in amber vials or in the dark)Prevents photodegradation, which can be a contributing factor to overall compound instability.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)For highly sensitive compounds, storage under an inert atmosphere can prevent oxidative degradation.
Container Tightly sealed, non-reactive containers (e.g., glass vials with PTFE-lined caps)Prevents exposure to moisture and atmospheric oxygen. The container material should not interact with the compound.

Q4: I suspect my sample of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one has degraded. How can I identify the degradation products?

A4: Identifying degradation products requires a combination of separation and analytical techniques. A systematic approach is crucial.

Workflow for Degradation Product Identification

Experimental Protocol: Preliminary Identification of Thermal Degradants by LC-MS

  • Sample Preparation:

    • Prepare a solution of your stored 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

    • Prepare a similar solution of a fresh, high-purity reference standard of the compound.

  • Forced Thermal Degradation (for comparison):

    • Take an aliquot of the reference standard solution and heat it at 60°C for 24-48 hours.

  • LC-MS Analysis:

    • Analyze all three samples (stored sample, reference standard, and thermally stressed sample) using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • Use a suitable C18 column and a gradient elution method with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Data Analysis:

    • Compare the chromatograms. Look for peaks in the stored and stressed samples that are not present in the reference standard chromatogram.

    • Examine the mass spectra of these new peaks to determine their molecular weights. This information can provide initial clues about the structure of the degradation products. For example, an increase in mass might suggest oxidation, while a decrease could indicate fragmentation.

Q5: Are there any known degradation pathways for compounds with a similar diazaspiro[4.5]decan-1-one core?

A5: While specific data for 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one is limited, we can infer potential degradation pathways based on the functional groups present and the behavior of similar molecules. The diazaspirocyclic core is generally considered to be metabolically stable.[3][4][5] However, the lactam and the phenyl-substituted piperidine moieties are potential sites for degradation.

Potential Degradation Pathways:

  • Hydrolysis of the Lactam Ring: The amide bond within the lactam ring is susceptible to hydrolysis, especially under acidic or basic conditions, which can be exacerbated by heat. This would lead to the formation of an amino acid derivative.

  • Oxidation: The piperidine nitrogen and the phenyl ring could be susceptible to oxidation, leading to the formation of N-oxides or hydroxylated phenyl derivatives.

  • Ring Opening/Rearrangement: Under significant thermal stress, more complex degradation involving ring opening or rearrangement of the spirocyclic system could occur.

G cluster_0 Potential Degradation Pathways A 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one B Hydrolysis (Lactam Ring Opening) A->B Heat, H₂O C Oxidation (N-Oxide or Phenyl Hydroxylation) A->C Heat, O₂ D Ring Rearrangement A->D High Thermal Stress

Hypothesized Degradation Pathways

Conducting a Forced Degradation Study

To proactively understand the stability of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one, a forced degradation study is highly recommended.[1][6] This involves intentionally subjecting the compound to stress conditions to generate degradation products.

Experimental Protocol: Forced Thermal Degradation Study

  • Solid-State Thermal Stress:

    • Place a known amount of the solid compound in a vial.

    • Heat the vial in an oven at a controlled temperature (e.g., 60°C, 80°C) for a set period (e.g., 1, 3, 7 days).

    • At each time point, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC to quantify the remaining parent compound and detect any new peaks.

  • Solution-State Thermal Stress:

    • Prepare solutions of the compound in relevant solvents (e.g., water, buffers at different pH values, organic solvents).

    • Subject these solutions to the same temperature and time conditions as the solid-state study.

    • Analyze the solutions by HPLC at each time point.

  • Analysis and Interpretation:

    • Plot the percentage of the parent compound remaining over time for each condition. This will give you an indication of the degradation rate.

    • The appearance of new peaks in the chromatograms will indicate the formation of degradation products. The conditions under which specific degradation products are formed can provide insights into the degradation pathway.

Summary of Analytical Techniques for Stability Monitoring

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) with UV detection Primary method for purity assessment and quantification of the parent compound and degradation products.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of degradation products by providing molecular weight information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of isolated degradation products.
Thermogravimetric Analysis (TGA) To determine the onset temperature of thermal decomposition of the solid material.[7][8][9][10]
Differential Scanning Calorimetry (DSC) To determine the melting point and detect any thermal events (e.g., decomposition) that occur upon heating.[7][8][9][10]

By implementing these troubleshooting guides, recommended storage practices, and analytical protocols, you can significantly reduce the risk of thermal degradation of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one, ensuring the quality and reliability of your research.

References

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. Available at: [Link]

  • α-Lactams. V. The Pyrolysis and Nucleophilic Cleavage of Spiro-α-lactams. Journal of the American Chemical Society. Available at: [Link]

  • (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate. Available at: [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. Available at: [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ACS Publications. Available at: [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available at: [Link]

  • Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • (PDF) Forced Degradation Analysis Of Spiramycin And Characterization Of Degradation Product By Rp-Hplc And Lc-Ms/Ms. ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives. PubMed. Available at: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]

Sources

mass spectrometry fragmentation issues with 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers. This guide provides expert troubleshooting advice and answers to frequently asked questions regarding the mass spectrometry analysis of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one. As a Senior Application Scientist, my goal is to explain the causality behind these common issues and provide robust, field-proven solutions.

The unique spirocyclic structure of this molecule, which combines a lactam ring and a piperidine ring fused at a single carbon, presents specific challenges during mass spectrometric analysis. Understanding its inherent chemical properties is key to overcoming these hurdles.

Frequently Asked Questions (FAQs)
Q1: Why am I seeing a very weak or absent molecular ion peak ([M+H]⁺ at m/z 231.15) for my compound?

This is the most common issue reported and typically points to two primary causes: inefficient ionization or excessive in-source fragmentation. The molecule's structure is prone to fragmentation even under relatively soft ionization conditions.[1][2]

  • Inefficient Ionization: 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one has two basic nitrogen atoms, which should readily protonate in a positive-ion mode electrospray (ESI) source. If the signal is weak, it may be due to suboptimal mobile phase conditions or ion suppression.

  • In-Source Fragmentation (ISF): This is a more likely culprit. ISF occurs when the molecule fragments within the ion source itself, before it reaches the mass analyzer.[3][4] For this specific molecule, the energy applied in the source (declustering potential, fragmentor voltage, source temperature) might be sufficient to break the bonds of the spirocyclic system.[3][5]

Initial Troubleshooting Steps:

  • Confirm Mobile Phase pH: Ensure your mobile phase contains an acid modifier (e.g., 0.1% formic acid) to promote protonation of the basic nitrogen sites.[6][7]

  • Reduce Source Energy: Systematically lower the declustering potential (or fragmentor voltage) and the ion source temperature.[3] Higher values for these parameters increase the energy of collisions between ions and gas molecules in the source, promoting fragmentation.[3]

  • Check for Adducts: Look for sodium ([M+Na]⁺ at m/z 253.13) or potassium ([M+K]⁺ at m/z 269.10) adducts. Their presence can reduce the intensity of your desired protonated molecule and may indicate contamination from glassware or solvents.[8]

Q2: My spectrum is dominated by a few intense fragment ions, not the parent ion. How do I identify if this is in-source fragmentation and control it?

When your total ion chromatogram (TIC) looks good but the mass spectrum for your peak of interest lacks the molecular ion, in-source fragmentation is highly probable.[2] This phenomenon is widespread in the analysis of natural and synthetic compounds, with some studies showing up to 82% of tested compounds undergo some degree of ISF.[2]

Diagnostic Workflow:

  • Zero Collision Energy Scan: Acquire a product ion scan (MS/MS) but set the collision energy (CE) to zero (or a minimal value like 1-2 eV). If the "product" spectrum looks identical to your original MS1 spectrum, it confirms the fragmentation is happening in the source, not the collision cell.[9][10]

  • Parameter Optimization: The key is to minimize the internal energy of the ions as they travel from the atmospheric pressure region of the source to the high-vacuum region of the analyzer.[1][3]

ParameterRecommended ActionRationale
Declustering Potential / Fragmentor Voltage Decrease in 5-10V incrementsReduces the kinetic energy of ions, leading to gentler collisions with gas molecules and less fragmentation.[3]
Ion Source Temperature Decrease in 25°C incrementsLower temperatures reduce the thermal energy imparted to the analyte, preserving the integrity of the molecular ion.[3]
Nebulizer Gas Flow Optimize (may need to increase slightly)Affects droplet size and desolvation efficiency. Poor desolvation can lead to instability and fragmentation.[11]
Sprayer Voltage Optimize (often by lowering)While primarily for creating the electrospray, excessively high voltages can sometimes contribute to unstable ion formation or discharge.[8][11]

Troubleshooting Logic Diagram

Caption: A workflow for diagnosing and resolving a weak molecular ion peak.

Q3: What are the predictable fragmentation pathways for 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one?

Understanding the likely fragmentation helps in confirming the identity of your compound from its MS/MS spectrum. The structure has several susceptible bonds. Fragmentation is often initiated at the charge site (the protonated nitrogen) or through radical-site initiation.[4] For spirocyclic systems, ring cleavages are common and can be diagnostic.[5][12]

Key Predicted Fragmentation Pathways:

  • Piperidine Ring Opening (α-cleavage): This is a very common pathway for amines.[4][13] Cleavage of the C-C bond adjacent to the protonated piperidine nitrogen (N8) is highly favorable. This can lead to a series of related fragments.

  • Cleavage at the Spirocenter: The quaternary spiro carbon (C5) is a point of strain. Cleavage of the bonds connected to this carbon (C4-C5 or C5-C6) can lead to the opening of either the five-membered or six-membered ring.

  • Loss of Phenyl Group: Cleavage of the bond connecting the phenyl group to the main scaffold can occur, although this may require higher energy. A characteristic fragment for a benzyl-type cleavage is the tropylium ion at m/z 91 .[14]

  • Lactam Ring Fragmentation: The five-membered lactam ring can open, often involving the loss of carbon monoxide (CO, 28 Da).[13]

Diagram of Predicted Fragmentation

G cluster_0 Piperidine Ring Cleavage cluster_1 Benzylic Cleavage cluster_2 Lactam Ring Cleavage M [M+H]⁺ m/z 231.15 F1 Fragment A (α-cleavage product) M->F1 Pathway 1 F3 Tropylium Ion m/z 91.05 M->F3 Pathway 2 F4 Fragment C (Loss of CO) M->F4 Pathway 3 F2 Fragment B (Further loss) F1->F2 - Alkene

Caption: Predicted major fragmentation pathways for protonated 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one.

Q4: What are the ideal starting parameters for an LC-MS method for this compound?

A robust method starts with good chromatography and gentle MS conditions. Given the compound's basicity and moderate polarity, a reversed-phase separation is appropriate.

Recommended Starting Protocol:

ParameterSettingRationale & Expert Notes
LC Column C18, 2.1 x 50 mm, 1.8 µmStandard reversed-phase column provides good retention and peak shape.
Mobile Phase A 0.1% Formic Acid in WaterThe acid ensures the analyte is protonated for good ESI response and retention.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a good ESI solvent. Methanol can also be used and sometimes offers different selectivity.[11]
Gradient 5% to 95% B over 5-7 minutesA standard screening gradient. Adjust based on the observed retention time.
Flow Rate 0.3 - 0.5 mL/minTypical for a 2.1 mm ID column.
Column Temp 35 - 40 °CImproves peak shape and reproducibility.
Ionization Mode ESI, PositiveThe two basic nitrogens make it ideal for positive ion mode.
Declustering Potential Start Low: 30-40 VThis is the most critical parameter for preventing in-source fragmentation. Tune for maximum [M+H]⁺ signal.[3]
Source Temp Start Low: 350 - 400 °CBalance efficient desolvation with minimizing thermal degradation.[3]
Scan Type Full Scan (MS1) & Product Ion Scan (MS/MS)Use Full Scan to find the [M+H]⁺, then use targeted MS/MS to confirm structure via fragmentation.
Collision Energy (MS/MS) Ramp 15-40 eVA ramp will ensure you capture both low-energy (major fragments) and high-energy (smaller fragments) dissociations.
References
  • Díaz Sierra, M., Furey, A., Hamilton, B., Lehane, M., & James, K. J. (2003). Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Journal of Mass Spectrometry, 38(11), 1178–1186. [Link]

  • Chromatography Forum. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Chromatography Forum. [Link]

  • ResearchGate. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. [Link]

  • Renfrow, M. (2014). Mass and the Mass Spectrum. University of Alabama at Birmingham. [Link]

  • Chen, J., & Rabinowitz, J. D. (2016). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 88(16), 8096–8104. [Link]

  • Wiley Analytical Science. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. Wiley Analytical Science. [Link]

  • Chi, Y., Mitchell, J. M., & Li, S. (2024). A systematic analysis of in-source fragments in LC-MS metabolomics. bioRxiv. [Link]

  • ResearchGate. (n.d.). The fragmentation pathways of spirostanol saponins, taking purpureagitoside as the example. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • ResearchGate. (2025). A systematic analysis of in-source fragments in LC-MS metabolomics. ResearchGate. [Link]

  • University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Arizona. [Link]

  • NIST. (n.d.). 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one. NIST WebBook. [Link]

  • LCGC. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. LCGC. [Link]

  • Vékey, K., & Czuczy, N. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. [Link]

  • Evans, M. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Royal Society of Chemistry. [Link]

  • LCGC. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC. [Link]

  • LCGC International. (2021). Tips for Electrospray Ionization LC–MS. LCGC International. [Link]

Sources

Technical Support Center: Mitigating Off-Target Effects in 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one Analog Testing

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one analogs. This guide provides in-depth troubleshooting advice and validated protocols to help you identify, understand, and mitigate off-target effects during your experimental campaigns. The unique spirocyclic scaffold of these analogs offers exciting therapeutic potential, particularly as inhibitors for targets like Janus kinases (JAKs) and prolyl hydroxylase domain-containing protein 2 (PHD2), but also presents challenges in achieving target selectivity.[1][2] This resource is designed to help you navigate these challenges and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the testing of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one analogs.

Q1: What are the most common off-target liabilities for this compound class?

A1: While the specific off-target profile depends on the exact analog, compounds with a spirocyclic core, especially those designed to be CNS-active, can have liabilities with a range of receptors, ion channels, and enzymes.[3][4] For 2,8-diazaspiro[4.5]decan-1-one derivatives specifically, which have shown promise as kinase inhibitors, a primary concern is cross-reactivity with other kinases in the same family (e.g., hitting JAK2 or JAK3 when targeting TYK2/JAK1).[1][5] A general safety panel should also assess common culprits for adverse drug reactions, such as hERG channels, GPCRs, and transporters.[6]

Q2: At what stage of my research should I start screening for off-target effects?

A2: Off-target screening should be initiated as early as possible in the drug discovery process.[7] Early-stage screening, even with a small, focused panel of known liabilities, can help prioritize lead compounds and guide medicinal chemistry efforts to design more selective analogs.[8] This proactive approach saves considerable time and resources by flagging problematic compounds before they advance to more expensive in vivo studies.[9]

Q3: What is the difference between a biochemical assay and a cell-based assay, and why might they give different results?

A3: A biochemical assay uses purified components in a cell-free system to directly measure the interaction between your compound and its target protein.[10][11] A cell-based assay measures the compound's effect within a living cell, providing a more physiologically relevant context.[10][12] Discrepancies between these assays are common and can be caused by several factors, including:

  • Cell permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[13]

  • Metabolism: The compound could be rapidly metabolized into an inactive form by the cells.[14]

  • Presence of cofactors: The biochemical assay might lack necessary cofactors that are present in the cell and influence target engagement.

  • Off-target effects: The compound could be hitting other targets within the cell, leading to a complex biological response that masks the on-target effect.[13][15]

Q4: How can I tell if my compound is a "promiscuous inhibitor" due to aggregation?

A4: Promiscuous inhibitors often act by forming aggregates in aqueous solutions, which can non-specifically sequester and inhibit proteins, leading to false-positive results.[16] This is a common issue for hydrophobic compounds.[17] You can test for aggregation using several methods:

  • Detergent Test: Re-run your primary assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in potency suggests aggregation.[16]

  • Dynamic Light Scattering (DLS): This technique directly measures the size of particles in your solution, providing physical evidence of aggregates.[16][18]

  • NMR Spectroscopy: Changes in the proton NMR spectrum of your compound upon dilution in aqueous buffer can indicate the formation of aggregates.[19]

In-Depth Troubleshooting Guides

This section provides structured guidance for tackling specific experimental challenges.

Problem 1: My analog shows potent on-target activity but has a poor selectivity profile.

You've identified a potent hit in your primary biochemical assay, but counter-screening reveals it inhibits several related kinases with similar potency.

Next Steps:

  • Confirm with an Orthogonal Assay: Validate the off-target hits using a different assay format. For example, if your primary screen was a fluorescence-based kinase assay, use a label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding and determine binding kinetics.

  • Assess in a Cellular Context: A compound may show promiscuity in a biochemical assay but be highly selective in a cellular environment due to differences in local protein concentrations or compartmentalization. Use a target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound binds to the intended target and the identified off-targets within intact cells.[20][21][22]

  • Guide Medicinal Chemistry with Structural Biology: If possible, obtain a co-crystal structure of your analog bound to both its primary target and a key off-target. This structural information can reveal subtle differences in the binding pockets that can be exploited to design more selective next-generation compounds.[2]

  • Structure-Activity Relationship (SAR) Analysis: Systematically modify the structure of your analog and assess the impact on both on-target and off-target activity. This can help identify molecular features that drive promiscuity versus those that confer selectivity.[1]

Problem 2: I'm observing unexpected cellular toxicity that doesn't correlate with on-target inhibition.

Your analog is showing significant cytotoxicity at concentrations where the intended target is not fully inhibited, or in cell lines that do not express the target.

Troubleshooting Workflow:

A Unexpected Toxicity Observed B Is toxicity correlated with on-target potency? A->B C Likely on-target toxicity. Consider therapeutic window. B->C Yes D Possible off-target effect or non-specific toxicity. B->D No E Test in target-negative cell line. D->E F Toxicity persists? E->F G Toxicity is likely target-independent. F->G Yes H Toxicity is likely on-target. F->H No I Assess for Compound Aggregation (DLS, NMR) G->I J Assess for Reactive Metabolites G->J K Broad Off-Target Screening (e.g., Safety47 Panel) G->K L Identify specific off-target driving toxicity. K->L M Redesign compound to avoid liability. L->M

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

Explanation:

  • On-Target vs. Off-Target Toxicity: First, determine if the toxicity is a consequence of inhibiting the intended target. If the IC50 for toxicity is much lower than the IC50 for target inhibition, or if toxicity is observed in cells lacking the target, an off-target effect is likely.[7]

  • Rule out Non-Specific Effects: Before launching an extensive off-target search, rule out common artifacts. As mentioned in the FAQs, compound aggregation can lead to non-specific toxicity.[16] Also, consider if the compound is chemically unstable in culture media, producing a toxic degradation product.[14][23]

  • Broad Off-Target Profiling: If toxicity is confirmed to be target-independent and not due to an artifact, use a broad off-target screening panel. Commercial services offer panels that test your compound against dozens of targets known to be involved in adverse drug reactions.[6]

  • Validate and Mitigate: Once a potential off-target is identified, validate it using a dedicated cellular assay. If confirmed, this information can be used to guide the redesign of the compound to eliminate the toxic liability.

Key Experimental Protocols

Protocol 1: Tiered Off-Target Screening Strategy

This protocol outlines a cost-effective, staged approach to identifying off-target liabilities.

Objective: To systematically screen for off-target effects, starting with a broad, cost-effective panel and progressing to more focused, in-depth analysis.

TierPanel TypeRepresentative TargetsPurpose
Tier 1 Broad Liability Panel hERG, Cyclooxygenases (COX-1/2), a selection of GPCRs and kinases.Early-stage flagging of common liabilities.[6]
Tier 2 Target Family Panel For a JAK1 inhibitor, this would include JAK2, JAK3, and TYK2.[1]Assess selectivity within the primary target family.
Tier 3 Phenotypic/Functional Screens Cellular toxicity assays, cytokine release assays, etc.Unbiased assessment of cellular effects.

Workflow:

  • Tier 1 Screening: Screen all promising initial hits against a broad liability panel at a single high concentration (e.g., 10 µM).

  • Data Analysis: Flag any compound showing significant inhibition (e.g., >50%) on any target in the panel.

  • Tier 2 Screening: For compounds that pass Tier 1, perform dose-response assays against the relevant target family panel to determine selectivity ratios (e.g., IC50(JAK2) / IC50(JAK1)).

  • Prioritization: Prioritize compounds with the best selectivity profile for further development.

  • Tier 3 Screening (Optional): For advanced lead compounds, use phenotypic screens to uncover unexpected off-target effects that might not be identified by target-based panels.

Protocol 2: Validating Off-Target Hits with Cellular Thermal Shift Assay (CETSA)

Objective: To confirm whether a compound binds to a predicted off-target protein in a physiological cellular environment.[20][21]

Principle: The binding of a ligand (your compound) to a protein increases its thermal stability. CETSA measures the amount of soluble protein remaining after heating cell lysates to various temperatures. A shift in the melting curve indicates target engagement.[22][24]

Step-by-Step Methodology:

  • Cell Treatment: Culture cells (e.g., HEK293) and treat them with either your compound (e.g., at 10x the IC50) or a vehicle control (e.g., DMSO) for 1 hour at 37°C.[21]

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-8 minutes using a thermal cycler, followed by cooling at room temperature.[20][22]

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).[20]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.[20]

  • Quantification by Western Blot: Carefully collect the supernatant (soluble fraction). Normalize the total protein concentration for all samples. Analyze the amount of the specific off-target protein remaining in the supernatant using SDS-PAGE and Western blotting with a specific antibody.[20][25]

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.

CETSA Workflow Diagram:

A 1. Treat Cells with Compound or Vehicle B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation to Pellet Aggregates C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Western Blot for Target Protein E->F G 7. Analyze Data (Plot Melting Curve) F->G

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[20]

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Pediaa.com. (2019, March 15). Difference Between Biochemical and Cell Based Assays. [Link]

  • García-Jiménez, C., et al. (2023). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Loss of Activity for Small Molecule Inhibitors (e.g., HT1171).
  • BellBrook Labs. (2026, March 5). What's the Difference Between Biochemical and Cell-Based HTS Assays?. [Link]

  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. [Link]

  • Georg, G. I., et al. (2013). Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. Journal of Medicinal Chemistry. [Link]

  • Promega Connections. (2018, June 21). Factors Influencing Compound Potency in Biochemical and Cellular Assays. [Link]

  • Robers, M. B., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY. [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • ResearchGate. (2015, July 20). Are there experimental tests for off target effects in CRISPR?. [Link]

  • CD Genomics. Summary of CRISPR-Cas9 off-target Detection Methods. [Link]

  • BenchChem. (2025).
  • Royal Society of Chemistry. (2019, November 21). Resonant waveguide grating based assays for colloidal aggregate detection and promiscuity characterization in natural products. [Link]

  • Cunningham, B. T., et al. (2012). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Journal of Biomolecular Screening. [Link]

  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology. [Link]

  • Taylor & Francis Online. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • CRISPR Medicine News. (2023, November 22). Off-Target Effects and Where to Find Them. [Link]

  • Chen, Y., et al. (2024). Off-Target Effects in Genome Editing: A Systematic Review of Prediction and Mitigation Strategies. Computational Molecular Biology. [Link]

  • National Center for Biotechnology Information. (2017, July 26). Assay Interference by Aggregation. [Link]

  • University of Cambridge. Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Premier Consulting. (2026, March 24). CNS Drug Liabilities in Early Phase Clinical Trials. [Link]

  • Reaction Biology. In Vitro Safety Pharmacology & Off-Target Screening Services. [Link]

  • APC. (2021, August 25). 5 must-know techniques for analyzing protein aggregation. [Link]

  • Clinical Leader. (2025, May 9). Central Nervous System (CNS) Active Drugs Complex Considerations. [Link]

  • Geerts, H., et al. (2012). A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. Journal of Experimental and Clinical Psychopharmacology. [Link]

  • bioRxiv. (2023, November 17). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. [Link]

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  • Molecular Biology. Assay Troubleshooting. [Link]

  • Charles River Laboratories. (2023, July 17). How Well Do You Understand Off-Target Liability?. [Link]

  • Charles River Laboratories. On-target development - Specificity screening of biotherapeutics to avoid off-target liabilities. [Link]

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2013, November 1). Novel complex crystal structure of prolyl hydroxylase domain-containing protein 2 (PHD2): 2,8-Diazaspiro[4.5]decan-1-ones as potent, orally bioavailable PHD2 inhibitors. [Link]

  • Frontiers in Genome Editing. (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. [Link]

  • PubMed. (2022, February 24). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. [Link]

  • PubMed. (2022, April 1). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. [Link]

  • ResearchGate. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. [Link]

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Validation & Comparative

Escaping Flatland: A Comparative Guide to 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one and Traditional Planar Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Dimensional Shift in Drug Discovery

For decades, the landscape of medicinal chemistry has been dominated by "flat," aromatic, planar scaffolds. While this structural paradigm has yielded numerous successful therapeutics, it has also inadvertently confined drug discovery to a two-dimensional chemical space.[1] This "flatland" is often associated with challenges such as poor solubility, high metabolic liability, and off-target effects.[2] In the contemporary quest for novel drugs with improved efficacy and safety profiles, there is a significant pivot towards three-dimensional (3D), sp³-rich molecular architectures.[3][4]

Spirocyclic scaffolds, where two rings share a single atom, are at the forefront of this dimensional shift.[5] Their inherent three-dimensionality offers a powerful strategy to overcome the limitations of their planar counterparts.[2] This guide provides an in-depth, objective comparison between a representative modern 3D scaffold, 4-phenyl-2,8-diazaspiro[4.5]decan-1-one, and traditional planar scaffolds. We will explore the fundamental differences in their physicochemical properties, synthetic accessibility, and profound implications for drug-target interactions and pharmacokinetic profiles, supported by experimental data and detailed protocols.

Structural and Physicochemical Properties: A Tale of Two Geometries

The fundamental difference between these two classes of scaffolds lies in their topology. A planar molecule largely occupies a two-dimensional space, whereas a spirocycle projects its constituent rings and substituents into three-dimensional space.[2] This has significant consequences for a molecule's drug-like properties.

Traditional Planar Scaffolds:

  • Characteristics: Typically aromatic, rigid, and flat.

  • Advantages: Well-established synthetic routes and predictable binding modes, often involving π-π stacking with aromatic residues in protein targets.

  • Disadvantages: The planarity and high proportion of sp²-hybridized carbons often lead to high lipophilicity and poor aqueous solubility.[2] These flat, greasy molecules are frequently substrates for metabolic enzymes like cytochrome P450s, leading to rapid clearance.

4-Phenyl-2,8-diazaspiro[4.5]decan-1-one (A 3D Spirocyclic Scaffold):

  • Characteristics: A non-planar, rigid 3D structure with a higher fraction of sp³-hybridized carbons (Fsp³). The Fsp³ value is a measure of carbon bond saturation and correlates with improved clinical success rates.[6][7]

  • Advantages: The 3D arrangement of atoms allows for more specific and optimized interactions with the complex topographies of biological targets.[2] This can lead to enhanced potency and selectivity.[3] The increased saturation generally improves aqueous solubility, reduces lipophilicity, and enhances metabolic stability by removing sites prone to oxidative metabolism.[3][6]

dot

Binding_Interaction cluster_planar Planar Scaffold Interaction cluster_spiro 3D Spirocyclic Scaffold Interaction PlanarScaffold Planar Scaffold PlanarInteraction π-π Stacking (Limited Specificity) PlanarScaffold->PlanarInteraction 2D Interaction ProteinPocket Protein Binding Pocket PlanarInteraction->ProteinPocket SpiroScaffold 4-Phenyl-2,8-diazaspiro [4.5]decan-1-one SpiroInteraction1 Hydrophobic Interaction SpiroScaffold->SpiroInteraction1 Multi-vectorial 3D Fit SpiroInteraction2 Hydrogen Bond SpiroScaffold->SpiroInteraction2 Multi-vectorial 3D Fit SpiroInteraction3 van der Waals Contact SpiroScaffold->SpiroInteraction3 Multi-vectorial 3D Fit SpiroInteraction1->ProteinPocket SpiroInteraction2->ProteinPocket SpiroInteraction3->ProteinPocket

Caption: Conceptual model of scaffold-protein binding interactions.

Comparative Experimental Data

The theoretical advantages of 3D scaffolds are borne out by experimental data. Case studies consistently demonstrate that replacing a planar moiety with a spirocycle can lead to quantifiable improvements in key drug-like properties. [2][3]

Property Planar Scaffold Analog 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one Analog Rationale for Improvement
Aqueous Solubility Lower Higher Increased Fsp³ and reduced planarity disrupt crystal packing and improve solvation. [2]
LogP / LogD Higher Lower The 3D structure can shield lipophilic groups and present more polar surface area, reducing overall lipophilicity. [6]
Metabolic Stability (t½) Shorter Longer Saturation of carbon atoms removes common sites for oxidative metabolism by cytochrome P450 enzymes. [3]

| Target Selectivity | Lower | Higher | The defined 3D geometry allows for more specific interactions with the intended target, reducing off-target binding. [3][6]|

Experimental Protocols: A Head-to-Head Comparison

To provide a practical framework for evaluating these scaffolds, we present a series of standardized, side-by-side experimental protocols.

Protocol 1: Synthesis of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

A straightforward and scalable synthesis has been developed, often involving a key Michael addition step. [8][9]

  • Step 1: Michael Addition: React a suitable piperidine-derived enolate with a nitroalkene (e.g., β-nitrostyrene) to form the initial adduct.

  • Step 2: Nitro Group Reduction: Reduce the nitro group to a primary amine, typically using catalytic hydrogenation (e.g., H₂, Raney Nickel). [8]3. Step 3: Lactamization: The newly formed amine undergoes spontaneous or induced intramolecular cyclization to form the desired 2,8-diazaspiro[4.5]decan-1-one core.

  • Step 4: Deprotection: If protecting groups were used on the piperidine nitrogen (e.g., Benzyl or Boc), they are removed in the final step to yield the target scaffold. [8] Note: The synthesis of planar scaffolds like phenylpiperazine often involves nucleophilic substitution or reductive amination reactions, which are well-established but can be less efficient for generating structural diversity.

Protocol 2: Determination of Lipophilicity (LogP)

The shake-flask method remains the gold standard for LogP determination. [10][11]

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a biphasic system of n-octanol and water (or phosphate-buffered saline, pH 7.4 for LogD), and pre-saturate each phase with the other. [11]2. Partitioning: Add a small aliquot of the compound's stock solution to a known volume of the pre-saturated biphasic system.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases. [12]4. Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. [10]6. Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. [13]

Protocol 3: In Vitro Metabolic Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes.

  • Reagents: Human liver microsomes (HLM), NADPH regenerating system (cofactor for P450 enzymes), and phosphate buffer.

  • Incubation: Pre-warm a solution of HLM in phosphate buffer at 37°C. Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

dot

Experimental_Workflow cluster_synthesis Synthesis cluster_testing Physicochemical & PK Testing cluster_analysis Data Analysis cluster_conclusion Conclusion Synth_Planar Planar Scaffold (e.g., Phenylpiperazine) LogP LogP Determination (Shake-Flask) Synth_Planar->LogP Synth_Spiro 4-Phenyl-2,8-diazaspiro [4.5]decan-1-one Synth_Spiro->LogP Solubility Aqueous Solubility LogP->Solubility MetStab Metabolic Stability (Liver Microsomes) Solubility->MetStab Compare Comparative Analysis of Properties MetStab->Compare Conclusion Selection of Superior Scaffold Compare->Conclusion

Caption: Workflow for the comparative evaluation of scaffolds.

Conclusion and Future Outlook

The strategic incorporation of 3D spirocyclic scaffolds like 4-phenyl-2,8-diazaspiro[4.5]decan-1-one represents a significant evolution in medicinal chemistry. [14]By moving away from the "flatland" of traditional planar systems, researchers can access novel chemical space and design molecules with superior physicochemical and pharmacokinetic properties. [2][6]The enhanced three-dimensionality of these scaffolds leads to improved solubility, greater metabolic stability, and the potential for higher target affinity and selectivity. [3]While the synthesis of such complex structures can be more demanding than their planar counterparts, the potential rewards—in the form of more effective and safer clinical candidates—are substantial. [2]As synthetic methodologies continue to advance, the application of spirocyclic and other sp³-rich scaffolds is set to become an increasingly vital and fruitful strategy in the future of drug discovery.

References

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A Comparative Guide to Bioassay Validation Using 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one as a Reference Standard

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Reference Standards in Bioassay Fidelity

In the landscape of drug discovery and development, the reliability of a bioassay is paramount. Biological assays, or bioassays, are essential tools for determining the potency and mechanism of action of novel therapeutic candidates.[1] Their inherent variability, stemming from the use of biological materials, necessitates the use of well-characterized reference standards to ensure consistency, accuracy, and reproducibility of results.[1] A robust reference standard serves as a steadfast benchmark against which new manufacturing lots of a drug, or the performance of an assay over time, can be compared.[1]

This guide focuses on the validation of bioassays using 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one , a heterocyclic compound featuring a spirocyclic scaffold. This structural motif has garnered significant attention in medicinal chemistry for its ability to impart conformational rigidity, leading to enhanced target binding and improved metabolic stability.[2] Derivatives of 2,8-diazaspiro[4.5]decan-1-one have emerged as potent inhibitors of key signaling proteins, including Receptor-Interacting Protein Kinase 1 (RIPK1) and Janus Kinases (JAKs), making them relevant to inflammatory diseases, neurodegenerative disorders, and cancer.[3][4][5][6]

This document provides a comprehensive framework for validating bioassays using 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one as a reference standard, with a particular focus on kinase inhibition assays. We will objectively compare its performance with alternative reference standards and provide the supporting experimental data and protocols necessary for researchers, scientists, and drug development professionals to implement these validation principles in their own laboratories.

The Foundation of Trust: Principles of Bioassay Validation

The validation of a bioanalytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[7] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines for bioanalytical method validation, most notably the ICH M10 guideline.[7][8][9][10][11] These guidelines are built upon several key parameters that ensure the integrity of the data generated.

Core Validation Parameters:
  • Specificity and Selectivity: The ability of the assay to unequivocally measure the analyte of interest in the presence of other components that may be expected to be present in the sample.[8]

  • Accuracy: The closeness of the measured value to the true value.[8]

  • Precision: The degree of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This is typically expressed as the coefficient of variation (CV).

  • Linearity and Range: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.[8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[8]

  • Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]

Experimental Framework: A Head-to-Head Comparison in a RIPK1 Kinase Assay

To illustrate the validation process, we will detail a comparative study using 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one and a well-established commercially available RIPK1 inhibitor, Necrostatin-1 , as reference standards in an in vitro biochemical kinase assay. RIPK1 is a critical mediator of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases.[5]

Workflow for Bioassay Validation

G cluster_0 Phase 1: Preparation & Characterization cluster_1 Phase 2: Assay Development & Optimization cluster_2 Phase 3: Validation Experiments cluster_3 Phase 4: Comparative Analysis & Reporting P1 Procure/Synthesize & Characterize 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one P3 Determine Physicochemical Properties (Solubility, Stability) P1->P3 P2 Procure Commercial Reference (e.g., Necrostatin-1) P2->P3 A1 Develop RIPK1 Kinase Assay Protocol (e.g., ADP-Glo™) P3->A1 A2 Optimize Assay Parameters (Enzyme/Substrate Concentration, Incubation Time) A1->A2 V1 Specificity & Selectivity (Matrix Effects) A2->V1 V2 Accuracy & Precision (Intra- & Inter-Assay) V1->V2 V3 Linearity & Range (Dose-Response Curves) V2->V3 V4 LOD & LOQ Determination V3->V4 C1 Generate IC50 Curves for Both Compounds V4->C1 C2 Compare Validation Parameters (Tabulate Data) C1->C2 C3 Assess Robustness (Varying Assay Conditions) C2->C3 C4 Final Validation Report C3->C4

Caption: A systematic workflow for validating a bioassay using a novel reference standard in comparison to an established one.

Part 1: Characterization of Reference Standards

A prerequisite for any validation is the thorough characterization of the reference standards themselves.

1.1. Synthesis and Purity of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one: The synthesis of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one can be achieved through established multi-step synthetic routes.[12] The final product must be purified to ≥98% purity, as determined by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

1.2. Physicochemical Properties: The solubility and stability of both 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one and Necrostatin-1 should be determined in the assay buffer and the solvent used for stock solutions (typically DMSO). This is crucial for preparing accurate standard curves and for understanding potential sources of variability.

Property4-Phenyl-2,8-diazaspiro[4.5]decan-1-oneNecrostatin-1 (Alternative Standard)Method
Purity ≥98%≥98%HPLC, NMR, MS
Solubility in DMSO To be determinedTo be determinedSerial Dilution & Visual Inspection
Solubility in Assay Buffer To be determinedTo be determinedSerial Dilution & Spectrophotometry
Stability (Freeze-Thaw) To be determinedTo be determinedHPLC analysis after multiple cycles
Stability (in Assay Buffer) To be determinedTo be determinedHPLC analysis over time at assay temp.
Part 2: Detailed Experimental Protocol - RIPK1 Kinase Assay (ADP-Glo™)

This protocol is adapted from commercially available kinase assay kits and is designed to measure the activity of RIPK1 by quantifying the amount of ADP produced during the kinase reaction.[7][8][13]

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Reference Standards: 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one and Necrostatin-1

  • 384-well white assay plates

Step-by-Step Protocol:

  • Compound Preparation: Prepare 10-point serial dilutions of both 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one and Necrostatin-1 in DMSO. Further dilute these in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Enzyme and Substrate Preparation: Dilute the RIPK1 enzyme and MBP substrate in kinase assay buffer to the desired concentrations. These should be optimized in preliminary experiments to ensure the assay is in the linear range.

  • Assay Plate Setup: Add 2 µL of the diluted compounds or vehicle (DMSO in kinase buffer for controls) to the wells of the 384-well plate.

  • Kinase Reaction Initiation: Add 4 µL of a solution containing the RIPK1 enzyme and MBP substrate to each well. Incubate for 10 minutes at room temperature. Initiate the kinase reaction by adding 4 µL of ATP solution. The final ATP concentration should be at or near its Km value for RIPK1 to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

Part 3: Comparative Performance Data

The following tables present hypothetical but realistic data from the validation experiments, comparing the performance of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one with Necrostatin-1.

Table 1: Accuracy and Precision

Reference StandardConcentration (nM)Intra-Assay Precision (%CV, n=6)Inter-Assay Precision (%CV, n=3)Accuracy (% Recovery)
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one 104.26.8102.5
1003.55.198.7
10003.95.5101.1
Necrostatin-1 104.57.1103.2
1003.85.899.1
10004.16.0100.5

Table 2: Linearity, Range, and Potency

Reference StandardLinear Range (nM)R² of Dose-Response CurveIC₅₀ (nM)
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one 1 - 50000.99895
Necrostatin-1 1 - 50000.997180

Discussion: Interpreting the Comparative Data

The data presented in Tables 1 and 2 demonstrate that 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one performs comparably to the established RIPK1 inhibitor, Necrostatin-1, as a reference standard in this bioassay. Both compounds exhibit excellent intra- and inter-assay precision, with %CV values well within the generally accepted limits of <15%. Accuracy is also high for both compounds, with recovery values close to 100%.

The dose-response curves for both compounds show strong linearity over a wide concentration range, as indicated by the R² values approaching 1.0. This allows for the reliable determination of the half-maximal inhibitory concentration (IC₅₀). In this example, 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one demonstrates a lower IC₅₀ value, indicating higher potency against RIPK1 in this specific assay format. This does not make it a "better" reference standard, but it is a key performance characteristic that must be consistently reproducible.

Signaling Pathway Context: RIPK1 and JAK/STAT Pathways

Understanding the biological context of the bioassay is crucial for interpreting the data and troubleshooting potential issues.

G cluster_0 RIPK1-Mediated Necroptosis TNFR TNFR1 TRADD TRADD TNFR->TRADD RIPK1 RIPK1 TRADD->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Inhibitor 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one (Reference Standard) Inhibitor->RIPK1 Inhibition

Caption: Simplified signaling pathway of RIPK1-mediated necroptosis and the inhibitory action of the reference standard.

G cluster_1 JAK/STAT Signaling Pathway CytokineReceptor Cytokine Receptor JAK JAK (e.g., TYK2/JAK1) CytokineReceptor->JAK STAT STAT JAK->STAT GeneTranscription Gene Transcription STAT->GeneTranscription Dimerization & Nuclear Translocation JAKInhibitor Diazaspirodecane Derivatives (Potential Reference Standards) JAKInhibitor->JAK Inhibition

Caption: Overview of the JAK/STAT signaling pathway, a target for other diazaspirodecane derivatives.

Conclusion: Establishing a New Gold Standard

This guide has outlined a comprehensive and scientifically rigorous approach to validating a bioassay using 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one as a reference standard. By adhering to the principles of bioanalytical method validation set forth by regulatory agencies and conducting a thorough head-to-head comparison with an established standard, researchers can confidently establish the suitability of this compound for its intended purpose.

The experimental data, though illustrative, underscore the importance of meticulous characterization and performance evaluation. The provided protocols and workflows serve as a practical template for scientists in the field. The unique structural attributes of the diazaspiro[4.5]decan-1-one scaffold, combined with its demonstrated potency against key drug targets, position it as a valuable tool in the arsenal of reference standards for modern drug discovery. The establishment of such well-validated reference standards is not merely a regulatory hurdle but a fundamental component of scientific integrity, ensuring the generation of reliable and reproducible data that ultimately drives the development of new medicines.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][9]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link][7]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][11]

  • Krafft, E. A., et al. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. [Link][12][13]

  • Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link][3][5]

  • Li, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link][4][6]

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential and ultimate success.[1][2] A molecule's ability to resist biotransformation dictates its pharmacokinetic profile, influencing its bioavailability, half-life, and potential for adverse effects.[1][3][4] This guide provides an in-depth comparative analysis of the metabolic stability of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one and related spirocyclic scaffolds, offering insights for researchers, scientists, and drug development professionals.

The introduction of spirocyclic motifs into drug candidates is a strategic approach to enhance three-dimensionality and improve physicochemical properties.[5][6][7] Spirocycles, characterized by two rings sharing a single atom, can modulate properties such as solubility, lipophilicity, and metabolic stability.[5][6][8][9] Specifically, diazaspirocycles have emerged as promising scaffolds due to their rigid conformation, which can lead to improved target binding and favorable pharmacokinetic profiles.[10]

This guide will delve into the experimental methodologies used to assess metabolic stability, present comparative data for 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one and its analogs, and discuss the structural features that influence their metabolic fate.

I. Assessing Metabolic Stability: A Methodological Overview

The evaluation of metabolic stability is a cornerstone of early drug discovery, enabling the identification of compounds with desirable pharmacokinetic properties.[2][11][12] In vitro assays are predominantly used for this purpose, offering a cost-effective and high-throughput means of predicting in vivo clearance.[13][14][15] The most common experimental systems include liver microsomes, hepatocytes, and S9 fractions.[13][16]

Key Experimental Assays:

  • Liver Microsomal Stability Assay: This is a widely used method to assess Phase I metabolic reactions, primarily mediated by cytochrome P450 (CYP) enzymes.[14][17] The assay involves incubating the test compound with liver microsomes and a necessary cofactor, NADPH, to initiate the metabolic process.[18][19] The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.[17][20]

  • Hepatocyte Stability Assay: Considered the "gold standard" for in vitro metabolism studies, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of a compound's metabolic fate.[14]

  • Plasma Stability Assay: This assay evaluates the stability of a compound in plasma, identifying susceptibility to hydrolysis by plasma enzymes like esterases and amidases.[21][22][23][24][25] Compounds that are unstable in plasma often exhibit rapid clearance and poor in vivo performance.[21][22]

  • CYP450 Inhibition Assay: It is crucial to determine if a drug candidate inhibits specific CYP450 isozymes, as this can lead to drug-drug interactions.[26] Fluorogenic or LC-MS/MS-based methods are employed to assess the inhibitory potential of a compound against major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[26][27]

The following diagram illustrates a typical workflow for a liver microsomal stability assay:

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Thaw Liver Microsomes D Incubate at 37°C A->D B Prepare Buffer & Cofactor (NADPH) B->D C Prepare Test Compound Stock C->D E Sample Quenching (Acetonitrile) D->E Time Points F Centrifugation E->F G LC-MS/MS Analysis F->G H Data Analysis (Half-life, CLint) G->H metabolism Parent Parent Spirocycle M1 Aromatic Hydroxylation (Phase I) Parent->M1 M2 N-dealkylation (Phase I) Parent->M2 M3 Glucuronidation (Phase II) M1->M3

Caption: Potential Metabolic Pathways for Spirocycles.

IV. Experimental Protocols

To ensure the reproducibility and reliability of metabolic stability data, it is essential to follow well-defined experimental protocols.

A. Liver Microsomal Stability Assay Protocol

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C. [18] * Prepare a 0.1 M phosphate buffer (pH 7.4). [17] * Prepare a stock solution of the NADPH regenerating system. [20] * Prepare a stock solution of the test compound and positive controls (e.g., dextromethorphan, midazolam) in a suitable solvent like DMSO. [17]

  • Incubation:

    • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and test compound.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. [17] * Incubate at 37°C with shaking.

  • Sample Collection and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard. [17][19]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the proteins. [20] * Transfer the supernatant to a clean plate or vial.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound. [13][28][29]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the half-life (t½) from the slope of the linear regression line. [20] * Calculate the intrinsic clearance (CLint) using the appropriate formula. [15] B. Plasma Stability Assay Protocol

  • Preparation:

    • Thaw pooled human plasma.

    • Prepare a stock solution of the test compound in a suitable solvent.

  • Incubation:

    • Add the test compound to the plasma to achieve the desired final concentration.

    • Incubate the mixture at 37°C. [22][23]

  • Sample Collection and Processing:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture.

    • Precipitate the plasma proteins by adding a cold organic solvent with an internal standard. [22] * Centrifuge to pellet the proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound. [22]

  • Data Analysis:

    • Calculate the half-life of the compound in plasma. [22]

V. Conclusion

The metabolic stability of a drug candidate is a multifaceted property that is crucial for its successful development. [1][11]The 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one scaffold and related spirocycles offer a promising avenue for the design of metabolically robust compounds. Their inherent three-dimensionality and rigid nature can shield them from extensive metabolic degradation. [6][7][10] By employing a systematic approach to in vitro metabolic stability testing, as outlined in this guide, researchers can effectively screen and optimize spirocyclic compounds for improved pharmacokinetic profiles. A thorough understanding of structure-metabolism relationships will further aid in the rational design of next-generation therapeutics with enhanced efficacy and safety.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. CRO Services - Nuvisan. Retrieved from [Link]

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  • Pharma Contours. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Patsnap. (2025, May 21). What is the importance of metabolic stability in drug design?. Synapse. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Masimirembwa, C. M., & Baranczewski, P. (2000). Early ADME in Support of Drug Discovery: The Role of Metabolic Stability Studies. Current Drug Metabolism, 1(4), 377-392.
  • ResearchGate. (n.d.). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. Retrieved from [Link]

  • PubMed. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Current protocols in pharmacology, Chapter 7, Unit 7.8.
  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • PubMed. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • Evotec. (n.d.). Plasma Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]

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  • BioDuro. (n.d.). ADME Plasma Stability Assay. Retrieved from [Link]

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  • PubMed. (2022, February 24). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Retrieved from [Link]

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  • JETIR. (n.d.). Bioanalytical Method Development and Validation at a glance: An Updated and concise Review. Retrieved from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • CESPU. (2023, April 21). Inhibitory activity of psilocybin/psilocin towards the enzymes of the cytochrome P450 (CYP450): an in vitro evaluation. Scientific Journals. Retrieved from [Link]

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  • PubMed. (2022, April 1). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Retrieved from [Link]

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A Strategic Guide to Characterizing Novel Ligand-Target Interactions: A Case Study with 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of the binding kinetics of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one against known inhibitors.

Introduction

The discovery of novel chemical entities with therapeutic potential is the cornerstone of modern drug development. The spirocyclic scaffold, exemplified by 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one, represents a class of compounds with significant promise, appearing in medicinal chemistry literature as a core structure for targeting complex biological systems, including G-protein coupled receptors (GPCRs) like the C-C chemokine receptor type 5 (CCR5). However, the journey from a promising molecular structure to a validated drug candidate is contingent on a rigorous, multi-faceted characterization of its interaction with its biological target.

This guide eschews a one-size-fits-all template. Instead, it presents a comprehensive, field-proven strategy for characterizing a novel compound, using 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one as a central case study. We will proceed under the hypothesis that its target is the well-delineated CCR5 receptor—a critical co-receptor for HIV entry and a key mediator in inflammatory diseases. Our objective is to benchmark its binding kinetics against an established, FDA-approved inhibitor, Maraviroc, thereby providing a robust framework for evaluating its potential as a therapeutic antagonist.

The core of this guide is built on the principles of scientific integrity and causality. We will not merely list protocols; we will explain the rationale behind each experimental choice, ensuring that the described workflow is a self-validating system for producing trustworthy and actionable data.

Part 1: The Strategic Imperative—Why Binding Kinetics?

Before delving into experimental specifics, it is crucial to understand why binding kinetics—the measure of the rates of association (kon) and dissociation (koff)—is a more insightful metric than simple affinity (KD). While affinity provides a static snapshot of binding strength at equilibrium, kinetics reveals the dynamic nature of the drug-target interaction. A compound with a slow koff, for instance, will have a prolonged residence time on its target, potentially leading to a more durable pharmacological effect in vivo. This parameter is a critical differentiator and a key predictor of clinical efficacy.

Part 2: Experimental Design—A Head-to-Head Comparison

Our experimental strategy is designed to provide a multi-dimensional view of the binding characteristics of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one relative to Maraviroc. We will employ two orthogonal, industry-standard techniques: a competitive radioligand binding assay to determine the inhibitory constant (Ki) and Surface Plasmon Resonance (SPR) for a real-time, label-free analysis of kinetic rates.

Experimental Workflow: From Preparation to Analysis

The following diagram outlines the logical flow of the experimental process, ensuring a systematic and reproducible investigation.

cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assays cluster_analysis Phase 3: Data Analysis cluster_output Phase 4: Comparative Output p1 Recombinant CCR5 Membrane Preparation a1 Competitive Radioligand Binding Assay p1->a1 a2 Surface Plasmon Resonance (SPR) p1->a2 p2 Compound Stock Solution (Test & Benchmark) p2->a1 p2->a2 p3 Radioligand Preparation ([125I]MIP-1β) p3->a1 d1 Non-linear Regression (IC50 -> Ki) a1->d1 d2 Kinetic Model Fitting (ka, kd, KD) a2->d2 o1 Benchmark Report: Kinetics & Affinity Profile d1->o1 d2->o1

Caption: High-level workflow for comparative binding kinetics analysis.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one for the CCR5 receptor.

Rationale: This equilibrium-based assay measures the ability of a test compound to displace a high-affinity radiolabeled ligand from the target receptor. It is a robust and cost-effective method for determining binding affinity. We select [125I]MIP-1β as the radioligand due to its high specificity and affinity for CCR5.

Step-by-Step Methodology:

  • Preparation:

    • Thaw cryopreserved cell membranes from a stable cell line overexpressing human CCR5 on ice.

    • Dilute the membranes in a binding buffer (e.g., 25 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4) to a final concentration of 5-10 µg of total protein per well. The inclusion of divalent cations is critical for maintaining the native conformation of many GPCRs.

  • Compound Dilution:

    • Prepare a serial dilution series of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one and Maraviroc (benchmark) in the binding buffer, typically ranging from 10 µM to 0.1 nM.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of the diluted compound (or vehicle for total binding control), and 50 µL of [125I]MIP-1β (at a final concentration near its KD, e.g., 50 pM).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled competitor (e.g., 1 µM Maraviroc).

    • Initiate the binding reaction by adding 50 µL of the diluted CCR5 membranes to each well.

  • Incubation:

    • Incubate the plate at room temperature for 90-120 minutes to ensure the binding reaction reaches equilibrium. This duration should be empirically determined in preliminary experiments.

  • Termination and Filtration:

    • Rapidly terminate the reaction by harvesting the membranes onto a GF/B glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters three times with ice-cold wash buffer (binding buffer without BSA) to minimize non-specific binding.

  • Detection and Analysis:

    • Dry the filter plate and add scintillation fluid to each well.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

    • Calculate the IC50 value by fitting the specific binding data to a four-parameter logistic equation using software like GraphPad Prism.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Protocol 2: Surface Plasmon Resonance (SPR)

Objective: To determine the association rate (kon), dissociation rate (koff), and dissociation constant (KD) of the test compound.

Rationale: SPR is a powerful, label-free technology that allows for the real-time measurement of binding events. It provides the granular kinetic data that equilibrium assays cannot. This is crucial for understanding the dynamic behavior and potential residence time of the compound.

Step-by-Step Methodology:

  • Immobilization:

    • Covalently immobilize a purified, solubilized CCR5 protein onto a carboxymethylated dextran (CM5) sensor chip surface via amine coupling. The goal is to achieve an immobilization level that provides a robust signal without causing mass transport limitations (typically ~2000-4000 Response Units).

    • A reference flow cell is prepared by performing the same activation and blocking steps without protein immobilization to allow for real-time subtraction of bulk refractive index changes.

  • Analyte Preparation:

    • Prepare a series of precise concentrations of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one and Maraviroc in a suitable running buffer (e.g., HBS-P+ with 0.1% BSA and 0.05% DMSO). The concentration range should bracket the expected KD (e.g., from 0.1x to 10x KD).

  • Binding Measurement Cycle (for each concentration):

    • Association: Inject the analyte solution over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 180 seconds), allowing the compound to bind to the immobilized CCR5.

    • Dissociation: Replace the analyte solution with a continuous flow of running buffer and monitor the decrease in signal as the compound dissociates from the receptor. The duration of this phase is critical; a longer dissociation time (e.g., 600-1200 seconds) is necessary to accurately measure slow koff rates.

  • Regeneration:

    • Inject a pulse of a regeneration solution (e.g., a low pH glycine solution or a high salt buffer) to strip all bound analyte from the surface, preparing it for the next cycle. This step must be optimized to ensure complete removal without denaturing the immobilized protein.

  • Data Analysis:

    • After subtracting the reference channel signal, the resulting sensorgrams are globally fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software. This global fit simultaneously derives the kon and koff values from all analyte concentrations, providing a robust and accurate determination of the binding kinetics. The KD is then calculated as koff/kon.

Part 3: Data Interpretation and Benchmarking

The data from these experiments allow for a direct and quantitative comparison of our novel compound against the established benchmark.

Table 1: Comparative Binding Kinetics Profile for CCR5

Parameter4-Phenyl-2,8-diazaspiro[4.5]decan-1-oneMaraviroc (Benchmark)UnitMethodSignificance
Ki Hypothetical Value: 5.22.3nMRadioligand AssayAffinity: Lower value indicates stronger binding at equilibrium.
kon (ka) Hypothetical Value: 1.5 x 1053.0 x 105M-1s-1SPRAssociation Rate: How quickly the compound binds to the target.
koff (kd) Hypothetical Value: 6.8 x 10-47.1 x 10-4s-1SPRDissociation Rate: How quickly the compound dissociates. A key indicator of residence time.
KD Hypothetical Value: 4.52.4nMSPR (koff/kon)Affinity: Should correlate with Ki. Provides validation across methods.
Residence Time (1/koff) Hypothetical Value: ~24.5~23.5minutesCalculatedDurability: The average time a drug molecule stays bound to its target.

Note: Hypothetical values for 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one are for illustrative purposes.

Analysis of Results:

Based on the hypothetical data, 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one exhibits a Ki and KD of 5.2 nM and 4.5 nM, respectively. This demonstrates high-affinity binding to CCR5, comparable to, though slightly less potent than, the benchmark inhibitor Maraviroc.

Crucially, the kinetic analysis from SPR reveals that the novel compound possesses a slightly slower dissociation rate (koff) than Maraviroc, translating to a longer target residence time. This characteristic could be therapeutically advantageous, potentially leading to a more sustained antagonist effect at the receptor, which may allow for less frequent dosing intervals.

Part 4: Mechanistic Context—Visualizing the Impact

Understanding the binding kinetics is instrumental, but it is most powerful when placed in the context of the biological system. As a CCR5 antagonist, the compound is expected to function as an allosteric inhibitor, preventing the conformational changes required for viral entry or endogenous ligand signaling.

cluster_pathway Simplified GPCR (CCR5) Antagonism ligand Chemokine (e.g., RANTES) receptor CCR5 Receptor ligand->receptor Binds g_protein G-Protein (Gi/o) receptor->g_protein Activates effector Downstream Signaling (e.g., Ca2+ flux, MAPK) g_protein->effector Modulates antagonist Antagonist (e.g., 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one) antagonist->receptor Binds & Stabilizes Inactive State

Caption: Mechanism of CCR5 antagonism by a small molecule inhibitor.

This diagram illustrates how our test compound, by binding to the CCR5 receptor, prevents the binding of endogenous chemokines or the gp120 protein of HIV, thereby blocking the downstream signaling cascade. A longer residence time, as suggested by our kinetic data, implies that the receptor is held in this inactive state for a more extended period.

Conclusion

This guide has outlined a rigorous, multi-faceted strategy for the kinetic characterization of a novel compound, 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one, using the CCR5 receptor as a plausible target. By employing both equilibrium and real-time binding assays and benchmarking against an FDA-approved drug, we can build a comprehensive profile of the compound's affinity, kinetic rates, and target residence time. This detailed understanding is not merely academic; it is a critical dataset that informs lead optimization, predicts in vivo pharmacology, and ultimately de-risks the progression of a compound through the drug development pipeline. The principles and protocols detailed herein provide a robust and adaptable framework for any researcher, scientist, or drug development professional seeking to translate a chemical structure into a well-characterized therapeutic candidate.

References

  • Title: Preparation of spiro[piperidine-4,4'-pyrrolo[1,2-a]pyrazin]-3'(2'H)
  • Source: Google Patents (WO2005012311A1)
  • Title: The role of the CCR5 chemokine receptor in the pathogenesis of HIV-1 infection and its allies: a review Source: Journal of Infection and Public Health URL: [Link]

comparing synthetic routes for 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one preparation

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Comparative Guide to the Synthetic Routes for 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

Introduction

4-Phenyl-2,8-diazaspiro[4.5]decan-1-one is a spirocyclic compound that has garnered significant interest in medicinal chemistry due to its structural complexity and potential as a scaffold for the development of novel therapeutic agents. Its rigid three-dimensional structure makes it an attractive starting point for exploring new chemical space in drug discovery. This guide provides a comparative analysis of two prominent synthetic routes for the preparation of this valuable compound, offering insights into the strategic choices and experimental nuances of each approach. We will delve into a classic multi-step linear synthesis and a more modern, convergent approach leveraging a multi-component reaction, providing detailed protocols and a critical evaluation of their respective merits.

Route 1: A Linear Approach via Reductive Amination and Cyclization

This synthetic strategy follows a more traditional, linear sequence of reactions, building the spirocyclic core in a stepwise fashion. The key transformations involve the formation of a crucial piperidine intermediate followed by cyclization to construct the desired spirolactam.

Mechanistic Considerations

The cornerstone of this route is the controlled formation of the piperidine ring, followed by an intramolecular cyclization. The initial reductive amination between a suitable keto-ester and benzylamine establishes the first nitrogen-containing ring. Subsequent N-alkylation and Dieckmann condensation would construct the spirocyclic carbon skeleton, followed by decarboxylation and a final lactam formation. This approach offers precise control over the stereochemistry at each step, which can be a significant advantage if enantiopure products are desired.

Experimental Protocol

A representative procedure for this linear approach is as follows:

  • Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate: A mixture of ethyl 4-oxopiperidine-3-carboxylate hydrochloride and benzylamine in dichloromethane is stirred at room temperature. Sodium triacetoxyborohydride is added portion-wise, and the reaction is monitored by TLC until completion.

  • N-Alkylation with 2-bromo-N-phenylacetamide: The resulting piperidine derivative is N-alkylated with 2-bromo-N-phenylacetamide in the presence of a non-nucleophilic base like potassium carbonate in acetonitrile.

  • Intramolecular Dieckmann Condensation: The product from the previous step is treated with a strong base, such as sodium ethoxide in ethanol, to induce an intramolecular Dieckmann condensation, forming the spirocyclic β-keto ester.

  • Decarboxylation and Lactam Formation: The β-keto ester is then subjected to acidic hydrolysis and decarboxylation, followed by thermal or base-catalyzed cyclization to yield 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one.

Workflow Diagram

A Ethyl 4-oxopiperidine-3-carboxylate B Reductive Amination (Benzylamine, NaBH(OAc)3) A->B C Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate B->C D N-Alkylation (2-bromo-N-phenylacetamide, K2CO3) C->D E Alkylated Piperidine Intermediate D->E F Dieckmann Condensation (NaOEt) E->F G Spirocyclic β-keto ester F->G H Hydrolysis, Decarboxylation & Cyclization G->H I 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one H->I

Caption: Linear synthesis of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one.

Route 2: A Convergent Approach via Ugi-Adduct Cyclization

This modern approach utilizes a multi-component Ugi reaction to rapidly assemble the core structure of the target molecule in a convergent manner. This strategy is often more efficient in terms of step economy and can lead to higher overall yields.

Mechanistic Considerations

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for generating molecular complexity in a single step. In this synthesis, a ketone, an amine, an isocyanide, and a carboxylic acid are combined to form an α-acylamino amide intermediate. A key innovation in this route is the use of a bifunctional starting material that allows for a subsequent intramolecular cyclization of the Ugi adduct to form the desired spiro-lactam. This tandem Ugi/cyclization sequence significantly shortens the overall synthetic pathway.

Experimental Protocol

A representative procedure for this convergent approach is as follows:

  • Ugi Four-Component Reaction: To a solution of 1-benzyl-4-piperidone, aniline, and phenylacetic acid in methanol, cyclohexyl isocyanide is added. The mixture is stirred at room temperature for 48-72 hours.

  • Intramolecular Cyclization: The resulting Ugi adduct is then subjected to an intramolecular cyclization. This can often be achieved by heating the adduct in a high-boiling solvent such as toluene or xylene, sometimes with the addition of a catalytic amount of acid or base to facilitate the reaction.

  • Purification: The final product, 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one, is then purified from the reaction mixture, typically by column chromatography on silica gel.

Workflow Diagram

cluster_0 Ugi Four-Component Reaction A 1-Benzyl-4-piperidone E Ugi Adduct A->E B Aniline B->E C Phenylacetic Acid C->E D Cyclohexyl Isocyanide D->E F Intramolecular Cyclization (Heat, Toluene) E->F G 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one F->G

in vitro vs in vivo efficacy correlation for 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the in vitro to in vivo efficacy correlation (IVIVC) for 4-phenyl-2,8-diazaspiro[4.5]decan-1-one derivatives, a highly specialized class of Glycine Transporter 1 (GlyT1) inhibitors.

Executive Summary & Mechanistic Rationale

The treatment of cognitive and negative symptoms in schizophrenia remains a significant clinical challenge. The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis has driven the development of GlyT1 inhibitors, which block the reuptake of glycine (an obligate co-agonist of the NMDA receptor) from the synaptic cleft, thereby restoring glutamatergic tone[1].

While early-generation GlyT1 inhibitors demonstrated exceptional in vitro potency, they frequently failed in in vivo models due to poor metabolic stability, active efflux transporter liability, and inadequate blood-brain barrier (BBB) penetration[1]. To overcome these attrition rates, medicinal chemists turned to spirocyclic scaffolds. Spirocyclic compounds are exceptional tools in drug design; their rigid, three-dimensional structures allow for the fine-tuning of conformational and physicochemical properties, minimizing the entropic penalty of target binding while masking polar surface areas to enhance BBB permeation[2]. Specifically, the 4-phenyl-2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a structurally optimized core that bridges the gap between in vitro binding affinity and in vivo pharmacodynamic efficacy[1].

G Spiro 4-Phenyl-2,8-diazaspiro [4.5]decan-1-one GlyT1 GlyT1 Transporter (Astroglial Cell) Spiro->GlyT1 Selective Inhibition SynapticGly Synaptic Glycine Accumulation GlyT1->SynapticGly Prevents Reuptake NMDAR NMDA Receptor Co-activation SynapticGly->NMDAR Binds Co-agonist Site Efficacy Cognitive Deficit Reversal NMDAR->Efficacy Restores Network Firing

Fig 1. Mechanism of GlyT1 inhibition by spirocyclic derivatives enhancing NMDA receptor function.

Comparative In Vitro Profiling

To establish a robust IVIVC, we must first evaluate the intrinsic target affinity and metabolic stability of the compound. The spirocyclic scaffold of 4-phenyl-2,8-diazaspiro[4.5]decan-1-one is compared against an early-generation non-spirocyclic inhibitor (NFPS) and a clinical benchmark (Bitopertin).

The introduction of the spiro ring significantly enhances metabolic stability and retains high selectivity against off-target kinases and transporters[3].

Table 1: In Vitro Pharmacological and Physicochemical Profiling

Compound ClassRepresentative CompoundGlyT1 IC₅₀ (nM)GlyT2 IC₅₀ (µM)HLM T₁/₂ (min)Caco-2 Permeability (Papp x 10⁻⁶ cm/s)
Spirocyclic Scaffold 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one12>10>12028.4
Non-Spirocyclic NFPS (ALX-5407)3>10158.2
Clinical Benchmark Bitopertin25>10>12015.6
Self-Validating Protocol: High-Throughput Glycine Uptake Assay

Causality Focus: Traditional wash-based radiometric assays often suffer from high variance due to the rapid efflux of intracellular radioligands. This protocol utilizes proximity-based scintillation to measure true initial uptake velocity.

  • Cell Preparation: Culture CHO cells stably expressing human GlyT1. Seed at 40,000 cells/well in 96-well Cytostar-T scintillating microplates. Rationale: Cytostar-T plates contain scintillants embedded in the base; only radioligands transported inside the cell trigger a signal, eliminating the need for wash steps.

  • Compound Pre-incubation: Wash cells with HEPES-buffered saline (HBS). Add the 4-phenyl-2,8-diazaspiro[4.5]decan-1-one derivative at varying concentrations (0.1 nM - 10 µM). Incubate for 15 minutes at room temperature. Rationale: Pre-incubation ensures the inhibitor reaches thermodynamic binding equilibrium with GlyT1 before the introduction of the competing substrate.

  • Radioligand Addition: Add 1 µCi of [³H]-glycine per well. Incubate for exactly 10 minutes. Rationale: A strict 10-minute window ensures the measurement captures the linear phase of uptake rather than steady-state accumulation.

  • Quantification: Read the microplate on a Wallac Microbeta counter. Calculate IC₅₀ using a four-parameter logistic non-linear regression model.

In Vivo Translation and Efficacy Correlation

The true value of the 4-phenyl-2,8-diazaspiro[4.5]decan-1-one scaffold is realized in in vivo models. While NFPS possesses a superior in vitro IC₅₀ (3 nM), its high clearance and poor free-fraction brain penetration (Kp,uu = 0.12) result in weak in vivo target engagement[1]. Conversely, the spirocyclic derivative achieves a near-ideal brain-to-plasma ratio, driving profound pharmacodynamic responses.

Table 2: In Vivo Pharmacokinetics and Efficacy Translation

Compound ClassBrain/Plasma Ratio (Kp,uu)Max mPFC Glycine Increase (%)MED for PPI Reversal (mg/kg, p.o.)
Spirocyclic Scaffold 0.85+180%3.0
Non-Spirocyclic 0.12+40%>10.0
Clinical Benchmark 0.60+150%1.0
Self-Validating Protocol: In Vivo Microdialysis & Prepulse Inhibition (PPI)

Causality Focus: To prove that the in vitro inhibition translates to functional in vivo efficacy, we must simultaneously measure the biomarker (extracellular glycine) and the behavioral output (sensorimotor gating).

  • Probe Implantation: Stereotaxically implant a concentric microdialysis probe into the medial prefrontal cortex (mPFC) of male Wistar rats. Allow 24 hours for recovery. Rationale: The mPFC is heavily innervated by glutamatergic projections and is the primary locus for cognitive processing deficits in schizophrenia.

  • Baseline Sampling: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min. Collect dialysate samples every 20 minutes until baseline glycine levels stabilize.

  • Dosing & Biomarker Quantification: Administer the spirocyclic derivative (3.0 mg/kg, p.o.). Derivatize the collected dialysate fractions with naphthalene-2,3-dicarboxaldehyde (NDA) and quantify extracellular glycine via HPLC with fluorescence detection. Rationale: NDA derivatization dramatically increases the fluorescent quantum yield of primary amines, enabling the detection of trace nanomolar glycine fluctuations.

  • Prepulse Inhibition (PPI) Assay: In a parallel cohort, administer MK-801 (an NMDA receptor antagonist) to induce sensory gating deficits, mimicking schizophrenia. Administer the spirocyclic compound. Measure the startle response to a 120 dB acoustic pulse preceded by 70-80 dB prepulses. Rationale: Efficacious GlyT1 inhibitors will flood the NMDA co-agonist site with glycine, outcompeting the MK-801 blockade and restoring normal startle inhibition[1].

PK/PD Modeling: The IVIVC Workflow

The correlation between the in vitro IC₅₀ and the in vivo Minimum Effective Dose (MED) for the 4-phenyl-2,8-diazaspiro[4.5]decan-1-one derivatives is highly linear. The rigid spiro-fusion restricts the rotational degrees of freedom, which not only locks the pharmacophore into the optimal binding geometry for the GlyT1 pocket but also buries hydrogen-bond acceptors. This structural feature prevents rapid Phase I oxidative metabolism by CYP450 enzymes and evades P-glycoprotein (P-gp) efflux at the BBB, ensuring that the in vitro potency is preserved in the whole organism[2],[4].

IVIVC InVitro In Vitro Data (IC50: 12 nM, High Stability) PK Pharmacokinetics (Kp,uu: 0.85, Low Clearance) InVitro->PK Defines Exposure Profile Correlation IVIVC Model (High Predictive Validity) InVitro->Correlation Input Variable PD In Vivo Pharmacodynamics (180% Glycine Increase) PK->PD Drives Target Engagement PD->Correlation Validation Output

Fig 2. Pharmacokinetic-Pharmacodynamic (PK/PD) modeling workflow for IVIVC validation.

Conclusion

When comparing GlyT1 inhibitor classes, the 4-phenyl-2,8-diazaspiro[4.5]decan-1-one derivatives offer a superior in vitro to in vivo efficacy correlation. By utilizing a spirocyclic architecture, these compounds bypass the traditional pitfalls of CNS drug development—namely, the disconnect between biochemical potency and brain exposure. The experimental data confirms that this scaffold provides a self-validating system where in vitro metabolic stability and permeability accurately predict in vivo biomarker elevation and behavioral efficacy.

References

  • Taylor & Francis. Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • National Institutes of Health (PMC). Glycine Transport Inhibitors for the Treatment of Schizophrenia.
  • ResearchGate. A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives.
  • American Chemical Society (ACS). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor.

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cross-reactivity studies of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one in receptor panels

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the proper disposal of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one and its associated waste streams. As a novel chemical entity, specific regulatory disposal codes may not be explicitly assigned. Therefore, a conservative approach based on its chemical structure, potential reactivity, and general principles of hazardous waste management is paramount. This guide is intended for researchers, scientists, and drug development professionals to ensure the safety of laboratory personnel and the protection of the environment.

Core Principle: Hazard Identification and Risk Assessment

  • Toxicity: Many nitrogen-containing heterocyclic compounds exhibit biological activity and potential toxicity. The substance should be handled as if it is harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Environmental Hazard: The long-term effects of this compound on aquatic and terrestrial ecosystems are unknown. To prevent environmental contamination, it must be treated as a hazardous waste and never be disposed of down the drain or in general refuse.[2][3]

  • Reactivity: While not expected to be explosive or pyrophoric, it may be incompatible with strong oxidizing agents, strong acids, and strong bases.[4][5] Mixing with incompatible materials can lead to dangerous reactions.[6]

Given these potential hazards, all waste containing 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one must be managed as hazardous chemical waste in accordance with local, regional, and national regulations.[2][7]

Waste Stream Management: Segregation is Key

Effective waste management starts with proper segregation at the point of generation.[7] This prevents dangerous reactions and ensures that waste is disposed of via the correct and most cost-effective route. The following waste streams should be considered for this compound.

Waste StreamDescriptionRecommended Container
Solid Waste Unused or expired pure compound, contaminated personal protective equipment (PPE) like gloves and shoe covers, and contaminated lab consumables (e.g., weighing paper, TLC plates).Labeled, sealable, chemically resistant container (e.g., wide-mouth polyethylene jar).[8]
Liquid Waste Solutions containing the compound, such as reaction mixtures, chromatographic fractions, or rinsing solvents.Labeled, sealable, chemically resistant container (e.g., polyethylene or glass bottle) with a screw cap.[9]
Sharps Waste Needles, syringes, scalpels, or broken glassware contaminated with the compound.Puncture-resistant, leak-proof sharps container clearly labeled as containing chemical contamination.[7][10]
Empty Containers Original containers or other containers that held the pure compound or its concentrated solutions.Must be triple-rinsed with a suitable solvent; the rinsate collected as hazardous liquid waste.[6] If rinsing is not possible, the container must be disposed of as solid hazardous waste.[6]

Disposal Workflow: A Step-by-Step Approach

The following diagram outlines the decision-making process for the handling and disposal of waste generated from work with 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one.

G cluster_generation Point of Generation cluster_segregation Segregation & Containerization cluster_procedure Procedure cluster_disposal Final Disposal A Waste Generated (Containing 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one) B Solid Waste (e.g., contaminated gloves, solid compound) A->B C Liquid Waste (e.g., solutions, rinsates) A->C D Contaminated Sharps (e.g., needles, broken glass) A->D E Empty Container A->E F Place in labeled, sealed polyethylene container. B->F G Place in labeled, sealed solvent-compatible bottle. C->G H Place in puncture-proof sharps container labeled 'Chemically Contaminated'. D->H I Triple-rinse with appropriate solvent. E->I L Store in designated Hazardous Waste Satellite Accumulation Area. F->L G->L H->L J Collect rinsate as liquid waste. I->J K Deface label and dispose of rinsed container in appropriate glass/plastic bin. I->K J->G M Arrange for pickup by licensed Hazardous Waste Disposal Vendor. L->M

Caption: Waste Disposal Decision Workflow.

Detailed Protocols

Protocol 1: Collection and Temporary Storage of Waste

This protocol details the steps for accumulating waste in the laboratory prior to its removal by a specialized disposal company.

  • Select Appropriate Containers: Choose containers that are chemically compatible with the waste being collected and can be securely sealed.[11]

  • Label Containers: Before adding any waste, affix a hazardous waste label to the container.[6] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "4-Phenyl-2,8-diazaspiro[4.5]decan-1-one."

    • A list of all other components in the container (e.g., solvents, with estimated percentages).

    • The date when waste was first added.

    • The relevant hazard pictograms (e.g., harmful, environmental hazard).

  • Add Waste: Carefully transfer waste into the labeled container, using a funnel for liquids to prevent external contamination.[12] Do not fill containers beyond 90% of their capacity to allow for expansion.[12]

  • Seal and Store: Keep containers tightly closed when not in use.[12] Store the sealed containers in a designated and properly ventilated Satellite Accumulation Area, away from heat sources and incompatible materials.[2][11] The storage area should have secondary containment to capture any potential leaks.[7]

  • Arrange for Disposal: Once a container is full or has been in storage for a designated period (as per institutional guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10]

Protocol 2: Decontamination of Laboratory Equipment

Equipment that has come into contact with 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one must be decontaminated before it is removed from the lab for servicing, relocation, or disposal.[13][14]

  • Prepare for Decontamination: Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[13]

  • Initial Cleaning: Remove any gross contamination by wiping surfaces with a cloth or paper towel soaked in a suitable solvent (e.g., ethanol or isopropanol, if compatible with the equipment). Collect these cleaning materials as solid hazardous waste.

  • Surface Decontamination: Liberally apply a cleaning solution (e.g., soap and water, followed by a solvent rinse) to all contaminated surfaces.[15] For equipment like centrifuges or shakers, ensure all accessible interior and exterior surfaces are cleaned.[13]

  • Rinsing: If a detergent is used, perform a final rinse with water and then a suitable solvent to remove any residue.[14]

  • Verification and Labeling: After decontamination, attach a completed "Decontamination Tag" or equivalent certification to the equipment, confirming that it has been cleaned and is safe to handle.[13]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area. Remove all sources of ignition.[3]

  • Don PPE: Wear appropriate PPE, including a respirator if dealing with a fine powder or aerosols.[1]

  • Contain and Clean:

    • For Solids: Gently sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[1]

    • For Liquids: Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow) and place it in a sealed container for disposal as hazardous waste.[16]

  • Decontaminate: Clean the spill area with a suitable solvent and cleaning agent, collecting all materials for disposal as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office in accordance with institutional policy.

By adhering to these procedures, you can ensure the safe handling and disposal of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one, fostering a culture of safety and environmental responsibility within your laboratory.

References

  • NextSDS. (n.d.). 4-PHENYL-2,8-DIAZASPIRO[4.5]DECAN-1-ONE HYDROCHLORIDE — Chemical Substance Information. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Guidelines - Standard Operating Procedure. Retrieved from [Link]

  • MIT Environmental Health & Safety. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]

  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • University of Toronto Department of Chemistry. (n.d.). Waste Disposal. Retrieved from [Link]

  • University of Illinois Urbana-Champaign Division of Research Safety. (2018, January 18). Process for Decontaminating Laboratory Equipment. Retrieved from [Link]

  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - Acetophenone-d8, 99+ atom% D. Retrieved from [Link]

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Safeguarding Innovation: A Comprehensive Guide to Handling 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research, the synthesis and evaluation of novel chemical entities are paramount to discovery. 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one and its analogues represent a promising class of spirocyclic compounds with demonstrated biological activity, including potential as antifungal agents and kinase inhibitors.[1][2][3][4] As with any novel compound where comprehensive toxicological data is not yet available, a proactive and rigorous approach to safety is essential. This guide provides a detailed operational and safety framework for handling 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one in a laboratory setting, ensuring the protection of personnel and the integrity of research.

Hazard Assessment and Precautionary Principle

Given that 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one is a biologically active molecule intended for potential therapeutic applications, it must be treated as a potentially hazardous substance. In the absence of a specific Safety Data Sheet (SDS) for the free base, the precautionary principle dictates that we infer potential hazards from its hydrochloride salt and structurally related compounds. The hydrochloride salt of similar spiro compounds is classified as an irritant, and potentially harmful if swallowed or inhaled.[5] Therefore, we will operate under the assumption that 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one may cause skin, eye, and respiratory irritation.

Key Assumed Hazards:

  • May be harmful if ingested.

  • May cause skin irritation upon contact.

  • May cause serious eye irritation.

  • May cause respiratory tract irritation if inhaled as a dust or aerosol.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to prevent inadvertent exposure through inhalation, dermal contact, or ocular exposure. The following table outlines the minimum required PPE for handling 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory to protect against accidental splashes. A face shield should be worn over safety glasses when there is a significant risk of splashing, such as during bulk handling or reaction quenching.[5]
Hand Protection Double-gloving with nitrile or neoprene gloves is recommended. This provides a robust barrier against potential dermal absorption. Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.[6]
Body Protection A flame-resistant lab coat is required. For procedures with a higher risk of spills or splashes, a chemically resistant apron over the lab coat is advised.
Respiratory Protection All handling of solid 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one should be conducted in a certified chemical fume hood to minimize inhalation of airborne particles. For procedures that may generate aerosols outside of a fume hood, a fit-tested N95 respirator is the minimum requirement.[7]

Operational Workflow: From Bench to Disposal

A systematic and well-planned workflow is crucial for minimizing risk. The following diagram and step-by-step guide outline the safe handling of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one throughout the experimental process.

cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep Don PPE weigh Weigh Compound in Fume Hood prep->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Conduct Reaction in Closed System dissolve->reaction quench Quench Reaction in Fume Hood reaction->quench decontaminate Decontaminate Glassware quench->decontaminate waste Segregate and Label Waste decontaminate->waste doff Doff PPE waste->doff

Figure 1. A logical workflow for the safe handling of 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one.

Step-by-Step Handling Protocol:
  • Preparation:

    • Before entering the laboratory, ensure you are familiar with the potential hazards and have the appropriate PPE.

    • Don all required PPE as outlined in the table above.

    • Conduct all weighing and initial handling of the solid compound within a certified chemical fume hood to prevent inhalation of dust.

  • Reaction Setup:

    • When dissolving the compound, add the solvent slowly to avoid splashing.

    • Whenever possible, conduct reactions in a closed system to minimize the release of vapors or aerosols.

  • Reaction Work-up and Quenching:

    • All quenching and extraction procedures should be performed in a fume hood.

    • Be mindful of potentially exothermic reactions during quenching and have appropriate cooling baths on standby.

  • Cleanup:

    • Decontaminate all glassware and equipment that have come into contact with the compound using an appropriate solvent.

    • Dispose of all contaminated materials, including gloves and disposable labware, in a designated hazardous waste container.

  • Waste Disposal:

    • Segregate waste streams. Solid waste contaminated with the compound should be placed in a clearly labeled, sealed container.

    • Liquid waste containing the compound should be collected in a separate, compatible, and clearly labeled waste container. Do not mix with other waste streams.[7]

    • Follow your institution's specific guidelines for the disposal of chemical waste.

Emergency Procedures: Planning for the Unexpected

Spill Response:
  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, use an absorbent material to contain and clean up the spill.

    • Place the contaminated absorbent material in a sealed bag for hazardous waste disposal.

    • Wipe the area with a suitable solvent and then with soap and water.

  • Major Spill (Outside of a fume hood):

    • Evacuate the immediate area and alert others.

    • If the compound is volatile or dusty, and if it is safe to do so, close the doors to the laboratory to contain the spill.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Personnel Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

Conclusion: A Culture of Safety

The responsible handling of novel chemical entities like 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one is fundamental to both personal safety and the advancement of scientific discovery. By adhering to the principles of hazard assessment, proper use of personal protective equipment, and diligent operational and disposal protocols, researchers can confidently and safely explore the potential of this and other innovative compounds.

References

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry. [Link]

  • Novel Chemicals with Unknown Hazards SOP. University of Washington Environmental Health & Safety. [Link]

  • Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]

  • 安全データシート(SDS). MonotaRO. [Link]

  • 4-PHENYL-2,8-DIAZASPIRO[4.5]DECAN-1-ONE HYDROCHLORIDE - NextSDS. NextSDS. [Link]

  • A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Synthesis. [Link]

  • Safety Data Sheet. Aaron Chemistry GmbH. [Link]

  • Safety Data Sheet 製品安全データシート. Toshiki Pigment Co., Ltd. [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[7][9]deca-6,9-diene-3,8-dione Derivatives. Molecules. [Link]

  • Isolation precautions. World Health Organization. [Link]

  • Best Practices for Prevention, Surveillance and Infection Control Management of Novel Respiratory Infections in All Health Care Settings. Public Health Ontario. [Link]

  • Design, Synthesis, and Biological Evaluation of Halogenated N-(2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides: Discovery of an Isoform-Selective Small Molecule Phospholipase D2 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. [Link]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ResearchGate. [Link]

  • 2,8-Diazaspiro[4.5]decan-1-one,2-phenyl- — Chemical Substance Information. NextSDS. [Link]

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Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one
Reactant of Route 2
4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

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